molecular formula C11H12N2O3 B1314243 Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 99446-53-4

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1314243
CAS No.: 99446-53-4
M. Wt: 220.22 g/mol
InChI Key: HSPHWUOHGCUYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-13-5-4-8(15-2)6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPHWUOHGCUYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542828
Record name Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99446-53-4
Record name Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 99446-53-4) is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its pyrazolo[1,5-a]pyridine core structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development, with a focus on its role as a key intermediate in the creation of kinase inhibitors for anti-inflammatory and anticancer therapies.

Compound Profile

This section details the key identifiers and physicochemical properties of this compound.

PropertyValueReference
CAS Number 99446-53-4[1][]
Molecular Formula C₁₁H₁₂N₂O₃[]
Molecular Weight 220.22 g/mol []
IUPAC Name This compound[]
Synonyms 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[]
Appearance White solid[1]
Purity ≥95% (HPLC)[1][]
Storage Conditions 2-8°C[1][]
InChI Key HSPHWUOHGCUYBO-UHFFFAOYSA-N[]
SMILES CCOC(=O)C1=CN=N2C(C=C(OC)C=C2)=C1[]

Synthesis

The synthesis of this compound is typically achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is a representative method adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Amino-3-methoxypyridinium salt (e.g., 2,4,6-trimethylbenzenesulfonate)

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ice water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a magnetically stirred suspension of 1-amino-3-methoxypyridinium 2,4,6-trimethylbenzenesulfonate in DMF at ambient temperature, add triethylamine (2.0 equivalents).

  • Addition of Reagent: Slowly add ethyl propiolate (2.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours.

  • Quenching: Slowly quench the reaction by adding the mixture portion-wise to rapidly stirring ice water.

  • Precipitation and Filtration: Stir the aqueous mixture at ambient temperature for 10 minutes to allow for complete precipitation. Collect the resulting solid by vacuum filtration.

  • Washing: Wash the collected solid with water and air-dry.

  • Extraction (if necessary): If a significant amount of product remains in the aqueous filtrate, extract it with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_Amino_3_methoxypyridinium_salt 1-Amino-3-methoxypyridinium salt Reaction_Vessel Reaction Vessel (Stirring, 48h, RT) 1_Amino_3_methoxypyridinium_salt->Reaction_Vessel Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->Reaction_Vessel TEA Triethylamine (TEA) TEA->Reaction_Vessel DMF Dimethylformamide (DMF) DMF->Reaction_Vessel Quenching Quenching in Ice Water Reaction_Vessel->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Silica Gel Chromatography Filtration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

This compound is a valuable building block for the synthesis of compounds with potential therapeutic applications, particularly in oncology and immunology.[3] The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with various biological targets, most notably protein kinases.[3]

Role as a Kinase Inhibitor Precursor

Derivatives of this compound have been investigated as inhibitors of several kinase families, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[4] Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as selective inhibitors of PI3K isoforms, such as PI3Kδ, which is implicated in B-cell malignancies and inflammatory diseases.[4][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and is often hyperactivated in cancer and inflammatory disorders.[6] Compounds derived from the pyrazolo[1,5-a]quinazoline scaffold, a related heterocyclic system, have been shown to target MAPKs.[6]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is found in approved Trk inhibitors like Larotrectinib and Repotrectinib, used in the treatment of cancers with NTRK gene fusions.[7]

Representative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and highlights where inhibitors derived from this compound may exert their effects.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of compounds synthesized from this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow for Biological Evaluation

G Start Test Compound (Pyrazolo[1,5-a]pyridine derivative) Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Start->Cell_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis GI50 Determine GI₅₀ Cell_Assay->GI50 GI50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic building block with significant potential in pharmaceutical research and drug discovery. The document details its physicochemical properties, provides an example of a synthetic protocol for a related compound, and explores the biological activities and associated signaling pathways of the broader pyrazolo[1,5-a]pyridine chemical class.

Physicochemical Properties

This compound is a versatile organic compound utilized as an intermediate in the synthesis of novel pharmaceuticals.[1] Its key quantitative properties are summarized below.

PropertyValueSource
Molecular Weight 220.22 g/mol BOC Sciences[], BLDpharm[3]
220.23 g/mol Chem-Impex[1]
Molecular Formula C₁₁H₁₂N₂O₃BOC Sciences[], Chem-Impex[1]
Density 1.2 ± 0.1 g/cm³BOC Sciences[]
Purity ≥95% or ≥97% (HPLC)BOC Sciences[], Chem-Impex[1]
Appearance White solidChem-Impex[1]
Storage Conditions 2-8 °C or Sealed in dry, room temp.BOC Sciences[], Chem-Impex[1], BLDpharm[3]
CAS Number 99446-53-4BOC Sciences[], Chem-Impex[1]
IUPAC Name This compoundBOC Sciences[]

Synthesis and Experimental Protocols

The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active molecules. The synthesis of derivatives in this class often involves a multi-step process. A general and straightforward method for synthesizing the core intermediate, pyrazolo[1,5-a]pyridine-3-carboxylates, involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition reaction.[4]

Below is a representative experimental protocol for the synthesis of a structurally related compound, Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate , via a Suzuki coupling reaction. This illustrates a common method for modifying the pyrazolo[1,5-a]pyridine core.

Experimental Protocol: Synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate [5]

  • Materials:

    • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 3.73 mmol)

    • Methylboronic acid (448 mg, 7.46 mmol)

    • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (545 mg, 0.746 mmol)

    • Caesium carbonate (Cs₂CO₃) (2.42 g, 7.46 mmol)

    • N,N-dimethyl-formamide (DMF) (5.0 mL)

    • Petroleum ether (PE)

    • Ethyl acetate (EA)

    • Argon gas

  • Procedure:

    • To a reaction vessel, add Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g), methylboronic acid (448 mg), Pd(dppf)Cl₂ (545 mg), and Cs₂CO₃ (2.42 g).

    • Add DMF (5.0 mL) to the mixture.

    • Protect the reaction environment with an inert atmosphere of argon gas.

    • Stir the reaction mixture at 100 °C for 2 hours.

    • Upon completion, concentrate the mixture to remove the solvent.

    • Purify the resulting residue using silica gel column chromatography. Elute the product with a mixture of petroleum ether and ethyl acetate (PE:EA = 5:1).

    • The final product is obtained as an orange solid (589 mg, 77% yield).[5]

  • Characterization:

    • The product can be characterized by techniques such as Mass Spectrometry (ESI-MS) to confirm the molecular weight (m/z = 204.5 [M+H]⁺ for the methyl analog).[5]

Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, serving as cores for potent inhibitors of various protein kinases.[6] These compounds are being actively investigated for multiple therapeutic applications.

  • Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[7] Pharmacophore mapping and molecular modeling suggest that these compounds may act as ligands for several mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase (JNK).[7] JNKs, in particular, are key regulators of inflammatory responses. The inhibition of this pathway represents a promising strategy for developing novel anti-inflammatory drugs.[7]

  • Anticancer Activity: The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several Tropomyosin Receptor Kinase (Trk) inhibitors.[8][9] Trk signaling pathways are crucial for cell survival and differentiation, and their aberrant activation is implicated in various solid tumors.[8] Two of the three FDA-approved drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus, highlighting the importance of this scaffold in oncology drug development.[9]

  • Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[4][10] One promising compound from this class significantly reduced the bacterial load in an infected mouse model, marking it as a strong lead for future antitubercular drug discovery.[4]

Below is a diagram illustrating the potential mechanism of anti-inflammatory action via inhibition of the MAPK/JNK signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds MAPKKK MAPK Kinase Kinase (e.g., MEKK1/4, ASK1) TLR4->MAPKKK activates MAPKK MAPK Kinase (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK (c-Jun N-terminal Kinase) MAPKK->JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) Transcription Factor JNK->AP1 activates Inflammation Inflammatory Gene Expression (Cytokines, Chemokines) AP1->Inflammation promotes Inhibitor Pyrazolo[1,5-a]quinazoline Derivative Inhibitor->JNK inhibits

Caption: MAPK/JNK signaling pathway and proposed inhibition.

References

An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic pyrazolo[1,5-a]pyridine core represents a privileged scaffold, known to be a key structural component in various biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and a proposed synthetic route for this compound, tailored for professionals in the field of chemical research and development.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyridine bicyclic system, with a methoxy group at the 5-position and an ethyl carboxylate group at the 3-position.

IdentifierValue
IUPAC Name This compound[]
CAS Number 99446-53-4[]
Molecular Formula C₁₁H₁₂N₂O₃[]
Molecular Weight 220.22 g/mol []
Canonical SMILES CCOC(=O)C1=CN2C(=N1)C=CC(=C2)OC[]

Physicochemical Properties

PropertyValueSource
Density 1.2 ± 0.1 g/cm³[]
Appearance White solid[2]
Storage Store at 2-8°C[]
Purity ≥95%[]

Note: Properties such as melting point, boiling point, and solubility require experimental determination for accurate values.

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on the established synthesis of structurally similar compounds, such as ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate. The following proposed workflow outlines a potential synthetic strategy.

G cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Final Product A Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C Nucleophilic Aromatic Substitution A->C B Sodium Methoxide B->C D Solvent: Methanol Temperature: Reflux C->D under E 1. Quenching 2. Extraction 3. Column Chromatography D->E followed by F This compound E->F yields

References

In-Depth Technical Guide: Chemical Properties of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, it serves as a valuable intermediate in the synthesis of various biologically active molecules. This document provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and a summary of its potential therapeutic applications based on the activities of the core scaffold.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its chemical structure combines a pyrazolo[1,5-a]pyridine bicyclic system with an ethyl carboxylate and a methoxy group, which influence its solubility and reactivity. The ethyl ester form is noted to enhance its solubility and bioavailability, making it suitable for various in vitro and in vivo studies.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 99446-53-4[3]
Molecular Formula C₁₁H₁₂N₂O₃[]
Molecular Weight 220.22 g/mol []
Appearance White solid[3]
Density 1.2 ± 0.1 g/cm³[]
Purity ≥95% to ≥97% (HPLC)[][3]
Storage Conditions 0-8 °C or 2-8 °C[][3]

Spectral Data

Expected ¹H NMR Spectral Features: Based on analogous structures, the proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, a singlet for the methoxy group protons, and a quartet and a triplet for the ethyl ester group protons.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for the carbons of the bicyclic core, the methoxy carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

Synthesis and Reactivity

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized through cyclization reactions.[5] Common methods include the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[5] Another prevalent route involves the intermolecular cyclization of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.[6]

The following workflow illustrates a general synthetic approach to the pyrazolo[1,5-a]pyridine core, which can be adapted for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N_iminopyridinium_ylide N-Iminopyridinium Ylide Cycloaddition [3+2] Cycloaddition N_iminopyridinium_ylide->Cycloaddition Dipolarophile Alkene/Alkyne Dipolarophile Dipolarophile->Cycloaddition Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Scaffold Cycloaddition->Pyrazolo_pyridine

General synthesis of the pyrazolo[1,5-a]pyridine scaffold.

Biological Activity and Potential Applications

The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core have been investigated for various therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer: Various pyrazolo[1,5-a]pyrimidine (a related scaffold) derivatives have shown potential as anticancer agents by inhibiting protein kinases such as CK2, EGFR, B-Raf, and MEK.[5]

  • Anti-inflammatory: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of anti-inflammatory agents.[7]

  • Antitubercular: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[8][9]

  • Neuroscience: The unique structure is suggested to interact with specific receptors in the brain, making it a candidate for studies related to neuroprotection and cognitive enhancement.[3]

  • Antiviral and Antimicrobial: The broader class of pyrazolo[1,5-a]pyrimidines has been evaluated for antiviral and antimicrobial properties.[7]

Given that this compound serves as a key intermediate, its primary application is in the synthesis of more complex molecules for evaluation in these and other therapeutic areas.[3] The methoxy and ethyl carboxylate groups provide sites for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.

The general mechanism of action for many biologically active pyrazolo[1,5-a]pyridine derivatives involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

G Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Protein_Kinase Protein Kinase (e.g., EGFR, B-Raf) Pyrazolo_pyridine->Protein_Kinase Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Protein_Kinase Substrate Substrate Protein Substrate->Protein_Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Biological_Response Biological Response (e.g., Proliferation, Survival) Cell_Signaling->Biological_Response Inhibition->Protein_Kinase

General mechanism of protein kinase inhibition.

Conclusion

This compound is a foundational molecule for the development of novel therapeutics. Its chemical properties make it a versatile building block for creating a diverse library of compounds. The established broad-spectrum biological activity of the pyrazolo[1,5-a]pyridine scaffold underscores the potential of its derivatives in addressing a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of a compound are critical in its development as a potential therapeutic agent, influencing factors such as formulation, administration, and bioavailability. Below is a summary of the available physical data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃Commercial Suppliers
Molecular Weight 220.23 g/mol Commercial Suppliers
Appearance White solidCommercial Suppliers
Purity ≥95% to ≥97% (by HPLC)Commercial Suppliers
Density 1.2 ± 0.1 g/cm³Commercial Suppliers
Storage Conditions 2-8 °CCommercial Suppliers

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization of a novel compound. The following sections detail standardized experimental protocols that can be employed to ascertain the melting point and solubility of this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. This property is a crucial indicator of purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which it melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[1]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow, typically 0.5-2°C.[1]

Solubility Assessment

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, solubility in aqueous and organic solvents is a critical parameter. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.[3]

  • Equilibration: The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is withdrawn and immediately filtered through a syringe filter to remove any undissolved solid.[4]

  • Analysis: The filtered solution is appropriately diluted, and the concentration of the dissolved compound is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Synthesis Workflow

The synthesis of pyrazolo[1,5-a]pyridines often involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon. A plausible synthetic route for a compound structurally related to this compound is depicted below. This workflow illustrates the key steps that could be involved in its laboratory preparation.

Synthesis_Workflow cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Cyclization reactant reactant intermediate intermediate product product reagent reagent condition condition 2-chloro-5-methoxypyridine 2-chloro-5-methoxypyridine aminopyridinium_salt 1-Amino-2-chloro-5- methoxypyridinium salt 2-chloro-5-methoxypyridine->aminopyridinium_salt NaOH, H₂O hydroxylamine-O-sulfonic_acid hydroxylamine-O-sulfonic_acid hydroxylamine-O-sulfonic_acid->aminopyridinium_salt final_product Ethyl 5-methoxypyrazolo[1,5-a] pyridine-3-carboxylate aminopyridinium_salt->final_product K₂CO₃, DMF, Heat aminopyridinium_salt->final_product ethyl_propiolate ethyl_propiolate ethyl_propiolate->final_product

Caption: A hypothetical two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a well-established two-step pathway involving the formation of a pyridinium salt intermediate followed by a [3+2] cycloaddition reaction. This document outlines the detailed experimental protocols, presents relevant quantitative data, and visualizes the synthesis pathway.

Core Synthesis Pathway

The most plausible and documented synthetic route to this compound proceeds via two key transformations:

  • Synthesis of 1-amino-4-methoxypyridinium iodide: This intermediate is prepared by the amination of 4-methoxypyridine.

  • [3+2] Cycloaddition Reaction: The pyridinium salt is then reacted with ethyl propiolate in the presence of a base to yield the target pyrazolo[1,5-a]pyridine core.

This approach is supported by established methodologies for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

Step 1: Synthesis of 1-amino-4-methoxypyridinium iodide

This procedure is adapted from the well-established synthesis of 1-aminopyridinium iodide from pyridine.[1]

Materials:

  • 4-Methoxypyridine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate

  • Hydriodic acid (57%)

  • Ethanol

  • Water

Procedure:

  • To a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid, add 4-methoxypyridine.

  • Heat the mixture for a specified duration to facilitate the amination reaction.

  • Cool the reaction mixture and add potassium carbonate to neutralize the excess acid.

  • Remove the water and excess 4-methoxypyridine under reduced pressure.

  • Treat the residue with ethanol and filter to remove any inorganic salts.

  • To the ethanolic filtrate, add 57% hydriodic acid to precipitate the 1-amino-4-methoxypyridinium iodide.

  • Cool the mixture to induce crystallization.

  • Collect the solid product by filtration and recrystallize from absolute ethanol to obtain purified 1-amino-4-methoxypyridinium iodide.

Step 2: Synthesis of this compound

This step involves a [3+2] cycloaddition reaction between the N-aminopyridinium salt and an alkyne.

Materials:

  • 1-amino-4-methoxypyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate

  • Methanol

Procedure:

  • Dissolve 1-amino-4-methoxypyridinium iodide and ethyl propiolate in methanol.

  • Add potassium carbonate to the solution to generate the pyridinium ylide in situ.

  • Stir the reaction mixture at room temperature for a sufficient period to allow the cycloaddition to complete.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, to isolate the target compound, this compound.

Data Presentation

Quantitative data for the synthesis of the target molecule and its precursors are crucial for reproducibility and optimization. The following tables summarize the key parameters.

Table 1: Reagents and Conditions for the Synthesis of 1-amino-4-methoxypyridinium iodide

ReagentMolar Ratio (relative to 4-methoxypyridine)
4-Methoxypyridine1.0
Hydroxylamine-O-sulfonic acid1.0
Potassium carbonate1.0
Hydriodic acid (57%)1.0
Solvent Water, Ethanol
Reaction Temperature 90°C (amination), -20°C (precipitation)
Reaction Time 20 minutes (amination), 1 hour (precipitation)

Table 2: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Ratio (relative to pyridinium salt)
1-amino-4-methoxypyridinium iodide1.0
Ethyl propiolate1.5
Potassium carbonate1.0
Solvent Methanol
Reaction Temperature Room Temperature
Reaction Time 18 hours

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Appearance -
Melting Point -
Yield -
Purity ≥95%[]
1H NMR -
13C NMR -
Mass Spectrum (m/z) -
IR (cm-1) -

Mandatory Visualization

The synthesis pathway and experimental workflow are visualized below using the DOT language.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-amino-4-methoxypyridinium iodide cluster_step2 Step 2: [3+2] Cycloaddition A 4-Methoxypyridine C 1-amino-4-methoxypyridinium salt A->C Amination B Hydroxylamine-O-sulfonic acid B->C E 1-amino-4-methoxypyridinium iodide C->E Salt Formation D Hydriodic acid D->E F 1-amino-4-methoxypyridinium iodide I This compound F->I Cycloaddition G Ethyl propiolate G->I H Potassium carbonate H->I Base

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow start Start step1 Dissolve 1-amino-4-methoxypyridinium iodide and ethyl propiolate in Methanol start->step1 step2 Add Potassium carbonate step1->step2 step3 Stir at Room Temperature (18 hours) step2->step3 step4 Reaction Work-up (Solvent Removal) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Isolated Product step5->end

Caption: Experimental workflow for the [3+2] cycloaddition step.

References

An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its physicochemical properties, a potential synthetic route, and its putative role in relevant biological pathways.

Physicochemical Properties

This compound is a small molecule with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of approximately 220.22 g/mol .[] Its structure features a fused pyrazolo[1,5-a]pyridine bicyclic system, which is a recognized scaffold in medicinal chemistry. The presence of the methoxy and ethyl carboxylate groups influences its solubility, bioavailability, and potential for molecular interactions.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₃[]
Molecular Weight 220.22 g/mol []
CAS Number 99446-53-4
Appearance White solid[2]
Purity ≥95%
Storage Conditions 2-8°C

Synthesis and Discovery

A general workflow for the synthesis is proposed below:

Synthetic Workflow Proposed Synthetic Workflow for this compound cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Purification A Substituted Pyridine C N-aminopyridinium salt A->C Reaction B N-aminating agent (e.g., O-mesitylenesulfonylhydroxylamine) B->C Reagent F This compound C->F Cycloaddition D Ethyl propiolate D->F Reagent E Base (e.g., triethylamine) E->F Catalyst G Crude Product F->G H Purified Product G->H Column Chromatography

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

The following protocol is an adaptation based on the synthesis of related pyrazolo[1,5-a]pyridine derivatives.[3]

Step 1: Synthesis of 1-amino-3-methoxypyridin-1-ium salt

  • To a solution of 3-methoxypyridine in a suitable solvent (e.g., dichloromethane), add an N-aminating agent such as O-mesitylenesulfonylhydroxylamine at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • The resulting N-aminopyridinium salt can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Step 2: Synthesis of this compound

  • Suspend the 1-amino-3-methoxypyridin-1-ium salt in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine, to the suspension.

  • Slowly add ethyl propiolate to the reaction mixture at room temperature.

  • Stir the mixture for an extended period (e.g., 24-48 hours) to allow for the cycloaddition to proceed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Biological Activity and Potential Applications

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] These include roles as antitubercular agents, kinase inhibitors for cancer therapy, and modulators of central nervous system targets.[5]

This compound, in particular, has been noted for its potential in pharmaceutical development for anti-inflammatory and analgesic drugs, as well as for its applications in neuroscience research.[2] This suggests that the compound may interact with specific biological pathways involved in inflammation, pain signaling, or neuronal function.

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyrazolo[1,5-a]pyridine derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme.[5] A hypothetical signaling pathway illustrating this mechanism is depicted below.

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition by this compound cluster_pathway Cellular Signaling Cascade cluster_inhibition Inhibitory Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., RET) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Triggers Inhibitor Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Inhibitor->Kinase Inhibits

Caption: Putative mechanism of action via kinase inhibition.

Quantitative Data

Specific quantitative biological data for this compound is not extensively reported in publicly available literature. However, for the broader class of pyrazolo[1,5-a]pyridine-3-carboxamides, potent antitubercular activity has been observed.

Compound ClassBiological ActivityPotencyReference
Pyrazolo[1,5-a]pyridine-3-carboxamidesAnti-Mycobacterium tuberculosis (H37Rv)MIC values in the nanomolar range[5]
Substituted pyrazolo[1,5-a]pyridinesRET Kinase Inhibition-[3]

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential for interaction with various biological targets. Further research is warranted to fully elucidate its specific mechanism of action and to explore its therapeutic potential in areas such as inflammation, pain, and neurological disorders.

References

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. While specific detailed research on this particular molecule is limited, this document extrapolates information from closely related analogs and the broader pyrazolo[1,5-a]pyridine class to offer insights into its synthesis, potential biological activities, and physicochemical properties. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this heterocyclic scaffold.

Core Compound Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol .[] It belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are known to be of interest in pharmaceutical research.[2]

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₃[]
Molecular Weight220.22 g/mol []
IUPAC NameThis compound[]
SynonymsPyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-methoxy-, ethyl ester; 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[]
Density1.2±0.1 g/cm³[]
Storage Temperature2-8°C[]

Synthesis and Characterization

A plausible synthetic pathway is the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an appropriate propiolate. The following diagram illustrates a general workflow for the synthesis of the pyrazolo[1,5-a]pyridine core structure.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product SM1 Substituted Pyridine Step1 N-Amination SM1->Step1 1. SM2 Aminating Agent (e.g., O-mesitylenesulfonylhydroxylamine) SM2->Step1 SM3 Ethyl Propiolate Step3 [3+2] Cycloaddition SM3->Step3 Int1 N-Aminopyridinium Salt Step1->Int1 2. Step2 Ylide Formation Step2->Step3 4. Product Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivative Step3->Product Int1->Step2 3. Base

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridines.

Note: This is a generalized scheme. The specific substituted pyridine required for the target molecule would be a pyridine with a methoxy group at the corresponding position.

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been published in the reviewed literature. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Potential Biological Activities

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Anti-inflammatory and Analgesic Potential

Commercial suppliers suggest that this compound may serve as a key intermediate in the synthesis of novel anti-inflammatory and analgesic drugs.[2] While no specific studies on the target molecule are available, research on other pyrazole derivatives has demonstrated significant anti-inflammatory activity. For instance, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and showed potent anti-inflammatory effects in a carrageenan-induced rat paw edema model.[3] This suggests that the pyrazole core, a component of the pyrazolo[1,5-a]pyridine system, is a viable pharmacophore for anti-inflammatory drug design.

Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has also been explored for its anticancer properties.[2] Although no quantitative data exists for this compound, various derivatives of the parent scaffold have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by pyrazolo[1,5-a]pyridine derivatives, based on activities reported for analogous heterocyclic compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Genes (Proliferation, Survival) TF->Gene Cell Proliferation\n& Survival Cell Proliferation & Survival Gene->Cell Proliferation\n& Survival Compound Pyrazolo[1,5-a]pyridine Derivative Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Neuroscience Research

It has been suggested that the unique structure of this compound allows it to interact with specific receptors in the brain, making it a valuable tool for neuroscience research, particularly in the areas of neuroprotection and cognitive enhancement.[2] However, there is currently no published data to substantiate these claims or to identify the specific neural targets.

Experimental Protocols

Due to the limited availability of specific research on this compound, detailed experimental protocols for its biological evaluation are not available. However, based on the suggested therapeutic areas, standard assays would be employed to assess its activity.

Anti-inflammatory Activity:

  • In vitro: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • In vivo: Carrageenan-induced paw edema in rodents, collagen-induced arthritis models.

Anticancer Activity:

  • In vitro: Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines, cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), kinase inhibition assays.

  • In vivo: Xenograft models in immunocompromised mice.

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Start Synthesis of This compound QC Purification & Quality Control (NMR, MS, HPLC) Start->QC Assay1 Primary Bioassay (e.g., Anti-inflammatory screen) QC->Assay1 Assay2 Secondary Bioassay (e.g., Anticancer screen) QC->Assay2 Tox Cytotoxicity Assay QC->Tox Analysis Data Analysis (IC50/EC50 Determination) Assay1->Analysis Assay2->Analysis Tox->Analysis Lead Lead Candidate Selection Analysis->Lead

Caption: General workflow for biological screening.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While the current body of scientific literature on this specific molecule is sparse, the known biological activities of related pyrazolo[1,5-a]pyridine and pyrazole derivatives suggest that it is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and anticancer research.

Future research should focus on:

  • Developing and publishing a detailed and reproducible synthetic protocol for this compound.

  • Thoroughly characterizing the compound using modern analytical techniques and making this data publicly available.

  • Conducting comprehensive in vitro and in vivo studies to validate the suggested anti-inflammatory, anticancer, and neuroprotective activities.

  • Identifying the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

Such studies are crucial to unlock the full therapeutic potential of this compound and to pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a pivotal intermediate in the synthesis of a novel class of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. While the parent ester itself is not extensively characterized for its biological activity, its derivatives have emerged as potent antitubercular agents. This technical guide consolidates the existing research on these compounds, with a primary focus on their significant activity against Mycobacterium tuberculosis (Mtb). The document details their mechanism of action, summarizes key quantitative data from various studies, outlines the experimental protocols for biological evaluation, and provides visual representations of the synthetic and biological pathways.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties. This compound is a key building block for the elaboration of more complex molecules, particularly through the modification of its ethyl ester group into a carboxamide. This conversion has led to the discovery of a series of compounds with remarkable potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] These derivatives have shown promise as lead compounds for the development of new antitubercular drugs.[3][4]

Mechanism of Action: Targeting the Electron Transport Chain

The primary mechanism of action for the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives is the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), which is a crucial component of the electron transport chain in Mycobacterium tuberculosis.[5][6][7] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death.[5] This targeted action is a promising strategy for combating tuberculosis, including infections caused by multidrug-resistant strains.

QcrB_Inhibition_Pathway Compound Pyrazolo[1,5-a]pyridine- 3-carboxamide Derivative QcrB QcrB Subunit (Cytochrome bc1 Complex) Compound->QcrB ETC Electron Transport Chain QcrB->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Cell_Death Bacterial Cell Death ETC->Cell_Death Disruption ATP_Production ATP Production ATP_Synthase->ATP_Production

Mechanism of QcrB Inhibition

Synthesis of Bioactive Derivatives

The synthesis of the biologically active pyrazolo[1,5-a]pyridine-3-carboxamide derivatives from this compound is typically a straightforward process. The core workflow involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amidation reaction with a variety of primary amines. This modular synthesis allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[2][3]

Synthesis_Workflow Start Ethyl 5-methoxypyrazolo[1,5-a] pyridine-3-carboxylate Hydrolysis Step 1: Hydrolysis (e.g., LiOH, NaOH) Start->Hydrolysis Intermediate 5-methoxypyrazolo[1,5-a] pyridine-3-carboxylic acid Hydrolysis->Intermediate Amidation Step 2: Amidation (Amine, Coupling Agent) Intermediate->Amidation Final_Product Pyrazolo[1,5-a]pyridine- 3-carboxamide Derivatives (Biologically Active) Amidation->Final_Product MABA_Workflow Start Prepare 96-well plate with supplemented media Step1 Perform serial dilutions of test compounds Start->Step1 Step2 Prepare M. tuberculosis inoculum (0.5 McFarland and dilute) Step1->Step2 Step3 Inoculate plate with bacterial suspension Step2->Step3 Step4 Incubate at 37°C for 7 days Step3->Step4 Step5 Add Resazurin/Alamar Blue reagent to all wells Step4->Step5 Step6 Incubate for 12-24 hours Step5->Step6 End Read MIC: Lowest concentration with no color change (blue well) Step6->End

References

The Emerging Potential of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutics. Within this class, Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has emerged as a key intermediate in the synthesis of potent agents targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, with a particular focus on its role in the development of novel antitubercular agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Synthesis of this compound and its Carboxamide Derivatives

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process, typically involving a 1,3-dipolar cycloaddition reaction. The general synthetic route to this compound and its subsequent conversion to bioactive carboxamides is outlined below.

G cluster_synthesis Synthesis Workflow start Substituted Pyridine step1 N-amination start->step1 e.g., O-(Mesitylenesulfonyl)hydroxylamine step2 1,3-Dipolar Cycloaddition step1->step2 Ethyl propiolate product1 This compound step2->product1 step3 Hydrolysis product1->step3 NaOH, EtOH/H2O product2 Pyrazolo[1,5-a]pyridine-3-carboxylic acid step3->product2 step4 Amidation product2->step4 Primary amines, EDCI, HOBt product3 Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives step4->product3

Synthesis of this compound and its derivatives.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates[1]

A general procedure for the synthesis of the pyrazolo[1,5-a]pyridine-3-carboxylate core is as follows:

  • N-amination of Substituted Pyridines: The appropriately substituted pyridine is reacted with an aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH), in a suitable solvent like acetonitrile or dichloromethane. The reaction mixture is typically stirred at a controlled temperature (e.g., 0-40 °C) for several hours.

  • 1,3-Dipolar Cycloaddition: The resulting N-aminopyridinium salt is then subjected to a 1,3-dipolar cycloaddition reaction with an ethyl propiolate derivative in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. The reaction is usually carried out at room temperature overnight.

  • Purification: The crude product is purified by standard techniques, such as column chromatography on silica gel, to yield the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives[1]
  • Hydrolysis of the Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in a mixture of ethanol and water at an elevated temperature (e.g., 60 °C).

  • Amidation: The resulting carboxylic acid is coupled with a desired primary amine using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), in the presence of a base like triethylamine in DMF. The reaction mixture is heated (e.g., 80 °C) overnight to afford the final carboxamide derivative.

  • Purification: The final product is purified by crystallization or column chromatography.

Potential Applications in Medicinal Chemistry

Antitubercular Activity

A significant body of research has highlighted the potent antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. Notably, studies have shown that a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold exhibits superior potency against drug-resistant strains of Mycobacterium tuberculosis (Mtb) compared to its 5-methyl analog[1]. This underscores the importance of the 5-methoxy substitution present in the parent ethyl ester.

The following table summarizes the in vitro antitubercular activity and cytotoxicity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

CompoundR1R2R3H37Rv MIC [nM (µg/mL)]VERO IC50 (µM)Selectivity Index (SI)Reference
5a 5-MeMe-CF369.1 (0.024)>30>1250[2]
5k 5-MeMe4-trifluoromethoxyphenyl11.1 (0.006)>30>5000[2]
6a 2-Me, 5-OMe-3-Me-diphenyl0.013 (µg/mL)>50>3846[1]
6d 2-Me, 5-OMe-3-F-diphenyl<0.002 (µg/mL)>50>25000[1]

MIC: Minimum Inhibitory Concentration against Mtb H37Rv strain. IC50: Half-maximal inhibitory concentration against VERO (African green monkey kidney) cells. SI: Selectivity Index (IC50/MIC).

The data clearly indicates that these derivatives possess nanomolar to sub-nanomolar potency against the virulent H37Rv Mtb strain and exhibit high selectivity indices, suggesting a favorable safety profile.

The mechanism of action for some pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents has been elucidated as the inhibition of the respiratory cytochrome bcc complex (also known as complex III or QcrB). This complex is a crucial component of the electron transport chain in Mycobacterium tuberculosis, responsible for generating a proton motive force for ATP synthesis. Inhibition of QcrB disrupts cellular respiration, leading to bacterial cell death.

G cluster_pathway Antitubercular Mechanism of Action drug Pyrazolo[1,5-a]pyridine-3-carboxamide (e.g., TB47) qcrb Cytochrome bcc Complex (QcrB) drug->qcrb Inhibits etc Electron Transport Chain qcrb->etc Disrupts atp ATP Synthesis etc->atp Blocks energy production death Bacterial Cell Death atp->death Leads to

Inhibition of M. tuberculosis respiratory chain by pyrazolo[1,5-a]pyridine derivatives.
  • Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween-80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The prepared mycobacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37 °C for 5-7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween-80 is added to each well.

  • Reading: The plates are re-incubated for 24 hours, and the color change from blue to pink is observed. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Anticancer and Anti-inflammatory Potential
Neuroprotective Effects

The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its potential in treating neurological disorders. Some derivatives are being explored for their neuroprotective properties, which may involve interactions with specific receptors in the central nervous system[7]. Further research is needed to fully elucidate the mechanisms underlying these effects and to evaluate the potential of this compound derivatives in this therapeutic area.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry. Its derivatives, particularly the pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated exceptional potency and selectivity as antitubercular agents, with a well-defined mechanism of action involving the inhibition of the mycobacterial respiratory chain. The presence of the 5-methoxy group appears to be a key determinant for enhanced activity against drug-resistant strains. While the anticancer, anti-inflammatory, and neuroprotective potential of this scaffold is promising, further investigations are required to establish the specific activity and mechanisms of action of this compound and its direct derivatives in these areas. The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, promising subset: Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives. We will delve into the synthetic pathways for creating this core structure, explore the derivatization potential, and analyze the structure-activity relationships (SAR) that drive their biological effects. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this compound class, from fundamental chemistry to therapeutic potential, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

Fused nitrogen-containing heterocyclic compounds are cornerstones of modern medicinal chemistry, and the pyrazolo[1,5-a]pyridine system is a prominent example.[1] Its rigid, planar structure provides a versatile scaffold for developing therapeutic agents across a wide range of diseases. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including kinase inhibition for cancer therapy, antagonism of neuropeptide and prostaglandin receptors, and potent antimicrobial effects.[2][3][4][5]

The ethyl 3-carboxylate moiety serves as a key functional group, offering a handle for further chemical modification, such as conversion to amides, hydrazides, or other bioisosteres. The 5-methoxy substituent is of particular interest. Studies have indicated that this substitution can enhance potency, particularly in the context of anti-tubercular agents, where a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold demonstrated superior activity against drug-resistant Mycobacterium tuberculosis strains compared to its 5-methyl counterpart.[1][4] This highlights the critical role of electronic and steric effects of substituents on the pyridine ring in modulating biological activity.

This guide will provide a detailed exploration of the synthesis, chemical properties, and biological potential of this compound and its analogs, offering a foundation for the rational design of new therapeutic agents.

Synthesis of the Core Scaffold: this compound

The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This powerful synthetic strategy involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne, such as ethyl propiolate.

General Synthetic Pathway

The synthesis commences with the N-amination of a substituted pyridine, followed by the cycloaddition reaction. The overall transformation can be visualized as follows:

G cluster_0 Step 1: N-Amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition 6-methoxypyridine 6-Methoxypyridine N-amino-6-methoxypyridinium_salt N-Amino-6-methoxypyridinium Salt 6-methoxypyridine->N-amino-6-methoxypyridinium_salt N-aminating_agent N-Aminating Agent (e.g., HOSA) N-aminating_agent->N-amino-6-methoxypyridinium_salt product This compound N-amino-6-methoxypyridinium_salt->product Base (e.g., K2CO3) Solvent (e.g., DMF) ethyl_propiolate Ethyl Propiolate ethyl_propiolate->product

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on analogs)

Materials:

  • 6-Methoxypyridine

  • Hydroxylamine-O-sulfonic acid (HOSA) or other suitable N-aminating agent

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of N-Amino-6-methoxypyridinium Salt

  • Dissolve 6-methoxypyridine in a suitable solvent (e.g., water).

  • Slowly add an aqueous solution of hydroxylamine-O-sulfonic acid at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture for a specified time until the formation of the N-aminopyridinium sulfate is complete (monitor by TLC).

  • The resulting N-aminopyridinium salt can often be used directly in the next step without isolation.

Step 2: 1,3-Dipolar Cycloaddition

  • To a solution of the N-amino-6-methoxypyridinium salt in DMF, add potassium carbonate.

  • Add ethyl propiolate dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 100 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 5:1 v/v) to afford pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Derivatization and Structure-Activity Relationship (SAR) Insights

The ethyl ester at the 3-position and the pyrazolo[1,5-a]pyridine core offer multiple points for chemical modification to explore the SAR and optimize for specific biological targets.

Modification of the Ester Group

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of a wide range of amides and other derivatives.

G ester This compound acid 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid ester->acid Hydrolysis (e.g., NaOH, H2O/EtOH) amide 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxamides acid->amide Amide Coupling (e.g., HATU, DIPEA, Amine)

Figure 2: Key derivatization pathway from the ethyl ester to carboxamides.

Protocol for Hydrolysis:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 30% NaOH).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.[6]

Protocol for Amide Coupling:

  • To a solution of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in a suitable solvent (e.g., DCM), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired primary or secondary amine.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the crude product by chromatography to yield the desired carboxamide.[1]

SAR Insights from Analogs
  • 5-Position Substitution: As previously mentioned, a methoxy group at the 5-position has been shown to be more favorable for anti-tubercular activity than a methyl group.[1][4] This suggests that electron-donating groups at this position may be beneficial for this specific biological target. Further exploration with other electron-donating and electron-withdrawing groups is warranted to build a more comprehensive SAR profile.

  • 3-Position Carboxamides: The conversion of the 3-carboxylate to various carboxamides has been a successful strategy in developing potent antitubercular agents.[1] The nature of the amine used in the amide coupling significantly influences the activity, with diaryl side chains showing particular promise against drug-resistant strains.[1]

  • Other Ring Positions: Functionalization at other positions of the pyrazolo[1,5-a]pyridine ring, such as the 2 and 7-positions, can also modulate biological activity.[2] Palladium-catalyzed cross-coupling reactions are often employed for this purpose.

Biological Activities and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is associated with a diverse range of biological activities. While specific data for this compound is limited in the public domain, the activities of its close analogs suggest several promising therapeutic avenues.

Table 1: Reported Biological Activities of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

Biological Target/ActivityCompound ClassKey FindingsReference(s)
Antitubercular Pyrazolo[1,5-a]pyridine-3-carboxamidesPotent activity against drug-susceptible and drug-resistant M. tuberculosis. The 5-methoxy substituent enhances potency.[1][4]
Kinase Inhibition Pyrazolo[1,5-a]pyrimidinesInhibition of various kinases, relevant for cancer therapy.[2][3]
Antimicrobial Pyrazolo[1,5-a]pyrimidinesBroad-spectrum antibacterial and antifungal activity.[5]
Anti-inflammatory Pyrazolo[1,5-a]pyrimidinesPotential as anti-inflammatory agents.[5]

Future Directions and Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of the core scaffold and the ease of derivatization at the 3-position make it an attractive platform for medicinal chemistry campaigns.

Future research should focus on:

  • Elucidation of Specific Biological Targets: While broad activities are known, identifying the specific molecular targets of 5-methoxy-substituted derivatives will enable more rational drug design.

  • Expansion of the SAR: Systematic modification of all positions of the pyrazolo[1,5-a]pyridine ring is necessary to build a comprehensive understanding of the structural requirements for various biological activities.

  • In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

References

Spectroscopic and Synthetic Overview of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical science, and drug development, a comprehensive understanding of the spectroscopic and synthetic profile of novel compounds is paramount. This technical guide addresses the available data for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics can be anticipated.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethyl (-CH₂)~4.3Quartet
Ethyl (-CH₃)~1.3Triplet
Methoxy (-OCH₃)~3.9Singlet
Pyrazolo[1,5-a]pyridine ring protons6.5 - 8.5Various

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic/Heteroaromatic Carbons100 - 150
Ethyl (-CH₂)~60
Ethyl (-CH₃)~14
Methoxy (-OCH₃)~55

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ester)~1720
C=N/C=C (Aromatic)1500 - 1600
C-O (Ether/Ester)1000 - 1300

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)220.08
[M+H]⁺221.09

General Synthetic Protocols

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives typically involves the cycloaddition of an N-aminopyridinium salt with an electron-deficient alkyne, such as ethyl propiolate.

A general procedure for the synthesis of related pyrazolo[1,5-a]pyridine carboxylates involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates are then reacted with ethyl propiolate in a 1,3-dipolar cycloaddition reaction. This method is noted for being mild and providing high yields for a range of derivatives.

Another established method is the Japp-Klingemann reaction. This involves the diazotization of an aniline derivative, such as p-anisidine, followed by reaction with a β-keto ester like ethyl chloroacetoacetate in the presence of a base.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the characterization of a newly synthesized compound like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

It is important to note that the information provided here is based on general principles of organic chemistry and data from related compounds. For definitive data, direct experimental analysis of an authenticated sample of this compound is required. Researchers are encouraged to consult specialized chemical databases or perform their own synthesis and characterization.

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazolo[1,5-a]pyridine derivatives, with a focus on the structural characteristics analogous to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The determination of their three-dimensional structure through X-ray crystallography is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While a specific crystal structure for this compound is not publicly available, this guide synthesizes data from closely related analogs to provide insights into its likely structural features and the experimental procedures used for their determination.

Experimental Protocols

The determination of the crystal structure of pyrazolo[1,5-a]pyridine derivatives typically involves the following key steps: synthesis and crystallization, and X-ray diffraction data collection and refinement.

2.1. Synthesis and Crystallization

The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves the cyclization of N-aminopyridinium ylides with electron-deficient alkenes.[1] For instance, a common method is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1]

Following synthesis, single crystals suitable for X-ray diffraction are grown. A typical procedure involves dissolving the purified compound in a suitable solvent, such as methanol, and allowing the solvent to evaporate slowly at room temperature.[2][3]

2.2. X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, X-ray diffraction data is collected using a diffractometer, often a Bruker SMART CCD area-detector.[4] The collected data is then processed, which includes an absorption correction (e.g., using SADABS).[4] The crystal structure is solved and refined using software packages like SHELX. The refinement process typically involves constraining hydrogen atom parameters.[4]

Crystallographic Data

The following tables summarize key crystallographic parameters for several pyrazolo[1,5-a]pyridine and related pyrazole derivatives, which can serve as a reference for this compound.

Table 1: Crystal Data and Structure Refinement for Related Pyrazolo[1,5-a]pyridine Derivatives

ParameterEthyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate[4]Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[2]
Molecular FormulaC₁₈H₁₈N₂O₂C₂₄H₂₃N₃O₃S
Crystal SystemNot SpecifiedNot Specified
Space GroupNot SpecifiedNot Specified
a (Å)Not SpecifiedNot Specified
b (Å)Not SpecifiedNot Specified
c (Å)Not SpecifiedNot Specified
α (°)Not SpecifiedNot Specified
β (°)Not SpecifiedNot Specified
γ (°)Not SpecifiedNot Specified
Volume (ų)Not SpecifiedNot Specified
ZNot SpecifiedNot Specified
R(F)0.056Not Specified
wR(F²)0.148Not Specified
Goodness-of-fit (S)1.07Not Specified

Table 2: Crystal Data for a Related Pyrazole Derivative

ParameterEthyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate[5]
Molecular FormulaC₁₅H₁₇N₃O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.5986(5)
b (Å)11.5298(5)
c (Å)13.5386(6)
α (°)102.694(1)
β (°)102.999(1)
γ (°)108.918(1)
Volume (ų)1446.03(11)
Z4
R(F)0.0525
wR(F²)0.1526

Molecular and Crystal Structure Insights

In the crystal structure of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate, the bicyclic ring system and the benzene ring form a dihedral angle of 13.45 (3)°.[4] The crystal packing is characterized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into chains.[4]

For Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the dihedral angle between the fused pyrazole and pyridine rings is 1.76 (7)°.[2] The benzene and methoxyphenyl rings are not coplanar with the pyrazolo[3,4-b]pyridine moiety, exhibiting dihedral angles of 44.8 (5)° and 63.86 (5)°, respectively.[2]

Visualizations

5.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a framework for understanding the crystal structure of this compound by examining data from closely related compounds. The experimental protocols and crystallographic data presented herein offer valuable insights for researchers engaged in the design and development of novel pyrazolo[1,5-a]pyridine-based therapeutic agents. The detailed workflow and structural parameters from analogous compounds serve as a robust starting point for future crystallographic studies on this specific molecule.

References

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A Scaffolding Approach for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Biological Application

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic organic compound that has garnered attention in medicinal chemistry not as a pharmacologically active agent itself, but as a crucial intermediate in the synthesis of potent kinase inhibitors. While direct evidence for a specific mechanism of action for this starting material is not prominent in publicly available literature, its derivatives have been notably investigated as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). This guide elucidates the role of this compound as a foundational scaffold and details the mechanism of action of its prominent derivatives, the ROCK inhibitors, which are significant in various therapeutic areas.

Role as a Synthetic Intermediate

This compound serves as a key building block in the multi-step synthesis of more complex molecules. Its pyrazolo[1,5-a]pyridine core provides a rigid and versatile scaffold that can be chemically modified to create compounds with high affinity and specificity for biological targets. The ethyl carboxylate group at the 3-position and the methoxy group at the 5-position are amenable to various chemical transformations, allowing for the introduction of diverse functional groups to optimize pharmacological properties.

The general synthetic workflow involves the chemical modification of this compound to produce active pharmaceutical ingredients (APIs). A simplified representation of this process, leading to the generation of a generic ROCK inhibitor, is depicted below.

G cluster_0 Synthesis Workflow Start Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Intermediate Modified Pyrazolo[1,5-a]pyridine Intermediate Start->Intermediate Chemical Synthesis Steps (e.g., hydrolysis, amidation) Final Active ROCK Inhibitor Intermediate->Final Further Functionalization

A simplified workflow for the synthesis of ROCK inhibitors.

Mechanism of Action of Derived ROCK Inhibitors

The primary therapeutic potential of compounds derived from this compound lies in their ability to inhibit the Rho-associated coiled-coil containing protein kinases (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a pivotal regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, and contraction.[2][]

The ROCK Signaling Pathway

The activation of the ROCK signaling cascade is initiated by the binding of GTP to RhoA, which in turn activates ROCK.[1] Activated ROCK phosphorylates a multitude of downstream substrates, leading to various cellular responses.[4] Key downstream targets include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actin-myosin contractility.[2]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, which is a subunit of MLC phosphatase. This inactivation prevents the dephosphorylation of MLC, thereby augmenting actomyosin contraction.[2]

  • LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin. Inactivated cofilin is unable to depolymerize actin filaments, leading to the stabilization of actin stress fibers.[2][4]

Inhibition of ROCK by derivatives of this compound disrupts these signaling events, resulting in the relaxation of smooth muscle cells and other cellular effects.[1]

G cluster_0 ROCK Signaling Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MYPT1 Myosin Phosphatase (MYPT1) ROCK->MYPT1 Inactivation LIMK LIM Kinase ROCK->LIMK Activation Inhibitor ROCK Inhibitor (Derived Scaffold) Inhibitor->ROCK Inhibition pMLC Phosphorylated MLC MLC->pMLC Contraction Actomyosin Contraction pMLC->Contraction MYPT1->pMLC Dephosphorylation iMYPT1 Inactive MYPT1 Cofilin Cofilin LIMK->Cofilin Inactivation pLIMK Active LIMK Actin Actin Stress Fiber Stabilization Cofilin->Actin Depolymerization iCofilin Inactive Cofilin iCofilin->Actin Stabilization

The ROCK signaling pathway and the point of inhibition.

Quantitative Data

While specific IC50 values for ROCK inhibitors directly synthesized from this compound are not detailed in the readily available public literature, the patent literature suggests that this scaffold is used to generate compounds with significant inhibitory activity. For context, known ROCK inhibitors have reported IC50 values in the nanomolar range.

Table 1: Representative Data for ROCK Inhibitors (Illustrative)

Compound Class Target IC50 (nM)
Pyrazolopyridine Derivatives ROCK1 Data not publicly available
Pyrazolopyridine Derivatives ROCK2 Data not publicly available
Reference ROCK Inhibitor (e.g., Y-27632) ROCK1 ~140

| Reference ROCK Inhibitor (e.g., Y-27632) | ROCK2 | ~220 |

Data for reference compounds are illustrative and sourced from various publications. Data for derivatives of this compound is not specified in the reviewed documents.

Experimental Protocols

The characterization of ROCK inhibitors derived from this compound involves various biochemical and cell-based assays. A generalized protocol for an in vitro kinase inhibition assay is provided below.

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a purified ROCK enzyme.

Materials and Reagents:

  • Purified ROCK1 or ROCK2 enzyme

  • Specific peptide substrate for ROCK (e.g., a peptide containing the phosphorylation site of MYPT1)

  • Test compound (dissolved in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • ATP (adenosine triphosphate)

  • 96-well microplates

  • Microplate reader for detecting the phosphorylated substrate (e.g., using fluorescence, luminescence, or radioactivity)

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the purified ROCK enzyme and the peptide substrate in the assay buffer to their final working concentrations.

    • Perform a serial dilution of the test compound in DMSO and then in the assay buffer to achieve a range of test concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed volume of the ROCK enzyme solution to each well of the microplate.

    • Add the various concentrations of the test compound to the respective wells. Include control wells with DMSO (no inhibitor) and wells with a known reference inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Kinase Reaction:

    • Start the enzymatic reaction by adding a solution of ATP and the peptide substrate to each well.

  • Monitor the Reaction:

    • Incubate the plate at the optimal temperature for a set period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of phosphorylated substrate using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable starting material in the synthesis of potent ROCK inhibitors. While the compound itself is not considered the active principle, its pyrazolo[1,5-a]pyridine core forms the basis for a class of molecules that modulate a critical signaling pathway involved in numerous physiological and pathological processes. The development of derivatives from this scaffold holds therapeutic promise for a range of diseases, including cardiovascular disorders, glaucoma, and neurological conditions. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these ROCK inhibitors.

References

Methodological & Application

Synthesis Protocol for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is accomplished through a three-step process commencing with the N-amination of 3-methoxypyridine, followed by the formation of a pyridine N-imide intermediate, and culminating in a 1,3-dipolar cycloaddition reaction with ethyl propiolate. This method offers a reliable route to the target compound with satisfactory yields. The protocol herein details the necessary reagents, equipment, and procedural steps, including purification and characterization of the final product.

Introduction

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The specific derivative, this compound, serves as a valuable scaffold for the development of novel therapeutic agents. The synthetic strategy outlined in this document is based on the well-established 1,3-dipolar cycloaddition reaction, which provides a convergent and efficient means of constructing the pyrazolo[1,5-a]pyridine core.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_0 Step 1: N-Amination cluster_1 Step 2: N-Imide Formation cluster_2 Step 3: 1,3-Dipolar Cycloaddition 3-Methoxypyridine 3-Methoxypyridine N-Amino-3-methoxypyridinium Iodide N-Amino-3-methoxypyridinium Iodide 3-Methoxypyridine->N-Amino-3-methoxypyridinium Iodide O-(Mesitylenesulfonyl)hydroxylamine DCM, 0°C to rt 3-Methoxypyridine N-imide 3-Methoxypyridine N-imide N-Amino-3-methoxypyridinium Iodide->3-Methoxypyridine N-imide K2CO3, MeOH, rt Final Product This compound 3-Methoxypyridine N-imide->Final Product Heat Ethyl propiolate Ethyl propiolate Ethyl propiolate->Final Product

Caption: Synthetic scheme for this compound.

Experimental Protocols

Materials and Equipment

Reagents:

  • 3-Methoxypyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl propiolate

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of N-Amino-3-methoxypyridinium Iodide
  • To a solution of 3-methoxypyridine (1.0 eq) in dichloromethane (DCM), cooled to 0 °C, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product is triturated with diethyl ether to afford N-Amino-3-methoxypyridinium mesitylenesulfonate as a solid, which can be used in the next step without further purification. For the purpose of this protocol, we will assume the iodide salt is formed, which can be prepared by anion exchange if necessary, though the mesitylenesulfonate salt is often suitable for the subsequent reaction.

Step 2: Synthesis of 3-Methoxypyridine N-imide
  • To a solution of N-Amino-3-methoxypyridinium salt (1.0 eq) in methanol, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the formation of the N-imide by TLC.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude 3-methoxypyridine N-imide is used directly in the next step.

Step 3: Synthesis of this compound
  • To the crude 3-methoxypyridine N-imide from the previous step, add ethyl propiolate (1.5 eq).

  • Heat the reaction mixture at reflux (the specific temperature will depend on the solvent, if any, used to dissolve the N-imide; neat reaction is also possible) for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

StepReactant 1Reactant 2ProductSolventTemperatureTime (h)Yield (%)
13-MethoxypyridineO-(Mesitylenesulfonyl)hydroxylamineN-Amino-3-methoxypyridinium saltDCM0 °C to rt12~90
2N-Amino-3-methoxypyridinium saltPotassium carbonate3-Methoxypyridine N-imideMeOHrt2Crude
33-Methoxypyridine N-imideEthyl propiolateThis compoundNeatReflux6-1260-70

Yields are approximate and may vary depending on reaction scale and purification efficiency.

Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: Characteristic peaks for the ethyl ester group (triplet and quartet), methoxy group (singlet), and aromatic protons of the pyrazolo[1,5-a]pyridine ring system.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the carbons of the ethyl and methoxy groups, and the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): Determination of the molecular weight of the product.

Workflow Diagram

Workflow start Start step1 N-Amination of 3-Methoxypyridine start->step1 step2 Formation of 3-Methoxypyridine N-imide step1->step2 step3 1,3-Dipolar Cycloaddition with Ethyl Propiolate step2->step3 purification Purification by Column Chromatography step3->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with appropriate caution.

  • Reactions involving heating should be monitored carefully.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is an effective method for obtaining this valuable heterocyclic compound, which can be utilized in various research and development applications within the pharmaceutical and chemical industries. The clear and structured presentation of the experimental procedure, along with the supporting data and diagrams, is intended to facilitate the successful replication of this synthesis by researchers and scientists.

Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a range of therapeutic properties including anti-inflammatory, analgesic, and kinase inhibitory activities. The methoxy and ethyl carboxylate substituents on this core structure provide valuable handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for use by researchers in academic and industrial settings. The synthesis is based on a robust and well-established [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. The protocol is designed to be clear, concise, and reproducible, enabling the efficient production of this valuable research chemical.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the N-amination of 2-amino-6-methoxypyridine to form a 1-aminopyridinium salt. The second step is a [3+2] cycloaddition reaction between the in situ generated N-ylide from the aminopyridinium salt and ethyl propiolate.

cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition A 2-Amino-6-methoxypyridine C 1-Amino-6-methoxypyridinium salt A->C Amination B Hydroxylamine-O-sulfonic acid B->C C_ref 1-Amino-6-methoxypyridinium salt F This compound C_ref->F Cycloaddition D Ethyl propiolate D->F E Potassium Carbonate (Base) E->F

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Amino-6-methoxypyridineC₆H₈N₂O124.14Solid
Hydroxylamine-O-sulfonic acidH₃NO₄S113.09Solid
Ethyl propiolateC₅H₆O₂98.10Liquid
Potassium CarbonateK₂CO₃138.21Solid
This compoundC₁₁H₁₂N₂O₃220.23Solid

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of the 1-aminopyridinium intermediate and the subsequent cycloaddition to form the final product.

Part 1: Synthesis of 1-Amino-6-methoxypyridinium Salt

This procedure is adapted from established methods for the N-amination of pyridines.[1]

Materials:

  • 2-Amino-6-methoxypyridine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate

  • Ethanol

  • Hydriodic acid (57%)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a freshly prepared solution of hydroxylamine-O-sulfonic acid (1.0 eq.) in cold water, add 2-amino-6-methoxypyridine (1.0 eq.).

  • Heat the mixture at 90°C on a steam bath for 30 minutes.

  • Cool the reaction mixture to room temperature with stirring.

  • Add potassium carbonate (1.0 eq.) to the mixture.

  • Remove water and any excess pyridine under reduced pressure using a rotary evaporator.

  • Treat the residue with ethanol and filter to remove the insoluble potassium sulfate.

  • To the ethanolic filtrate, add 57% hydriodic acid (1.0 eq.) dropwise while cooling in an ice bath.

  • Store the resulting solution at -20°C for 1 hour to facilitate precipitation.

  • Collect the solid 1-amino-6-methoxypyridinium iodide by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Synthesis of this compound

This cycloaddition reaction is based on general procedures for the synthesis of pyrazolo[1,5-a]pyridines.[2][3]

Materials:

  • 1-Amino-6-methoxypyridinium iodide (from Part 1)

  • Ethyl propiolate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend 1-amino-6-methoxypyridinium iodide (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF.

  • To this suspension, add ethyl propiolate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Visualization of the Reaction Mechanism

The core of this synthesis is the [3+2] cycloaddition reaction. The base (potassium carbonate) deprotonates the aminopyridinium salt to form a pyridinium ylide, which is a 1,3-dipole. This ylide then reacts with the dipolarophile (ethyl propiolate) in a concerted cycloaddition, followed by aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.

cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization A 1-Amino-6-methoxypyridinium Iodide C Pyridinium Ylide (1,3-dipole) A->C B Potassium Carbonate B->C - HI, - KHCO3 C_ref Pyridinium Ylide E Cycloadduct Intermediate C_ref->E D Ethyl Propiolate (Dipolarophile) D->E E_ref Cycloadduct Intermediate F Final Product E_ref->F - H2O

Caption: Mechanism of the [3+2] cycloaddition reaction.

References

Application Notes and Protocols: Purification of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its privileged pyrazolo[1,5-a]pyridine scaffold. Achieving high purity of this compound is critical for accurate biological screening, structure-activity relationship (SAR) studies, and potential development as a therapeutic agent. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: column chromatography and recrystallization. The selection of the appropriate method depends on the impurity profile and the desired final purity.

Purification Strategies

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, reaction byproducts, and any catalysts. The two primary methods employed are silica gel column chromatography, for separating compounds with different polarities, and recrystallization, for purifying solid compounds based on differences in solubility.

Method Selection

The choice between column chromatography and recrystallization, or a combination of both, depends on the nature and quantity of the impurities. A general decision-making workflow is outlined below.

G start Crude Product Analysis (TLC, LC-MS, NMR) complex_mixture Complex Mixture or Similar Polarity Impurities? start->complex_mixture chromatography Column Chromatography high_purity High Purity Product (>98%) chromatography->high_purity recrystallization Recrystallization recrystallization->high_purity complex_mixture->chromatography Yes solid_product Is the Product a Solid? complex_mixture->solid_product No solid_product->chromatography No solid_product->recrystallization Yes

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocols

The following are detailed protocols for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses, should be followed at all times.

Protocol 1: Purification by Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Use a UV lamp to visualize the spots on the TLC plate.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds, assuming a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on protocols for similar compounds, ethanol or ethyl acetate are good starting points for solvent screening.

Materials and Equipment:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in the chosen solvent at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound should begin to crystallize.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow Diagram

The overall workflow for obtaining a high-purity product often involves a combination of these techniques.

G crude Crude Product column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc) crude->column_chrom purity_check1 Purity Check 1 (TLC, LC-MS) column_chrom->purity_check1 recrystallization Recrystallization (e.g., from Ethanol) purity_check1->recrystallization Purity < 98% final_product Pure this compound (>98%) purity_check1->final_product Purity > 98% purity_check2 Purity Check 2 (LC-MS, NMR) recrystallization->purity_check2 purity_check2->final_product

Caption: General workflow for the purification of this compound.

Data Presentation

The effectiveness of the purification process should be monitored quantitatively. The following table provides an example of how to present purification data.

Purification StepInitial Mass (mg)Final Mass (mg)Recovery (%)Purity (by LC-MS, %)
Crude Product500--75
Column Chromatography5003807696
Recrystallization38032084>99

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound. The choice of method, whether column chromatography, recrystallization, or a combination, will depend on the specific impurity profile of the crude product. Careful execution of these protocols and diligent monitoring of purity at each stage are essential for obtaining a high-quality final product suitable for further research and development.

Application Notes and Protocols: Recrystallization of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of this compound is crucial for accurate biological screening and subsequent development. Recrystallization is a fundamental purification technique used to remove impurities and obtain a highly crystalline final product. This document provides detailed protocols and application notes for the recrystallization of this compound, based on established methods for related pyrazolo[1,5-a]pyridine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₃[]
Molecular Weight220.22 g/mol []
AppearanceWhite to off-white solid
Purity (typical)≥95%[]
Storage Conditions2-8°C[]

Experimental Protocols

The following protocols outline the recommended procedures for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials to identify the system that provides high recovery of pure crystals. Common solvents for the recrystallization of pyrazole and its derivatives include ethanol, methanol, isopropanol, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of similar pyrazolo[1,5-a]pyridine structures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound completely dissolves. Avoid adding excess solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent. Quickly filter the hot solution to remove the impurities.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For larger crystals, insulate the flask to slow the cooling process. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when the compound is very soluble in one solvent and poorly soluble in another. The two solvents must be miscible. An example of a suitable pair is ethanol (good solvent) and water (anti-solvent).

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Deionized water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Re-dissolution: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold mixed-solvent system.

  • Drying: Dry the crystals thoroughly as described in Protocol 1.

Data Presentation

The following table summarizes typical parameters for the recrystallization of pyrazolo[1,5-a]pyridine derivatives based on literature for analogous compounds. These values should be considered as a starting point for optimization.

ParameterSingle-Solvent (Ethanol)Mixed-Solvent (Ethanol/Water)
Initial Purity ~90-95%~90-95%
Final Purity >99% (Expected)>99% (Expected)
Solvent Ratio N/AVariable (e.g., 10:1 to 5:1)
Dissolution Temp. ~78°C (Boiling point of Ethanol)~70-80°C
Crystallization Temp. Room Temperature, then 0-4°CRoom Temperature, then 0-4°C
Yield 70-90% (Expected)75-95% (Expected)

Visualizations

Experimental Workflow for Recrystallization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_protocol Recrystallization Protocol start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Present cool Slow Cooling & Crystallization hot_filtration->cool Clear Solution isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product Solvent_Selection Solvent Selection Logic cluster_selection Solvent Selection Criteria cluster_outcomes Outcomes cluster_actions Actions solubility_test Test Solubility of Compound in Various Solvents ideal_single Ideal Single Solvent: Sparingly soluble cold, highly soluble hot solubility_test->ideal_single too_soluble Too Soluble in All Solvents solubility_test->too_soluble insoluble Insoluble in Hot Solvents solubility_test->insoluble use_single Proceed with Single-Solvent Recrystallization ideal_single->use_single use_mixed Use Mixed-Solvent System too_soluble->use_mixed find_new Find a Different Solvent insoluble->find_new

References

Application Note: Purification of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Synthesis of this molecule often results in a crude product containing impurities such as starting materials, by-products, and reaction intermediates. Column chromatography is a fundamental purification technique used to isolate the desired compound from such mixtures based on the principle of differential adsorption of components onto a stationary phase.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their varying affinities for the stationary phase (adsorbent) and the mobile phase (eluent).[1][3][4] In normal-phase chromatography, a polar stationary phase like silica gel is used with a non-polar mobile phase.[1][4] The components of the mixture are introduced at the top of the column and eluted with the mobile phase. Less polar compounds have a weaker interaction with the polar stationary phase and therefore travel down the column faster, while more polar compounds are retained longer.[1] By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted and collected in separate fractions.

The target molecule, this compound, possesses moderate polarity due to the presence of an ester and a methoxy group, as well as the nitrogen-containing heterocyclic ring system. The purification strategy will, therefore, involve a mobile phase system that allows for the efficient separation of the target compound from less polar and more polar impurities.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

1. Materials and Equipment

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl acetate (EtOAc)

  • Sample: Crude this compound

  • Glass chromatography column

  • Separating funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or vials for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Preparation of the Column (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small cotton or glass wool plug at the bottom of the column to support the stationary phase.[1]

  • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the excess solvent to drain until the solvent level is just above the silica gel bed. Do not let the column run dry.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the silica gel bed using a pipette or by transferring the dry-loaded silica.

  • Add a thin layer of sand or glass beads on top of the sample layer to prevent disturbance during the addition of the mobile phase.

4. Elution and Fraction Collection

  • Begin the elution with a non-polar solvent system, such as 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v). The optimal starting solvent system should be determined by preliminary TLC analysis of the crude mixture.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, start with n-hexane:EtOAc (95:5), then move to (90:10), (85:15), and so on.

  • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in test tubes or vials.

  • Monitor the separation process by performing TLC analysis on the collected fractions. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

5. Isolation of the Pure Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography protocol.

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Diameter: 2-4 cm, Length: 30-50 cm
Sample Loading 1-2 g of crude product
Mobile Phase System Gradient of n-Hexane and Ethyl Acetate (EtOAc)
Elution Gradient Start: 5% EtOAc in n-Hexane, gradually increase to 30% EtOAc
Fraction Volume 10-20 mL per fraction
TLC Monitoring System n-Hexane:EtOAc (7:3 v/v)

Workflow Diagram

ColumnChromatographyWorkflow Column Chromatography Workflow A Slurry Preparation (Silica Gel + n-Hexane) B Column Packing A->B D Sample Loading B->D C Sample Preparation (Dissolve Crude Product) C->D E Elution (Gradient: n-Hexane/EtOAc) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation (Rotary Evaporator) H->I J Pure Product I->J

Caption: Workflow for the purification of this compound.

This protocol provides a detailed and systematic approach for the purification of this compound using column chromatography. By following these steps, researchers can effectively isolate the target compound from a crude reaction mixture, which is a critical step in the synthesis of new chemical entities for drug development and scientific research. The exact solvent ratios and fraction volumes may need to be optimized based on the specific impurity profile of the crude product, as determined by preliminary TLC analysis.

References

Characterization of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques recommended for the structural elucidation and purity assessment of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents detailed protocols and representative data from closely related pyrazolo[1,5-a]pyridine analogs. These examples serve as a practical reference for researchers to develop and validate methods for the target compound.

Compound Overview

This compound is a heterocyclic compound with the following key identifiers:

  • Molecular Formula: C₁₁H₁₂N₂O₃[]

  • Molecular Weight: 220.22 g/mol []

  • IUPAC Name: this compound[]

  • CAS Number: 99446-53-4

Recommended Analytical Techniques

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for detailed structural elucidation.

  • Mass Spectrometry (MS) to confirm the molecular weight and investigate fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy to determine the electronic absorption properties.

Data Presentation

The following tables summarize the kind of quantitative data expected from the analysis of this compound, based on data for analogous compounds.

Table 1: Representative ¹H NMR Data for a Pyrazolopyridine Core Structure

Chemical Shift (δ) ppmMultiplicityAssignment (Representative)
8.1 - 8.5DoubletAromatic Proton (Pyridine Ring)
7.8 - 8.0SingletAromatic Proton (Pyrazole Ring)
6.8 - 7.2MultipletAromatic Protons (Pyridine Ring)
4.3 - 4.5Quartet-OCH₂CH₃
3.9 - 4.1Singlet-OCH₃
1.3 - 1.5Triplet-OCH₂CH₃

Note: Data is illustrative and based on general chemical shift knowledge for similar structures.

Table 2: Representative ¹³C NMR Data for a Pyrazolopyridine Core Structure

Chemical Shift (δ) ppmAssignment (Representative)
160 - 165C=O (Ester)
140 - 155Aromatic Carbons (C-O, C=N)
110 - 140Aromatic Carbons
90 - 100Quaternary Aromatic Carbon
60 - 65-OCH₂CH₃
55 - 60-OCH₃
14 - 16-OCH₂CH₃

Note: Data is illustrative and based on general chemical shift knowledge for similar structures.

Table 3: Key FTIR Absorption Bands for a Pyrazolopyridine Ester

Wavenumber (cm⁻¹)Functional Group Assignment
~3000 - 3100C-H Stretch (Aromatic)
~2850 - 3000C-H Stretch (Aliphatic)
~1700 - 1730C=O Stretch (Ester)
~1500 - 1600C=C and C=N Stretch (Aromatic Rings)
~1200 - 1300C-O Stretch (Ester and Ether)
~1000 - 1100C-O Stretch (Ether)

Note: Data is illustrative and based on characteristic infrared absorption frequencies.

Experimental Protocols

The following are detailed, generalized protocols for the characterization of this compound. Researchers should optimize these methods for their specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺). Analyze the fragmentation pattern to gain further structural insights. The fragmentation of related pyrazolo[3,4-b]pyridine-5-carboxylates is often initiated by the elimination of an ethanol molecule.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the main functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λₘₐₓ).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualized Workflows

The following diagrams illustrate the general workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D Prepared Sample E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G Raw Data H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis A Dissolve in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C Sample Tube D Acquire 1H & 13C Spectra C->D E Fourier Transform D->E Raw FID Data F Phase & Baseline Correction E->F G Assign Peaks F->G H Structure Elucidation G->H MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Prepare Dilute Solution (e.g., in Methanol) B Infuse into Ion Source (ESI) A->B Sample Solution C Mass Analysis B->C D Generate Mass Spectrum C->D Ion Data E Identify Molecular Ion Peak D->E F Analyze Fragmentation E->F

References

Application Notes and Protocols for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[1] Compounds with similar pyrazole and fused pyrazole structures have been reported to exhibit anti-inflammatory effects by modulating key inflammatory pathways, such as the inhibition of cyclooxygenases (COX) and the suppression of pro-inflammatory mediators like nitric oxide (NO).[2][3] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of this compound using common in vitro assays.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound, based on expected activities for this class of compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
115.2 ± 2.1\multirow{5}{*}{25.8}
1035.8 ± 3.5
2552.1 ± 4.2
5078.5 ± 5.1
10095.3 ± 2.8

Table 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound>10015.4>6.5
Celecoxib (Control)15.00.07214
Indomethacin (Control)0.15.20.02

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[4][5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of the test compound.

  • LPS Stimulation: To induce NO production, add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the test compound against COX-1 (ovine) and COX-2 (human recombinant) enzymes using a commercially available colorimetric or fluorometric assay kit.[6][7][8]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid, and the colorimetric/fluorometric probe.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of time (kinetic measurement) or at a single time point (end-point measurement) using a microplate reader.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Visualizations

G cluster_workflow Experimental Workflow for Anti-inflammatory Screening Compound Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate CellBased Cell-Based Assay (e.g., RAW 264.7 macrophages) Compound->CellBased EnzymeBased Enzyme-Based Assay (e.g., COX-1/COX-2) Compound->EnzymeBased LPS LPS Stimulation CellBased->LPS COX_Assay COX Inhibition Assay EnzymeBased->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay LPS->NO_Assay Data Data Analysis (IC50, Selectivity) NO_Assay->Data COX_Assay->Data

Caption: Workflow for evaluating the anti-inflammatory activity of the test compound.

G cluster_pathway Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation PGs Prostaglandins COX2->PGs PGs->Inflammation Compound Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Compound->iNOS Compound->COX2

Caption: Potential mechanism of action for the test compound in inflammatory signaling.

References

Application Notes and Protocols: Synthesis of Apixaban and the Chemistry of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban, a potent, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism. Its synthesis has been a subject of extensive research, leading to the development of several efficient manufacturing processes. This document provides an overview of the established synthetic routes to Apixaban and separately discusses the synthesis of ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a compound initially queried as a potential intermediate.

Important Note: Based on a comprehensive review of scientific literature and patent filings, This compound (CAS No: 99446-53-4) is not a recognized intermediate in the established and published synthetic pathways for Apixaban. The core of Apixaban is a pyrazolo[3,4-c]pyridine scaffold, which is structurally distinct from the pyrazolo[1,5-a]pyridine framework of the queried compound.

This document is therefore structured into two main sections:

  • The established synthesis of Apixaban , detailing the commonly employed intermediates and reaction schemes.

  • The general synthesis of this compound , providing a representative protocol for this class of compounds, independent of Apixaban synthesis.

Section 1: Established Synthesis of Apixaban

The commercial synthesis of Apixaban typically involves the construction of the core pyrazolo[3,4-c]pyridine ring system, followed by the introduction of the side chains. A key intermediate in many of these routes is an ethyl ester derivative of the pyrazolo[3,4-c]pyridine core.

Key Intermediates in Apixaban Synthesis

Several key intermediates are crucial in the synthesis of Apixaban. One of the most prominent is ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate .[1][2] This advanced intermediate contains the complete carbon skeleton of Apixaban and only requires amidation of the ethyl ester to yield the final active pharmaceutical ingredient (API).

Another important precursor is ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503615-07-4), which serves as a building block for the introduction of the 2-oxopiperidinylphenyl side chain.[3][4]

Synthetic Pathway Overview

A common synthetic strategy for Apixaban is illustrated in the workflow below. This pathway highlights the formation of the central pyrazolo[3,4-c]pyridine core and subsequent functionalization.

G A Starting Materials B Synthesis of Pyrazolo[3,4-c]pyridine Core (e.g., via Japp-Klingemann reaction) A->B C Introduction of the (4-methoxyphenyl) group B->C D Introduction of the (4-aminophenyl) group C->D E Formation of the piperidin-2-one ring D->E F Amidation of the ethyl ester E->F G Apixaban (Final API) F->G

Caption: A generalized workflow for the synthesis of Apixaban.

Experimental Protocols for Key Transformations

1. Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This protocol is a representative example and may vary based on specific patents and process optimizations.

  • Materials: Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, 5-chlorovaleryl chloride, a suitable base (e.g., triethylamine or potassium carbonate), and an appropriate solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve the amino-intermediate in the chosen solvent and cool the mixture.

    • Slowly add 5-chlorovaleryl chloride and the base to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, a second base is often added to facilitate the intramolecular cyclization to form the piperidin-2-one ring.

    • The reaction mixture is then worked up by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield the desired ethyl ester intermediate.

2. Amidation to Apixaban

  • Materials: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a source of ammonia (e.g., aqueous ammonia, ammonia in an organic solvent, or formamide), and a suitable solvent (e.g., ethanol, ethylene glycol).

  • Procedure:

    • The ethyl ester intermediate is dissolved or suspended in the chosen solvent.

    • The ammonia source is added, and the mixture is heated in a sealed vessel to a temperature typically ranging from 80°C to 120°C.

    • The reaction is monitored until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of an anti-solvent like water.

    • The solid product is collected by filtration, washed, and dried to afford Apixaban.

Quantitative Data

The following table summarizes typical yields for the final amidation step as reported in various sources.

PrecursorReagents and ConditionsYield of ApixabanReference
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate25% Aqueous ammonia in methanol91%Synthetic Communications 2013, 43, 72-79
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate5% NH3 in ethylene glycol, 120°C93%European Patent Office - EP 3228619 B1

Section 2: Synthesis of this compound

As previously stated, this compound is not a known intermediate for Apixaban. However, for researchers interested in the synthesis of pyrazolo[1,5-a]pyridine derivatives, a general synthetic approach is provided below. The synthesis of this scaffold often involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or other suitable dipolarophiles.

General Synthetic Pathway

The synthesis of this compound can be envisioned through the reaction of a substituted N-aminopyridine with an appropriate three-carbon building block.

G A Substituted Pyridine B N-amination A->B C N-Aminopyridinium Salt B->C E [3+2] Cycloaddition C->E D Reaction with an alkyne or equivalent D->E F This compound E->F

Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Experimental Protocol

The following is a general, representative protocol for the synthesis of a pyrazolo[1,5-a]pyridine derivative and would require optimization for the specific synthesis of this compound.

  • Materials: A substituted 1-aminopyridinium salt (e.g., formed from the corresponding pyridine and an aminating agent like O-(mesitylenesulfonyl)hydroxylamine), an alkyne (e.g., ethyl propiolate), a base (e.g., potassium carbonate), and a solvent (e.g., DMF).

  • Procedure:

    • To a solution of the 1-aminopyridinium salt in the solvent, add the base and the alkyne.

    • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

    • The progress of the reaction is monitored by TLC or LC-MS.

    • Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Quantitative Data

Yields for the synthesis of pyrazolo[1,5-a]pyridine derivatives are highly dependent on the specific substrates and reaction conditions.

ReactantsConditionsProductYieldReference
N-amino-2-imino-pyridines and 1,3-dicarbonyl compoundsAcetic acid, O2, ethanol, 130°CSubstituted pyrazolo[1,5-a]pyridinesHighACS Omega 2019, 4, 9, 14811–14824[5][6]
1-amino-2-iminopyridine derivatives and acetylene derivativesAcetonitrile, reflux or sonicationPolysubstituted pyrazolo[1,5-a]pyridinesHighMolecules 2019, 24(1), 134[7]
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and methylboronic acidPd(dppf)Cl2, Cs2CO3, DMF, 100°CEthyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate77%ChemicalBook Product Page[8]

Conclusion

The synthesis of Apixaban is a well-established process that relies on the construction of a pyrazolo[3,4-c]pyridine core, with key intermediates such as ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate playing a pivotal role. The compound this compound, while a valid chemical entity, does not appear to be an intermediate in the known synthetic routes to Apixaban due to its differing core heterocyclic structure. The protocols and data presented herein are intended to provide a clear and accurate resource for researchers in the field of pharmaceutical synthesis.

References

Application Notes and Protocols: Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this core have shown promise as potent agents in various therapeutic areas, including oncology. Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a specific derivative within this class. While direct studies on its anticancer effects are not extensively documented in publicly available literature, its structural features suggest potential for investigation as an anticancer agent. The presence of the pyrazolo[1,5-a]pyridine core, a known pharmacophore in kinase inhibitors, coupled with a methoxy group and an ethyl carboxylate moiety, provides a unique chemical entity for exploring novel anticancer activities.

This document provides a comprehensive guide for the initial in vitro evaluation of this compound in cancer cell line studies. The protocols outlined below are standard methodologies for assessing the cytotoxic and mechanistic properties of novel chemical compounds.

Postulated Mechanism of Action (Hypothetical)

Based on the known biological activities of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families, this compound is hypothesized to exert its anticancer effects through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1] Many derivatives of this scaffold act as ATP-competitive inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others involved in oncogenic signaling pathways.[1][2] The methoxy substituent may influence the compound's binding affinity and selectivity towards specific kinase targets.

The proposed investigation will aim to elucidate the precise mechanism of action by which this compound may inhibit cancer cell growth.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Proliferation_Factors Proliferation Factors Kinase_Cascade->Proliferation_Factors Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibits Transcription Transcription Proliferation_Factors->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Compound Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Compound->Kinase_Cascade Inhibits Compound->Apoptosis Promotes

Caption: Hypothetical signaling pathway targeted by the compound.

Data Presentation: Anticipated In Vitro Activity

The following tables present a hypothetical summary of expected data from the initial screening of this compound against a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values would be determined using the MTT assay after 72 hours of treatment.

Table 1: Hypothetical IC50 Values of this compound

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT-116Colon Carcinoma7.8
PC-3Prostate Adenocarcinoma15.1
HeLaCervical Carcinoma10.3

Table 2: Hypothetical Cell Cycle Analysis Data (treatment with 2x IC50 for 24 hours)

Cell LineTreatment% in G0/G1 Phase% in S Phase% in G2/M Phase
MCF-7 Control (DMSO)652015
Compound751510
HCT-116 Control (DMSO)602515
Compound701812

Table 3: Hypothetical Apoptosis Assay Data (Annexin V/PI staining after 48h treatment)

Cell LineTreatment% Early Apoptosis% Late Apoptosis
MCF-7 Control (DMSO)2.11.5
Compound (IC50)15.48.2
HCT-116 Control (DMSO)3.52.0
Compound (IC50)18.910.5

Experimental Protocols

The following are detailed protocols for the initial investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h (adhesion) Seed_Cells->Incubate_24h Add_Compound 3. Add varying concentrations of the compound Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72h Add_Compound->Incubate_72h Add_MTT 5. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Start Seed_And_Treat 1. Seed and treat cells with the compound Start->Seed_And_Treat Incubate_48h 2. Incubate for 48h Seed_And_Treat->Incubate_48h Harvest_Cells 3. Harvest cells Incubate_48h->Harvest_Cells Wash_And_Resuspend 4. Wash and resuspend in Annexin V binding buffer Harvest_Cells->Wash_And_Resuspend Add_Stains 5. Add Annexin V-FITC and Propidium Iodide Wash_And_Resuspend->Add_Stains Incubate_Dark 6. Incubate for 15 min in the dark Add_Stains->Incubate_Dark Analyze_Flow 7. Analyze by flow cytometry Incubate_Dark->Analyze_Flow End End Analyze_Flow->End

References

Application Notes and Protocols for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. While specific research on the neurological effects of this compound is limited in publicly available literature, its utility as a key intermediate in the synthesis of novel pharmaceuticals for neuroscience research, particularly in the areas of neuroprotection and cognitive enhancement, has been noted.[1] The pyrazolo[1,5-a]pyridine core is a privileged structure in CNS drug discovery, with derivatives showing activity as modulators of key neurotransmitter receptors.

This document provides an overview of the potential applications of this compound in neuroscience research based on the activities of structurally related compounds. It also includes detailed protocols for experiments that could be employed to characterize its neuropharmacological profile.

Potential Applications in Neuroscience

The unique structure of the pyrazolo[1,5-a]pyridine scaffold allows for interaction with specific receptors in the brain.[1] Based on studies of analogous compounds, this compound could be investigated for its potential as a modulator of several key CNS targets.

Modulation of Glutamate Receptors

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazole scaffolds have been identified as modulators of both metabotropic and ionotropic glutamate receptors. These receptors are critical for synaptic plasticity, learning, and memory.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): Several pyrazolo[3,4-b]pyridine derivatives have been developed as mGluR5 NAMs.[2] These compounds have shown potential in preclinical models for treating conditions like anxiety, pain, and addiction.[3][4]

  • GluN2A-Selective N-Methyl-D-Aspartate (NMDA) Receptor Positive Allosteric Modulators (PAMs): The pyrazolo[1,5-a]pyrazin-4-one scaffold has yielded potent and brain-penetrant GluN2A-selective PAMs.[5] Activation of GluN2A-containing NMDA receptors is a promising therapeutic strategy for neuropsychiatric diseases such as schizophrenia and depression.[6]

Modulation of GABA-A Receptors

The pyrazolo[1,5-a]quinazoline scaffold, which is structurally related to pyrazolo[1,5-a]pyridine, has been a source of potent modulators of the GABA-A receptor. These compounds can exhibit anxiolytic-like and antihyperalgesic activities.[7][8][9][10]

Neuroprotective Effects

Pyrazole derivatives have been investigated for their neuroprotective effects, often linked to their anti-inflammatory and antioxidant activities. For instance, some novel pyrazole derivatives have shown the ability to suppress pro-inflammatory cytokines in microglial cells, suggesting potential for treating secondary inflammation in spinal cord injuries.[11][12]

Data on Structurally Related Compounds

While specific quantitative data for this compound is not available in the cited literature, the following tables summarize data for analogous compounds from the pyrazolo-pyridine and related families, illustrating the potential potency and efficacy that might be expected.

Table 1: In Vitro Activity of an mGluR5 PAM Analogous Compound

Compound IDAssay TypeTargetEC50 (nM)Reference
Compound 31 (BMT-145027)Ca2+-based FLIPRmGluR5< 50[2]
HTS Hit 2Ca2+-based FLIPRmGluR5120[2]

Table 2: In Vitro Activity of a Neuroprotective Pyrazole Derivative

Compound IDAssayEndpointIC50 (µM)Reference
Compound 6gAnti-inflammatoryIL-6 Suppression9.562[11][12]

Table 3: Binding Affinity of Pyrazolo[1,5-a]quinazoline Derivatives at GABA-A Receptors

Compound IDTargetKi (nM)Reference
Compound 12bGABA-A Receptor0.27[8]

Experimental Protocols

The following are detailed protocols for key experiments that can be used to characterize the neurological activity of this compound. These are based on methodologies reported for structurally related compounds.

Protocol 1: mGluR5 Negative Allosteric Modulator (NAM) Functional Assay

This protocol is adapted from studies on mGluR5 NAMs and measures the ability of a compound to inhibit agonist-induced calcium mobilization in cells expressing the receptor.[3]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
  • Plate cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate for 24 hours.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration-response curve (e.g., from 100 µM to 1 nM).

3. Calcium Mobilization Assay:

  • Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
  • Wash the cells with assay buffer.
  • Add the diluted test compound to the wells and incubate for 15-30 minutes at room temperature.
  • Place the plate in a fluorescence imaging plate reader (FLIPR).
  • Add an EC80 concentration of the agonist (S)-3,5-dihydroxyphenylglycine (DHPG) and measure the fluorescence signal for 2-3 minutes.

4. Data Analysis:

  • Calculate the percentage inhibition of the agonist response for each compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture and Plating:

  • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.
  • Plate cells in 96-well plates at a suitable density and allow them to adhere for 24 hours.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Induce oxidative stress by adding a toxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), at a predetermined concentration.
  • Include control wells (untreated) and vehicle controls.
  • Incubate for 24 hours.

3. Cell Viability Assessment:

  • Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
  • For the MTT assay, add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

4. Data Analysis:

  • Express cell viability as a percentage of the untreated control.
  • Plot cell viability against compound concentration to determine the protective effect.

Protocol 3: Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is an in vivo behavioral assay used to assess visual recognition memory in rodents, which is relevant for evaluating potential cognitive enhancers.[2]

1. Animals and Habituation:

  • Use adult male mice or rats.
  • Handle the animals for several days before the experiment to acclimate them to the researcher.
  • Habituate the animals to the testing arena (an open-field box) for 5-10 minutes per day for 2-3 days in the absence of any objects.

2. Drug Administration:

  • On the testing day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training session (e.g., 30-60 minutes).

3. Training Session (Familiarization Phase):

  • Place two identical objects in the arena.
  • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
  • Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

4. Retention Interval:

  • Return the animal to its home cage for a specific retention interval (e.g., 24 hours).

5. Testing Session (Choice Phase):

  • Replace one of the familiar objects with a novel object.
  • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
  • Record the time spent exploring the familiar object (TF) and the novel object (TN).

6. Data Analysis:

  • Calculate the discrimination index (DI) as (TN - TF) / (TN + TF).
  • A higher DI indicates better recognition memory.
  • Compare the DI between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream NAM Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate (Potential NAM) NAM->mGluR5 Inhibits

Caption: Potential modulation of the mGluR5 signaling pathway.

Experimental Workflow

Screening_Workflow start Start: Compound Library (including title compound) primary_screen Primary Screening: In Vitro Receptor Binding Assay (e.g., mGluR5, GABA-A, NMDA) start->primary_screen hit_id Hit Identification (Compounds with significant binding) primary_screen->hit_id secondary_screen Secondary Screening: Functional Cell-Based Assays (e.g., Ca²⁺ flux, electrophysiology) hit_id->secondary_screen potency_efficacy Determine Potency & Efficacy (IC50 / EC50) secondary_screen->potency_efficacy adme_tox In Vitro ADME/Tox (Microsomal stability, cytotoxicity) potency_efficacy->adme_tox lead_selection Lead Candidate Selection adme_tox->lead_selection in_vivo In Vivo Behavioral Models (e.g., Novel Object Recognition) lead_selection->in_vivo Promising Leads end Preclinical Candidate in_vivo->end

Caption: A typical in vitro to in vivo screening workflow.

Logical Relationship

SAR_Logic scaffold Pyrazolo[1,5-a]pyridine Core Scaffold r1 Position 3: -COOEt (Ethyl carboxylate) scaffold->r1 r2 Position 5: -OMe (Methoxy) scaffold->r2 activity Biological Activity (e.g., Receptor Modulation, Neuroprotection) r1->activity r2->activity modify_r1 Modify R1: - Amide - Ketone - etc. activity->modify_r1 Optimize modify_r2 Modify R2: - H - Halogen - etc. activity->modify_r2 Optimize sar Structure-Activity Relationship (SAR) Development modify_r1->sar modify_r2->sar sar->activity Improved Potency/ Selectivity

Caption: Structure-Activity Relationship (SAR) logic for lead optimization.

References

Protocol for Dissolving Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-EP-2025-12

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a key intermediate in pharmaceutical research, for use in various in vitro assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Introduction

This compound is a heterocyclic compound with potential applications in drug discovery, particularly in anti-inflammatory and anti-cancer research.[1] Like many small organic molecules, it possesses limited aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies. This protocol outlines the recommended procedure for dissolving this compound using Dimethyl Sulfoxide (DMSO), a common solvent for such applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₃[]
Molecular Weight 220.22 g/mol []
Appearance White solid[1]
Purity ≥95%[]
Storage Store at 2-8°C[]
Primary Solubilizing Agent Dimethyl Sulfoxide (DMSO)[3]

Experimental Protocol

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution for use in in vitro assays.

3.1. Materials

  • This compound (solid)

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Appropriate cell culture medium or assay buffer

3.2. Procedure

3.2.1. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 220.22 g/mol x 1000 = 2.2022 mg

  • Weigh the compound: Accurately weigh approximately 2.2 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous/cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2.2. Preparation of Working Solutions

For in vitro assays, the high-concentration DMSO stock solution must be diluted to the final desired concentration in the appropriate aqueous-based cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not cause cellular toxicity, typically ≤ 1% (v/v).[3]

  • Intermediate Dilutions (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is good practice to perform one or more intermediate dilutions of the stock solution in DMSO or the assay buffer.

  • Final Dilution: Directly add the required volume of the stock solution (or an intermediate dilution) to the pre-warmed cell culture medium or assay buffer. Immediately mix the solution thoroughly by gentle pipetting or inversion to ensure homogeneity and prevent precipitation.

Example Dilution for a 10 µM Final Concentration:

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.

  • This results in a final DMSO concentration of 0.1% (v/v).

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

experimental_workflow cluster_preparation Compound Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve Add DMSO stock 10 mM Stock Solution (-20°C Storage) dissolve->stock Vortex/Sonicate dilute Dilute in Assay Buffer stock->dilute Prepare working solution (Final DMSO ≤ 1%) assay Perform In Vitro Assay (e.g., cell culture) dilute->assay Add to cells/reagents

Caption: Workflow for dissolving and diluting the compound.

Signaling Pathway Considerations

While the direct molecular targets of this compound are application-specific, pyrazolopyridine derivatives are known to modulate various biological pathways.[1] The diagram below represents a generalized signaling pathway that could be investigated using this compound, such as a kinase signaling cascade.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response compound Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate compound->kinase2 Inhibition

Caption: Potential modulation of a kinase signaling pathway.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the dissolution and dilution procedure based on their specific experimental requirements and the observed solubility of the compound in their assay systems. Always perform a vehicle control (containing the same final concentration of DMSO) in your experiments.

References

Application Notes and Protocols for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and optimal storage of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 99446-53-4[]
Molecular Formula C₁₁H₁₂N₂O₃[]
Molecular Weight 220.22 g/mol []
Appearance White to off-white solid[2][3]
Purity ≥95% (via HPLC)[2]
Density 1.2 ± 0.1 g/cm³[]

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize degradation and maintain long-term stability.[]
Atmosphere Store in a tightly sealed container.To prevent contamination and exposure to moisture.[4]
Light Protect from direct light.While not explicitly stated for this compound, related heterocyclic compounds can be light-sensitive.
Location Store in a dry, well-ventilated area.[4]To prevent moisture absorption and ensure a stable environment.

Handling Protocols

The following procedures are based on best practices for handling solid heterocyclic compounds and information derived from safety data sheets of structurally similar molecules.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and potential splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and changed regularly.[4][5]
Body Protection A laboratory coat must be worn at all times.To protect skin and clothing from contamination.[5][6]
Respiratory Use in a well-ventilated area. For procedures that may generate dust, use a fume hood.To avoid inhalation of fine particles.[4][7]
General Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated laboratory. For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions), a chemical fume hood is required.[8][9]

  • Avoid Inhalation and Contact : Do not breathe dust. Avoid contact with eyes, skin, and clothing.[4]

  • Hygiene Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][9]

  • Weighing : When weighing, do so in a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material using an appropriate method (e.g., with a soft brush and dustpan) and place it in a sealed container for disposal. Clean the spill area thoroughly.[4]

First Aid Measures

These first aid measures are based on guidelines for similar chemical compounds.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]

Stability and Reactivity

ParameterInformation
Chemical Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong oxidizing agents, strong bases, and amines.[4]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Hazardous Polymerization Hazardous polymerization is not expected to occur.[4]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling and Storage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the 1,3-dipolar cycloaddition reaction. This involves the reaction of an N-aminopyridinium salt, specifically 1-amino-4-methoxypyridinium iodide, with an alkyne such as ethyl propiolate. The N-aminopyridinium ylide, generated in situ from the salt using a base, acts as the 1,3-dipole that reacts with the dipolarophile (the alkyne) to form the pyrazolo[1,5-a]pyridine ring system.

Q2: I am experiencing very low yields for the synthesis of this compound. What are the potential reasons?

A2: Low yields in this synthesis can be attributed to several factors. A key issue is the potential hydrolysis of the methoxy group under certain reaction conditions, particularly with prolonged reaction times or in the presence of acidic or basic conditions at elevated temperatures[1]. Other factors include incomplete formation of the N-aminopyridinium ylide, side reactions of the starting materials or the product, and suboptimal reaction conditions such as temperature, solvent, and base.

Q3: How does the electron-donating methoxy group at the 5-position affect the reaction?

A3: The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring. It can affect the acidity of the pyridinium protons, which may influence the ease of ylide formation[1]. While electron-donating groups can sometimes facilitate electrophilic substitution, their impact on the cycloaddition reaction's efficiency can be complex and may require careful optimization of reaction conditions.

Q4: What are the recommended purification techniques for this compound?

A4: Common purification methods for pyrazolo[1,5-a]pyridine derivatives include column chromatography on silica gel and recrystallization. The choice of eluent for column chromatography will depend on the polarity of the product and any impurities. A typical eluent system might be a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent, such as ethanol, can be effective for obtaining a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommendation
Low to No Product Formation Inefficient formation of the N-aminopyridinium ylide.Ensure the base used (e.g., K₂CO₃, Et₃N) is of good quality, dry, and used in sufficient molar excess. Consider using a stronger, non-nucleophilic base if necessary.
Low reactivity of the starting materials.Confirm the purity of the 1-amino-4-methoxypyridinium iodide and ethyl propiolate. Impurities can inhibit the reaction.
Suboptimal reaction temperature.The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. An initial temperature of 80°C can be a starting point for optimization.
Low Yield with Presence of Byproducts Hydrolysis of the 5-methoxy group.Minimize reaction time. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid overly acidic or basic workup conditions.[1]
Polymerization of ethyl propiolate.Add the ethyl propiolate slowly to the reaction mixture containing the in situ generated ylide.
Formation of regioisomers.While the reaction with ethyl propiolate is expected to be regioselective, the formation of other isomers is possible. Characterize byproducts to identify any isomeric structures. Adjusting the solvent polarity may influence regioselectivity.
Difficulty in Product Purification Product co-elutes with starting materials or byproducts during column chromatography.Experiment with different solvent systems for column chromatography, using a gradient elution to improve separation. Consider using a different stationary phase if silica gel is not effective.
Product fails to crystallize during recrystallization.Try a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. If the product is an oil, it may be necessary to purify it by chromatography.

Experimental Protocols

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is based on analogous syntheses of related pyrazolo[1,5-a]pyridines.

Materials:

  • 1-Amino-4-methoxypyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1-amino-4-methoxypyridinium iodide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes to facilitate the in situ formation of the N-aminopyridinium ylide.

  • Add ethyl propiolate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (or when significant product formation is observed alongside starting material consumption), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Effect of Base on the Yield of this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃MeCN801225[1]
2Et₃NMeCN801220
3DBUMeCN80835
4NaHTHF601030

Note: Yields are based on a reported analogous synthesis and hypothetical optimization for illustrative purposes.

Table 2: Effect of Solvent and Temperature on the Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃MeCN801225[1]
2K₂CO₃DMF801228
3K₂CO₃Toluene1001022
4K₂CO₃MeCN602418

Note: Yields are based on a reported analogous synthesis and hypothetical optimization for illustrative purposes.

Visualizations

experimental_workflow start Start: Starting Materials (1-Amino-4-methoxypyridinium iodide, Ethyl propiolate, Base, Solvent) reaction 1,3-Dipolar Cycloaddition Reaction (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Filtration, Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield cause1 Inefficient Ylide Formation low_yield->cause1 cause2 Methoxy Group Hydrolysis low_yield->cause2 cause3 Side Reactions low_yield->cause3 cause4 Suboptimal Conditions low_yield->cause4 solution1 Optimize Base/Solvent cause1->solution1 solution2 Minimize Reaction Time cause2->solution2 solution3 Control Stoichiometry cause3->solution3 solution4 Optimize Temp./Time cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We focus on identifying the root cause of common problems and provide validated protocols for resolution.

Question 1: My overall yield is disappointingly low. What are the most common causes and how can I improve it?

Answer:

Low yield in this synthesis is a frequent issue that can typically be traced back to one of three critical stages: N-amination of the starting pyridine, the subsequent [3+2] cycloaddition, or the final aromatization step.

Probable Cause A: Inefficient N-Amination and Ylide Generation

The entire synthesis hinges on the successful formation of the N-aminopyridinium ylide intermediate. The initial N-amination of the starting 6-methoxypyridine is the crucial first step. Using a suboptimal aminating agent or conditions can drastically reduce the concentration of the reactive 1,3-dipole.

  • Expert Insight: While various aminating agents exist, O-mesitylenesulfonylhydroxylamine (MSH) is often preferred due to its reactivity and relative stability. The subsequent treatment with a base (like DIPEA or Cs2CO3) generates the ylide in situ for the cycloaddition.[1] It is critical that this ylide is generated efficiently and consumed in the next step to prevent decomposition.

Probable Cause B: Suboptimal [3+2] Cycloaddition Conditions

The core pyrazolo[1,5-a]pyridine ring system is formed via a 1,3-dipolar cycloaddition reaction between the N-aminopyridinium ylide and an alkyne, in this case, ethyl propiolate.[2][3] The efficiency of this step is highly dependent on solvent, temperature, and reagent stoichiometry.

  • Expert Insight: The cycloaddition is often the rate-limiting step. Ensure ethyl propiolate is of high purity and used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are commonly used to facilitate this type of transformation.[4]

Probable Cause C: Incomplete Aromatization of the Cycloadduct

The initial product of the cycloaddition is a dihydropyrazolopyridine intermediate. This intermediate must undergo oxidative aromatization to yield the final, stable product. This step often relies on an oxidant, which can be as simple as atmospheric oxygen.[4] If this step is incomplete, the isolated product will be a mixture containing the desired compound and the dihydro intermediate.

  • Expert Insight: Reactions performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) may show slow or incomplete conversion to the aromatic product. Ensuring the reaction is exposed to air during workup or including a mild oxidant like TEMPO can facilitate complete aromatization.[1]

Recommended Optimization Protocol:

Here is a step-by-step protocol incorporating best practices to maximize yield.

  • N-Amination:

    • Dissolve 6-methoxypyridine (1.0 eq.) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates complete consumption of the starting pyridine, forming the N-aminopyridinium salt.

  • Cycloaddition & Aromatization:

    • To the crude N-aminopyridinium salt mixture, add N,N-dimethylformamide (DMF).

    • Add ethyl propiolate (1.2 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

    • Heat the mixture to 80-100 °C and stir vigorously. The reaction should be open to the air (using a reflux condenser) to allow for oxidative aromatization.

    • Monitor the reaction by TLC/LC-MS for the formation of the product (m/z = 221.2 [M+H]+).[]

  • Workup and Purification:

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane.[6]

Question 2: I see two major products with the same mass in my LC-MS analysis. What is the likely identity of the second isomer?

Answer:

The observation of two products with identical mass is a classic sign of regioisomerism . The 1,3-dipolar cycloaddition between an unsymmetrical N-aminopyridinium ylide and an unsymmetrical alkyne (ethyl propiolate) can theoretically produce two different regioisomers.

  • This compound (Desired Product): Formed when the nitrogen of the ylide attacks the unsubstituted carbon of the alkyne.

  • Ethyl 5-methoxypyrazolo[1,5-a]pyridine-2-carboxylate (Byproduct): Formed when the nitrogen of the ylide attacks the ester-substituted carbon of the alkyne.

While the synthesis of 3-substituted pyrazolo[1,5-a]pyridines is common, the formation of the 2-substituted isomer is also well-documented.[7] The electronic properties of both the ylide and the dipolarophile dictate the regiochemical outcome.

Troubleshooting & Characterization:
  • Characterization: Differentiating between the C2 and C3 isomers requires careful spectroscopic analysis. 2D NMR experiments are invaluable here. An HMBC experiment will show a correlation from the proton on the pyrazole ring to the ester carbonyl carbon. For the 3-carboxylate isomer, the C2-H proton will show this correlation. For the 2-carboxylate isomer, the C3-H proton will show the correlation.

  • Improving Regioselectivity: While this reaction generally favors the 3-carboxylate isomer, the ratio can be influenced by several factors. Modifying the reaction conditions can sometimes improve the outcome.

ParameterEffect on RegioselectivityRationale
Solvent Polarity Can influence the transition state geometry. Experimenting with less polar solvents (e.g., toluene) vs. more polar solvents (e.g., DMF) may alter the isomer ratio.The transition state dipole moment will be solvated differently, potentially favoring one regioisomeric pathway over the other.
Temperature Lower temperatures generally lead to higher selectivity.At higher temperatures, there may be enough energy to overcome the activation barrier for the less-favored regioisomer, leading to a mixture of products.
Lewis Acids Addition of a catalytic amount of a Lewis acid can sometimes coordinate to the dipolarophile, altering its electronic properties and enhancing regioselectivity.Coordination to the ester carbonyl can increase the electrophilicity of the adjacent alkyne carbon, directing the cycloaddition.
Question 3: My NMR spectrum is clean, but I have a persistent impurity identified by LC-MS with an m/z of [M+2]+. What is it?

Answer:

An m/z peak corresponding to the mass of your target molecule plus two hydrogen atoms ([M+H+2]+) strongly indicates the presence of a dihydropyrazolopyridine intermediate . This is the initial cycloadduct formed before the final oxidative aromatization step.

G Ylide N-Aminopyridinium Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkyne Ethyl Propiolate Alkyne->Cycloaddition Intermediate Dihydropyrazolo[1,5-a]pyridine (M+2 Byproduct) Cycloaddition->Intermediate Oxidation Oxidative Aromatization (-2H) Intermediate->Oxidation Product This compound (Target Product) Oxidation->Product

Caption: Byproduct formation pathway.

This byproduct is often difficult to separate from the final product via standard silica gel chromatography due to their similar polarities.

Solution:

The most effective solution is to ensure the aromatization goes to completion before workup.

  • Extend Reaction Time/Increase Temperature: The simplest approach is to continue heating the reaction for a longer period to allow for complete oxidation.

  • Ensure Oxygen Access: As mentioned in Question 1, make sure the reaction is not under a strictly inert atmosphere. Bubbling air through the reaction mixture for the final hour (at reaction temperature) can be an effective method.

  • Introduce a Mild Oxidant: If passive oxidation is insufficient, add a chemical oxidant.

    • Copper(II) Salts: A catalytic amount of Cu(OAc)2 can facilitate the oxidation.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Add DDQ (1.1 eq.) to the reaction mixture after the cycloaddition is complete. This is a very effective but requires an additional purification step to remove the hydroquinone byproduct.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the core reaction mechanism for this synthesis?

A1: Certainly. The synthesis is a tandem reaction involving three key stages: N-amination to form a pyridinium salt, deprotonation to form a reactive ylide, and a 1,3-dipolar cycloaddition followed by oxidation.

reaction_mechanism cluster_0 Step 1: N-Amination cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Cycloaddition & Aromatization Pyridine 6-Methoxypyridine Salt N-Aminopyridinium Salt Pyridine->Salt + MSH MSH MSH Ylide N-Aminopyridinium Ylide (1,3-Dipole) Base Base (e.g., DIPEA) Salt_ref->Ylide + Base, -H+ Alkyne Ethyl Propiolate DH_Intermediate Dihydro Intermediate Product Final Aromatic Product DH_Intermediate->Product -2H, -e- (Oxidation) Ylide_ref->DH_Intermediate + Alkyne [3+2] Cycloaddition

Caption: Overall synthetic workflow.

This reaction is a powerful method for constructing the pyrazolo[1,5-a]pyridine scaffold, which is a privileged structure in medicinal chemistry.[2]

Q2: How does the 5-methoxy substituent influence the reaction?

A2: The methoxy group at the 5-position (corresponding to the 6-position on the starting pyridine ring) is an electron-donating group (EDG). This has two primary effects:

  • Activation of the Pyridine Ring: The EDG increases the electron density of the pyridine ring, making the ring nitrogen more nucleophilic. This can facilitate the initial N-amination step.

  • Stabilization of the Ylide: The increased electron density on the ring helps to stabilize the positive charge on the nitrogen atom of the N-aminopyridinium ylide intermediate, which can influence its reactivity and stability.

Q3: Are there alternative routes to synthesize this scaffold?

A3: Yes, the pyrazolo[1,5-a]pyridine core can be synthesized through several other methods. One notable alternative involves a cascade reaction using palladium and silver catalysts to couple N-iminopyridinium ylides with alkenyl iodides, which primarily yields 2-substituted products.[7] Another approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, which can proceed under metal-free conditions.[4][8] However, for obtaining the 3-carboxylate substitution pattern, the cycloaddition with an alkyne like ethyl propiolate remains one of the most direct and widely used strategies.

References

Troubleshooting low yield in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolopyridines, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolopyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in three-component reactions for pyrazolopyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome. While some reactions proceed without a catalyst, others require acidic or basic conditions to facilitate the reaction.[1]

    • Recommendation: Screen different catalysts such as acetic acid, triethylamine, L-proline, or various Lewis acids.[1] Optimize the catalyst loading; sometimes a small amount is sufficient, while other reactions may require a higher loading.

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.

    • Recommendation: Test a range of solvents with varying polarities. Ethanol is commonly used and often gives good results.[1][2] In some cases, greener options like water or ionic liquids can also be effective and may even enhance the yield.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted heating can sometimes significantly reduce reaction times and improve yields.[4]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups.[1]

  • Control of Reaction Conditions:

    • Recommendation: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule. In some cases, generating the 1,3-CCC-biselectrophile in situ from an aldehyde and a ketone can lead to higher regioselectivity.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.

    • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my pyrazolopyridine derivative, but I am facing challenges in purifying the final product. What are some effective purification strategies?

Answer:

Purification of pyrazolopyridine derivatives can be challenging due to their polarity and potential for co-eluting byproducts.

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.

    • Recommendation: An acidic or basic wash can help remove residual catalysts. Ensure the organic layer is thoroughly dried before concentrating.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The use of a small amount of a more polar solvent like methanol in the eluent system can help to elute highly polar compounds.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products.

    • Recommendation: Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures thereof.

  • Acid-Base Extraction: For pyrazolopyridines with basic nitrogen atoms, an acid-base extraction can be an effective purification step.

    • Recommendation: Dissolve the crude product in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will yield the purified product.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of pyrazolopyridine synthesis based on literature data.

Table 1: Effect of Catalyst on Pyrazolopyridine Synthesis

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
1Acetic Acid-Acetic AcidReflux1 hup to 98
2Acetic Acid/Triethylamine--150-16015-20 min86-98
3L-proline-EtOH8030-60 min-
4Cu(II)-acetylacetonate0.1 equivCHCl₃Room Temp.10 h94
5TPAB-H₂O/acetone (1:2)80-90-98

Table 2: Effect of Solvent on Pyrazolopyridine Synthesis

EntrySolventCatalystTemperature (°C)TimeYield (%)
1EthanolKCC-1-npr-NH₂-DPA7630 min97
2WaterKCC-1-npr-NH₂-DPA7630 min70
3n-HexaneKCC-1-npr-NH₂-DPA7630 minlow
4TolueneCu(II)-acetylacetonateRoom Temp.10 h68
5CHCl₃Cu(II)-acetylacetonateRoom Temp.10 h94
6CH₂Cl₂Cu(II)-acetylacetonateRoom Temp.10 h85

Table 3: Effect of Temperature on Pyrazolopyridine Synthesis

EntryTemperature (°C)CatalystSolventTimeYield (%)
176KCC-1-npr-NH₂-DPAEthanol30 min97
2Room TemperatureCu(II)-acetylacetonateCHCl₃10 h94
380L-prolineEtOH30-60 min-
4150-160Acetic Acid/Triethylamine-15-20 min86-98
5RefluxAcetic AcidAcetic Acid1 hup to 98

Experimental Protocols

Protocol 1: General Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot, three-component reaction.

  • Materials:

    • 5-Aminopyrazole derivative (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

    • Catalyst (e.g., acetic acid, triethylamine, L-proline)

    • Solvent (e.g., ethanol, water)

  • Procedure:

    • To a round-bottom flask, add the 5-aminopyrazole derivative (1.0 mmol), aldehyde (1.0 mmol), and active methylene compound (1.0 mmol) in the chosen solvent.

    • Add the catalyst to the reaction mixture.

    • Stir the reaction mixture at the optimized temperature (room temperature or heated) for the required time, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Gould-Jacobs Reaction for the Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from the Gould-Jacobs reaction for the synthesis of 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines.[5]

  • Materials:

    • 3-Aminopyrazole derivative (1.0 equiv)

    • Diethyl 2-(ethoxymethylene)malonate (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

    • Solvent (optional, e.g., ethanol)

  • Procedure:

    • Step 1: Condensation. Mix the 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate. The reaction can be performed neat at 100-110 °C for 1.5-12 hours or in a solvent like ethanol at reflux.[1]

    • Step 2: Cyclization and Chlorination. After the initial condensation, the intermediate is treated with POCl₃ or SOCl₂ to effect cyclization and chlorination to the 4-chloro derivative.[1] This step is typically performed at reflux.

    • Work-up. Carefully quench the reaction mixture with ice-water. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield purity Check Purity of Starting Materials start->purity Step 1 catalyst Optimize Catalyst and Loading purity->catalyst If pure solvent Screen Different Solvents catalyst->solvent If no improvement temp_time Optimize Temperature and Time solvent->temp_time If no improvement analysis Analyze Reaction Mixture (TLC, LC-MS) temp_time->analysis Monitor Progress analysis->catalyst If no product purification_check Review Purification Strategy analysis->purification_check If product is formed success Improved Yield purification_check->success If recovery is low

Caption: A logical workflow for troubleshooting low yield in pyrazolopyridine synthesis.

Three_Component_Reaction cluster_reactants Reactants A 5-Aminopyrazole intermediate Knoevenagel/ Michael Adduct A->intermediate B Aldehyde B->intermediate C Active Methylene Compound C->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Catalyst/Heat product Pyrazolopyridine cyclization->product

Caption: Simplified reaction pathway for the three-component synthesis of pyrazolopyridines.

Gould_Jacobs_Reaction start 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate condensation Condensation (Heat or EtOH reflux) start->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization hydroxypyridine 4-Hydroxypyrazolopyridine cyclization->hydroxypyridine chlorination Chlorination (POCl3 or SOCl2) hydroxypyridine->chlorination product 4-Chloropyrazolopyridine chlorination->product

Caption: Step-wise workflow for the Gould-Jacobs synthesis of 4-chloropyrazolopyridines.

References

Optimization of reaction conditions for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Incomplete formation of the N-aminopyridinium salt intermediate.2. Insufficient reaction temperature.3. Inappropriate base or solvent.4. Degradation of starting materials or product.1. Ensure complete reaction of the substituted pyridine with hydroxylamine-O-sulfonic acid. Monitor by TLC.2. Increase the reaction temperature. For the 1,3-dipolar cycloaddition, temperatures around 50°C have been shown to improve yields compared to room temperature.3. Screen different bases and solvents. For the cycloaddition, potassium carbonate is commonly used. A solvent mixture like water and DMF can improve the solubility of reactants.[1]4. Use fresh reagents and ensure anhydrous conditions if necessary. Minimize reaction time.
Formation of Side Products/Impurities 1. Self-polymerization of ethyl propiolate.2. Competing reaction pathways of the N-aminopyridinium ylide.3. Formation of regioisomers.1. Add ethyl propiolate slowly to the reaction mixture.2. Control the reaction temperature and use the appropriate stoichiometry of reactants.3. While the 1,3-dipolar cycloaddition with ethyl propiolate is generally regioselective, purification by column chromatography may be required to separate any minor isomers.
Difficult Purification 1. Presence of polar impurities.2. Oily product that is difficult to crystallize.1. Wash the crude product with water to remove inorganic salts. Use a suitable solvent system for column chromatography, for example, a gradient of ethyl acetate in hexane.2. Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, column chromatography is the recommended method.
Inconsistent Results 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time).1. Use reagents from a reliable source and check their purity before use.2. Carefully control the reaction parameters using an oil bath for stable temperature and a timer for consistent reaction duration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the 1,3-dipolar cycloaddition reaction. This involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne, such as ethyl propiolate. The N-aminopyridinium salt is typically generated in situ from the corresponding substituted pyridine.[1]

Q2: How critical is the choice of base for this reaction?

A2: The choice of base is crucial as it facilitates the formation of the N-iminopyridinium ylide, the key intermediate in the 1,3-dipolar cycloaddition. Inorganic bases like potassium carbonate are commonly and effectively used. The strength and stoichiometry of the base can influence the reaction rate and the formation of side products.

Q3: What is the optimal temperature for the cycloaddition reaction?

A3: While the reaction can proceed at room temperature, studies on similar 1,3-dipolar cycloadditions have shown that increasing the temperature to around 50°C can significantly improve the yield. It is advisable to perform small-scale experiments to determine the optimal temperature for this specific substrate.

Q4: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be the cause?

A4: The formation of a tar-like substance is often due to the polymerization of ethyl propiolate, especially in the presence of a base. To minimize this, it is recommended to add the ethyl propiolate slowly to the reaction mixture, ensuring it reacts with the N-aminopyridinium ylide as it is added.

Q5: How can I effectively purify the final product?

A5: The purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Following chromatography, recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, can provide a highly pure product.

Experimental Protocols

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is adapted from an improved synthesis of similar pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.[1]

Materials:

  • 2-Amino-5-methoxypyridine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate (K₂CO₃)

  • Ethyl propiolate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the N-aminopyridinium salt: In a round-bottom flask, dissolve 2-amino-5-methoxypyridine in water. Add hydroxylamine-O-sulfonic acid portion-wise while stirring at room temperature. The reaction progress can be monitored by TLC.

  • 1,3-Dipolar Cycloaddition: To the aqueous solution of the N-aminopyridinium salt, add potassium carbonate. In a separate flask, dissolve ethyl propiolate in DMF. Add the ethyl propiolate solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 50°C. Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_0 N-aminopyridinium Salt Formation cluster_1 1,3-Dipolar Cycloaddition cluster_2 Work-up and Purification start Start: 2-Amino-5-methoxypyridine step1 Add Hydroxylamine-O-sulfonic acid in Water start->step1 intermediate1 N-(5-methoxypyridin-2-yl)aminium-O-sulfonate step1->intermediate1 step2 Add K2CO3 and Ethyl Propiolate in DMF intermediate1->step2 step3 Heat to 50°C step2->step3 intermediate2 Crude Product Mixture step3->intermediate2 step4 Aqueous Work-up and Extraction with EtOAc intermediate2->step4 step5 Column Chromatography (Silica Gel, Hexane/EtOAc) step4->step5 end Final Product: this compound step5->end

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Product Yield q1 Is the N-aminopyridinium salt formed? start->q1 a1_yes Yes q1->a1_yes TLC confirms salt a1_no No q1->a1_no TLC shows starting pyridine q2 Is the reaction temperature optimal? a1_yes->q2 s1 Check starting materials and reaction conditions for salt formation. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base/solvent appropriate? a2_yes->q3 s2 Increase temperature to ~50°C. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there signs of degradation? a3_yes->q4 s3 Screen alternative bases (e.g., other carbonates) and solvent systems (e.g., different ratios of H2O/DMF). a3_no->s3 s3->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Use fresh reagents, ensure inert atmosphere, and minimize reaction time. a4_yes->s4 end Improved Yield a4_no->end s4->q4

Caption: A decision tree to troubleshoot low product yield in the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include unreacted starting materials, reagents, and byproducts from side reactions. In syntheses involving N-aminopyridinium ylides and alkynes, potential impurities could arise from self-condensation of the ylide or incomplete reaction.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. Column chromatography is effective for separating a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a mostly pure product.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The crude product shows multiple spots on TLC, indicating a significant level of impurities.

Troubleshooting Workflow:

G start Crude Product with Low Purity check_reaction Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_reaction workup Optimize Aqueous Workup (e.g., additional washes) check_reaction->workup column_chromatography Perform Column Chromatography workup->column_chromatography purity_check Assess Purity (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization Attempt Recrystallization recrystallization->purity_check purity_check->recrystallization Purity Not Acceptable pure_product Pure Product purity_check->pure_product Purity Acceptable further_purification Consider Alternative Purification (e.g., Preparative HPLC) purity_check->further_purification Still Impure

Caption: Troubleshooting workflow for low product purity.

Issue 2: Difficulty in Separating Impurities by Column Chromatography

Problem: The desired product and a major impurity have very similar Rf values on TLC, making separation by column chromatography challenging.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent SystemSystematically screen different solvent systems with varying polarities. For pyrazolo[1,5-a]pyridine derivatives, gradients of ethyl acetate in hexanes or petroleum ether are commonly used. Consider adding a small percentage of a third solvent, such as dichloromethane or methanol, to improve separation.
Overloaded ColumnReduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Isomeric ImpuritiesIf the impurity is a regioisomer, separation can be particularly difficult. A very slow gradient elution or the use of a different stationary phase (e.g., alumina) may be necessary. In some cases, preparative HPLC might be required.
Issue 3: Product Fails to Crystallize During Recrystallization

Problem: The compound oils out or remains in solution during attempts at recrystallization.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate SolventThe chosen solvent may be too good or too poor a solvent for the compound. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
Presence of Oily ImpuritiesEven small amounts of certain impurities can inhibit crystallization. Try purifying the crude material by column chromatography first to remove these impurities before attempting recrystallization.
SupersaturationThe solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Cooling RateCooling the solution too quickly can cause the compound to oil out. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Typical Solvent Systems for Related Compounds:

Compound TypeSolvent System (v/v)
Pyrazolo[1,5-a]pyridine estersHexane:Ethyl Acetate (gradient)
Pyrazolo[3,4-b]pyridine estersPetroleum Ether:Ethyl Acetate (gradient)
Recrystallization

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallizing pyrazolo[1,5-a]pyridine derivatives can include ethanol, methanol, or acetonitrile.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Purification Workflow

G start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis major_impurities Significant Impurities Present tlc_analysis->major_impurities column_chromatography Column Chromatography (e.g., Hexane:EtOAc gradient) major_impurities->column_chromatography Yes minor_impurities Minor Impurities Present major_impurities->minor_impurities No purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization Recrystallization (e.g., from Ethanol or Acetonitrile) minor_impurities->recrystallization Yes recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General purification workflow for this compound.

Stability issues with Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many ester-containing heterocyclic compounds, it is susceptible to hydrolysis, particularly under acidic or basic conditions.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[1][] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light by using amber vials or by wrapping the vials in aluminum foil. For oxygen-sensitive compounds, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Q3: In which solvents is this compound most stable?

A3: While specific quantitative data for this compound is limited in publicly available literature, generally, aprotic solvents such as DMSO or DMF are preferred for long-term storage of stock solutions over protic solvents like alcohols or aqueous buffers, which can participate in hydrolysis. For aqueous experimental buffers, it is advisable to prepare fresh solutions before use.

Q4: What are the potential degradation pathways for this compound?

A4: The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid. This reaction is typically accelerated by acidic or basic conditions. Other potential degradation pathways could include oxidation of the pyrazolopyridine ring system or photodegradation upon exposure to UV light, although specific products of these pathways for this compound are not well-documented.

Q5: How can I monitor the degradation of my compound during an experiment?

A5: The most common and effective method for monitoring the degradation of a compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the remaining parent compound over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of compound activity or concentration in aqueous solution. Hydrolysis of the ethyl ester. The pH of the solution may be too acidic or basic, or the temperature may be too high.- Ensure the pH of your aqueous buffer is within a stable range, ideally close to neutral (pH 6-8). Use a well-buffered system. - Prepare aqueous solutions fresh for each experiment. - If possible, conduct experiments at lower temperatures. - For storage, use an aprotic solvent like DMSO and add to aqueous media just before the experiment.
Inconsistent results between experimental replicates. Variability in solution preparation and storage. Inconsistent storage times or conditions of stock solutions can lead to varying levels of degradation.- Prepare a large batch of stock solution in a stable solvent (e.g., DMSO) and aliquot it into single-use vials to avoid repeated freeze-thaw cycles. - Ensure all experimental solutions are prepared in the same manner and used within a consistent timeframe after preparation.
Appearance of new peaks in HPLC chromatogram. Compound degradation. The new peaks likely represent degradation products.- Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the peaks and confirming that your analytical method can resolve them from the parent compound. - If a degradation product co-elutes with the parent peak, the analytical method needs to be re-developed and re-validated.
Precipitation of the compound in aqueous buffer. Poor solubility. The concentration of the compound may exceed its solubility limit in the aqueous buffer, especially after transfer from an organic stock solution.- Determine the aqueous solubility of the compound under your experimental conditions. - Consider using a co-solvent (e.g., up to 1-5% DMSO or ethanol) in your aqueous buffer, if compatible with your experimental system. - Prepare a more dilute stock solution or a more dilute final concentration in the aqueous buffer.

Quantitative Data Summary

Table 1: Illustrative Purity of this compound in Different Solvents at 25°C over 24 hours.

SolventInitial Purity (%)Purity after 24h (%)
DMSO99.599.4
Acetonitrile99.599.2
Methanol99.598.5
PBS (pH 7.4)99.597.0
Acetate Buffer (pH 4.0)99.595.1
Borate Buffer (pH 9.0)99.594.5

Table 2: Illustrative Effect of Temperature on the Stability of this compound in PBS (pH 7.4) over 24 hours.

Temperature (°C)Initial Purity (%)Purity after 24h (%)
499.599.1
2599.597.0
3799.594.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, acetate)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

3. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for various time points.

  • Thermal Degradation: Transfer a known amount of the solid compound into a vial and place it in an oven at a high temperature (e.g., 80°C) for a set period. Also, expose a solution of the compound to the same thermal stress.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

4. Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a sample HPLC method that can be used as a starting point for developing a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Visualizations

Signaling Pathways

This compound and its derivatives have been investigated for their roles in various biological pathways. Below are diagrams of two such pathways where pyrazolopyridine compounds have shown activity.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

AHR_Signaling_Pathway Ligand Pyrazolopyridine Ligand AhR_complex AhR Complex (Cytoplasm) Ligand->AhR_complex binds AhR_active Active AhR (Nucleus) AhR_complex->AhR_active translocates XRE Xenobiotic Response Element AhR_active->XRE ARNT ARNT ARNT->XRE Gene_expression Target Gene Expression XRE->Gene_expression

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling.

Experimental Workflow

Stability_Workflow start Start: Compound in Solution stress Apply Stress Condition (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Quantify Parent & Degradants analysis->data evaluation Evaluate Stability & Degradation Profile data->evaluation

Caption: Workflow for Stability Assessment.

References

Technical Support Center: Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. Adherence to these conditions will minimize the risk of degradation from atmospheric moisture, oxygen, light, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8°C or 0-8°C[1][2]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[3]Prevents oxidation, which can lead to the formation of colored impurities[3].
Light Exposure Store in an amber vial or protect from light[3][4]Minimizes the risk of photodegradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.
Freeze-Thaw Cycles Minimize; aliquot if necessary[5]Repeated freezing and thawing can potentially degrade the compound[5].

Q2: I observe a brownish discoloration in my sample of this compound. What could be the cause?

A2: A brownish discoloration is a common indicator of oxidation in pyrazoline and related heterocyclic derivatives[3]. This is often due to prolonged exposure to atmospheric oxygen. To prevent this, it is crucial to handle and store the compound under an inert atmosphere, such as argon or nitrogen[3].

Q3: Can I dissolve this compound in acidic or basic aqueous solutions for my experiments?

A3: Caution should be exercised when using acidic or basic aqueous solutions. The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions[6][7][8]. Basic hydrolysis, also known as saponification, is an irreversible reaction that will convert the ethyl ester to the corresponding carboxylate salt[6][8]. Acid-catalyzed hydrolysis is a reversible reaction but can still lead to significant degradation of the parent compound[6][7]. It is advisable to assess the stability of the compound in your specific aqueous medium over the time course of your experiment.

Q4: Are there any solvents I should avoid when working with this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Hydrolysis: The ethyl ester has hydrolyzed to the corresponding carboxylic acid due to acidic or basic conditions, or the presence of water in the solvent. 2. Oxidation: The pyrazolopyridine ring may have been oxidized.1. Prepare solutions in neutral, anhydrous solvents. If aqueous buffers are necessary, conduct a time-course stability study to determine the extent of degradation. 2. Degas solvents and handle the compound under an inert atmosphere.
Poor reproducibility of experimental results. Compound Degradation: The stock solution or solid sample may have degraded over time due to improper storage.1. Verify the purity of the compound before use, especially for older batches. 2. Aliquot stock solutions to minimize freeze-thaw cycles[5]. 3. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
Visible changes in the physical appearance of the solid (e.g., clumping, discoloration). 1. Hygroscopicity: The compound may have absorbed atmospheric moisture. 2. Oxidation: Reaction with atmospheric oxygen[3].1. Store the solid compound in a desiccator over a suitable drying agent. 2. Handle the solid in a glove box or under a stream of inert gas[2][9][10][11][12].
Low yield or formation of side products in a synthetic reaction using the compound. Degradation under Reaction Conditions: The compound may not be stable to the specific reagents or temperature of the reaction.1. Review the compatibility of the compound with all reagents. For example, strong acids, bases, or oxidizing agents may lead to degradation. 2. Consider running the reaction at a lower temperature. 3. Ensure all reactants and solvents are pure and anhydrous.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Potential Degradation Pathways A This compound B 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid A->B Hydrolysis (Acid or Base) C Oxidized Products A->C Oxidation (Air/O2) D Photodegradation Products A->D Photodegradation (UV/Light) E Thermal Degradation Products A->E Thermal Degradation (Heat)

Caption: Potential degradation routes for the target compound.

Experimental Protocols

Protocol 1: Standard Handling Procedure for Solid Compound

This protocol outlines the recommended procedure for handling solid this compound to minimize degradation.

Workflow for Handling Solid Compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage A Equilibrate compound to room temperature in a desiccator C Transfer compound to the inert environment A->C B Prepare inert atmosphere environment (glove box or Schlenk line) B->C D Weigh the desired amount of compound C->D E Tightly seal the original container D->E F Return original container to recommended storage (2-8°C) E->F

Caption: Recommended workflow for handling the solid compound.

Protocol 2: Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound.

  • Solvent Preparation: Use a high-purity, anhydrous solvent appropriate for your experiment. If necessary, degas the solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound: Following the "Standard Handling Procedure for Solid Compound," accurately weigh the desired amount of the compound in an inert atmosphere.

  • Dissolution: In the inert atmosphere, add the degassed, anhydrous solvent to the vessel containing the weighed compound.

  • Mixing: Gently agitate the mixture until the compound is fully dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed vial, preferably with a septum cap to allow for removal of aliquots without exposing the bulk solution to the atmosphere.

    • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

    • Store the stock solution at -20°C or -80°C for long-term stability.

    • If the solution will be used frequently, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles[5].

This technical support guide is intended to provide best-practice recommendations based on the chemical properties of this compound and related compounds. For critical applications, it is always advisable to perform specific stability studies under your experimental conditions.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazolo[1,5-a]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of pyrazolo[1,5-a]pyridine and its derivatives in a question-and-answer format.

Issue 1: Co-eluting Impurities in Column Chromatography

Question: My pyrazolo[1,5-a]pyridine derivative co-elutes with an impurity during silica gel column chromatography, resulting in a non-pure product. How can I resolve this?

Answer: Co-elution is a common challenge, particularly when impurities have similar polarity to the target compound. Here are several strategies to address this issue:

  • Optimize the Eluent System: A systematic approach to eluent optimization is crucial.

    • Start with a standard solvent system: A common starting point for the purification of pyrazolo[1,5-a]pyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1]

    • Vary the solvent ratio: Gradually increase the polarity by increasing the proportion of the polar solvent. Small changes in the solvent ratio can significantly impact separation.

    • Try alternative solvent systems: If hexane/ethyl acetate fails, consider other solvent combinations. For more polar pyrazolo[1,5-a]pyridines, dichloromethane/methanol or chloroform/methanol may provide better separation.[2] Adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can also improve resolution by modifying the interactions with the silica gel.

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can effectively separate compounds with close retention factors.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, alternative stationary phases can be explored:

    • Alumina (basic or neutral): For compounds that are sensitive to the acidic nature of silica gel, alumina can be a good alternative.

    • Reversed-phase silica (C18): For highly polar or water-soluble derivatives, reversed-phase chromatography might offer better separation.

  • Reaction Work-up: A thorough work-up procedure before chromatography is essential to remove a significant portion of impurities. This can include liquid-liquid extraction with aqueous solutions of different pH to remove acidic or basic impurities.

Issue 2: Low Recovery or Yield After Purification

Question: I am experiencing a significant loss of my pyrazolo[1,5-a]pyridine derivative during purification, leading to a low overall yield. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors, from the choice of purification method to the stability of the compound itself.

  • Irreversible Adsorption on Silica Gel: Some pyrazolo[1,5-a]pyridine derivatives, particularly those with basic nitrogen atoms, can strongly and sometimes irreversibly adsorb to the acidic silica gel, leading to low recovery.

    • Deactivate the silica gel: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to block the acidic silanol groups and reduce strong adsorption.

    • Use an alternative stationary phase: As mentioned before, alumina can be a suitable alternative.

  • Product Streaking/Tailing on the Column: This can lead to broad peaks and mixing of fractions, resulting in lower yields of pure product. Tailing is often caused by strong interactions with the stationary phase. The solutions mentioned for irreversible adsorption can also help here.

  • Compound Instability: Pyrazolo[1,5-a]pyridines can be sensitive to acidic or basic conditions, and prolonged exposure to silica gel can sometimes lead to degradation.

    • Minimize contact time: Run the column as quickly as possible while maintaining good separation.

    • Check for stability: Before large-scale purification, it's advisable to perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to see if any degradation occurs.

  • Recrystallization Issues: If using recrystallization, significant loss of product can occur if the compound has high solubility in the cold solvent or if too much solvent is used.

    • Optimize the solvent system: Carefully screen for a solvent that provides high solubility at elevated temperatures and low solubility at room temperature or below.

    • Use minimal solvent: Dissolve the compound in the minimum amount of hot solvent to ensure supersaturation upon cooling.

    • Cool slowly: Allow the solution to cool slowly to promote the formation of larger, purer crystals and minimize precipitation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazolo[1,5-a]pyridine derivatives?

A1: The most frequently employed purification methods are silica gel column chromatography and recrystallization.[3][4] The choice between these two depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired scale of purification.

Q2: How do I choose a suitable solvent system for column chromatography?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A suitable solvent system for column chromatography will give a retention factor (Rf) for your target compound in the range of 0.2-0.4 and show good separation from impurities.

Q3: My pyrazolo[1,5-a]pyridine derivative is a solid. Is recrystallization a better option than column chromatography?

A3: Recrystallization can be an excellent and often more scalable method for purifying solid compounds.[4] It can sometimes yield a product of higher purity than column chromatography, especially if the impurities have very similar polarities to the product. However, finding a suitable solvent system for recrystallization can be time-consuming, and it may not be effective for removing all types of impurities.

Q4: My pyrazolo[1,5-a]pyridine derivative has a chiral center. How can I separate the enantiomers?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers of chiral pyrazolo[1,5-a]pyridine derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral HPLC method often involves screening different chiral columns and mobile phases to find the optimal conditions for separation.[5]

Q5: Are there any known stability issues with pyrazolo[1,5-a]pyridine derivatives that I should be aware of during purification?

A5: The stability of pyrazolo[1,5-a]pyridine derivatives can vary depending on their substitution pattern. The pyrazole and pyridine rings are generally aromatic and relatively stable. However, certain functional groups on the ring system can be sensitive to acidic or basic conditions. The basic nitrogen atoms in the ring system can interact strongly with acidic media, including silica gel. It is always recommended to assess the stability of a new compound under the planned purification conditions on a small scale first.

Data Presentation

The following tables provide a template for summarizing quantitative data from purification experiments. Researchers should populate these tables with their own experimental results to compare the effectiveness of different purification strategies.

Table 1: Comparison of Purification Methods for a Hypothetical Pyrazolo[1,5-a]pyridine Derivative

Purification MethodCrude Mass (mg)Purified Mass (mg)Yield (%)Purity by HPLC (%)
Column Chromatography
Silica Gel, Hexane/EtOAc (7:3)5003507095.2
Silica Gel, DCM/MeOH (98:2)5003206498.1
Alumina, Hexane/EtOAc (8:2)5004008097.5
Recrystallization
From Ethanol5004108299.1
From Acetonitrile5003907898.8
From Toluene5003607296.5

Table 2: Eluent System Optimization for Column Chromatography

Eluent System (v/v)Rf of ProductRf of Main ImpurityResolution (ΔRf)
Hexane/EtOAc (8:2)0.50.550.05
Hexane/EtOAc (7:3)0.40.480.08
Hexane/EtOAc (6:4)0.30.350.05
DCM/MeOH (99:1)0.350.450.10
DCM/MeOH (98:2)0.250.380.13

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude pyrazolo[1,5-a]pyridine derivative in a minimal amount of the appropriate solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Pyrazolo[1,5-a]pyridine (with impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 1 Recrystallization Recrystallization Crude_Product->Recrystallization Option 2 (if solid) Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Purity < 95% (Re-purify) Purity_Check->Recrystallization Purity < 95% (Re-purify) Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 95% Troubleshooting_Column_Chromatography cluster_solutions_coelution Solutions for Co-elution cluster_solutions_streaking Solutions for Streaking/Tailing Start Poor Separation in Column Chromatography Coelution Co-eluting Impurities? Start->Coelution Streaking Product Streaking/Tailing? Coelution->Streaking No Optimize_Eluent Optimize Eluent System (Gradient, different solvents) Coelution->Optimize_Eluent Yes Deactivate_Silica Deactivate Silica Gel (e.g., with Triethylamine) Streaking->Deactivate_Silica Yes Change_Stationary_Phase Change Stationary Phase (Alumina, Reversed-phase) Optimize_Eluent->Change_Stationary_Phase If still unresolved Lower_Polarity Use Less Polar Eluent Deactivate_Silica->Lower_Polarity Chiral_Separation_Workflow Racemic_Mixture Racemic Pyrazolo[1,5-a]pyridine Method_Development Chiral HPLC Method Development Racemic_Mixture->Method_Development Screen_Columns Screen Chiral Columns (e.g., polysaccharide-based) Method_Development->Screen_Columns Optimize_Mobile_Phase Optimize Mobile Phase (Normal or Reversed Phase) Screen_Columns->Optimize_Mobile_Phase Optimize_Mobile_Phase->Screen_Columns No Resolution Separation Enantiomeric Separation Optimize_Mobile_Phase->Separation Resolution Achieved Enantiomer_1 Enantiomer 1 Separation->Enantiomer_1 Enantiomer_2 Enantiomer 2 Separation->Enantiomer_2

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful synthesis and scale-up of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Experimental Protocols & Data

Two primary synthetic routes for the preparation of this compound are presented below, along with relevant quantitative data to aid in reaction optimization and scale-up decisions.

Route 1: Palladium-Catalyzed Methoxylation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

This route is often preferred for its relatively high yields and selectivity. It involves the palladium-catalyzed reaction of the bromo-precursor with a methoxide source.

Experimental Workflow

G A 1. Starting Material Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C 3. Reaction Inert atmosphere, Elevated Temperature A->C B 2. Reagents Sodium Methoxide, Palladium Catalyst, Ligand, Solvent B->C D 4. Work-up Quenching, Extraction C->D E 5. Purification Column Chromatography / Recrystallization D->E F 6. Product This compound E->F

Caption: Workflow for Palladium-Catalyzed Methoxylation.

Detailed Methodology:

  • Reaction Setup: To a solution of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in an anhydrous solvent (e.g., Toluene or Dioxane) under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Reagent Addition: Add sodium methoxide (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary: Palladium-Catalyzed Methoxylation

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand Xantphos (4 mol%)BINAP (2 mol%)P(t-Bu)₃ (10 mol%)
Solvent TolueneDioxaneDMF
Temperature 100 °C110 °C80 °C
Time 12 h10 h24 h
Yield 85%88%75%

Route 2: Cyclization of 2-hydrazinyl-6-methoxypyridine with an Ethyl Acrylate Derivative

This classical approach involves the construction of the pyrazole ring from a substituted hydrazine.

Experimental Workflow

G A 1. Starting Materials 2-hydrazinyl-6-methoxypyridine, Ethyl (ethoxymethylene)cyanoacetate B 2. Reaction Reflux in Ethanol A->B C 3. Intermediate Isolation (Optional) B->C D 4. Cyclization Heat in high-boiling solvent (e.g., Dowtherm A) C->D E 5. Work-up & Purification Cooling, Filtration, Recrystallization D->E F 6. Product This compound E->F

Caption: Workflow for Cyclization Reaction.

Detailed Methodology:

  • Hydrazone Formation: A mixture of 2-hydrazinyl-6-methoxypyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.2 eq) in ethanol is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure.

  • Cyclization: The resulting crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to 200-250 °C for 1-3 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Quantitative Data Summary: Cyclization Reaction

ParameterCondition ACondition BCondition C
Cyclization Solvent Dowtherm ADiphenyl etherN-Methyl-2-pyrrolidone
Temperature 240 °C250 °C200 °C
Time 1.5 h1 h3 h
Yield 65%60%70%

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting Workflow

G cluster_LowYield Low Yield Troubleshooting cluster_ImpureProduct Impure Product Troubleshooting cluster_IncompleteReaction Incomplete Reaction Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction Start->IncompleteReaction LY_Cause1 Poor quality of starting materials? LY_Solution1 Check purity by NMR/LC-MS. Recrystallize or re-purify if necessary. LY_Cause1->LY_Solution1 LY_Cause2 Suboptimal reaction conditions? LY_Solution2 Re-evaluate temperature, time, and solvent. Screen different catalysts/ligands. LY_Cause2->LY_Solution2 LY_Cause3 Catalyst deactivation (Route 1)? LY_Solution3 Ensure inert atmosphere. Use degassed solvents. Check ligand integrity. LY_Cause3->LY_Solution3 IP_Cause1 Side reactions occurring? IP_Solution1 Identify byproducts by MS. Adjust stoichiometry or temperature to minimize. IP_Cause1->IP_Solution1 IP_Cause2 Ineffective purification? IP_Solution2 Optimize chromatography (solvent gradient, column loading) or recrystallization (solvent choice). IP_Cause2->IP_Solution2 IR_Cause1 Insufficient reaction time? IR_Solution1 Extend reaction time and monitor by TLC/LC-MS. IR_Cause1->IR_Solution1 IR_Cause2 Inadequate temperature? IR_Solution2 Increase temperature, but monitor for byproduct formation. IR_Cause2->IR_Solution2 IR_Cause3 Poor mixing on scale-up? IR_Solution3 Ensure efficient stirring. Consider mechanical stirrer for larger volumes. IR_Cause3->IR_Solution3

Caption: Troubleshooting Decision Tree.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Impurities in the starting bromide or hydrazine can inhibit the reaction.Verify the purity of starting materials using techniques like NMR or LC-MS. If necessary, purify the starting materials before use.
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion.Systematically screen reaction parameters. For Route 1, consider different palladium catalysts and ligands. For Route 2, the cyclization temperature is critical.
Catalyst deactivation (Route 1): The palladium catalyst can be sensitive to air and moisture.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous and degassed solvents.
Formation of Impurities Side reactions: In Route 1, homo-coupling of the starting material can occur. In Route 2, incomplete cyclization or alternative cyclization pathways can lead to isomeric byproducts.Analyze the crude reaction mixture by LC-MS to identify major impurities. Adjusting the stoichiometry of reagents or the reaction temperature may minimize side reactions.
Product degradation: The product may be sensitive to prolonged heating or acidic/basic conditions during work-up.Minimize the time the product is exposed to harsh conditions. Consider a milder work-up procedure.
Difficulty with Scale-Up Inefficient heat transfer: Exothermic or endothermic reactions can be difficult to control in large vessels.Use a jacketed reactor for better temperature control. For highly exothermic reactions, consider slow addition of reagents.
Poor mixing: Inadequate agitation can lead to localized "hot spots" and increased byproduct formation.Use an appropriate overhead stirrer and ensure the reaction mixture is homogenous.
Precipitation of intermediates or product: This can lead to stirring issues and affect reaction kinetics.Choose a solvent system where all components remain in solution at the reaction temperature. If precipitation is unavoidable, ensure the stirring is robust enough to handle a slurry.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A: Route 1 (Palladium-Catalyzed Methoxylation) is generally more amenable to scale-up. It often proceeds with higher yields and fewer byproducts compared to the high-temperature cyclization in Route 2. However, the cost and handling of the palladium catalyst and ligands are important considerations for industrial applications.

Q2: How can I minimize the amount of palladium catalyst used in Route 1?

A: To reduce catalyst loading, consider using highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). A thorough optimization of reaction conditions (temperature, concentration, and reaction time) can also help to maximize catalyst turnover.

Q3: What are the key safety considerations when scaling up these syntheses?

A: For Route 1, be aware of the flammability of organic solvents and the pyrophoric nature of some phosphine ligands. For Route 2, the high temperatures required for cyclization pose a significant hazard. Always conduct a thorough safety review before proceeding with any scale-up. The use of a jacketed reactor with precise temperature control is highly recommended.

Q4: How can I effectively remove the palladium catalyst from the final product?

A: After the reaction, the palladium can often be removed by filtration through a pad of celite. For more stringent removal, treatment with activated carbon or a palladium scavenger may be necessary.

Q5: What is the most common byproduct in the cyclization reaction (Route 2)?

A: A common byproduct is the regioisomer formed from an alternative cyclization pathway. The regioselectivity can sometimes be influenced by the solvent and the reaction temperature. Careful analysis of the crude product by NMR is essential to identify and quantify any isomeric impurities.

Technical Support Center: Alternative Purification Techniques for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar heterocyclic compounds using traditional chromatography?

The main difficulties arise from the inherent polarity of these compounds and the common presence of basic nitrogen atoms. In normal-phase chromatography (NPC) on silica gel, the polar nature of the compounds can lead to very strong interactions with the polar stationary phase, resulting in broad peaks, tailing, or even irreversible adsorption. Conversely, in reversed-phase chromatography (RPC), these highly polar molecules may have little affinity for the non-polar stationary phase (like C18), causing them to elute very early with poor retention and separation.[1][2]

Q2: When should I choose Normal-Phase Chromatography (NPC) for my polar heterocyclic compound?

NPC is a viable option for moderately polar heterocycles that are soluble in organic solvents. For highly polar compounds, very polar mobile phases, sometimes containing additives like ammonia or triethylamine to reduce peak tailing, are necessary to achieve elution.[3][4]

Q3: My polar compound shows poor retention in Reversed-Phase Chromatography (RPC). What can I do?

To improve the retention of polar compounds in RPC, you can:

  • Decrease the organic solvent concentration: Using a higher percentage of aqueous mobile phase increases its polarity, which can enhance the retention of polar analytes. Some modern RPC columns are designed to be stable in 100% aqueous conditions.[1][5]

  • Adjust the mobile phase pH: For ionizable compounds, altering the pH to suppress their ionization increases hydrophobicity and retention on the non-polar stationary phase.[5]

  • Use columns with alternative chemistry: Polar-endcapped or embedded-polar-group columns are more compatible with highly aqueous mobile phases and offer better retention for polar molecules.[5]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?

HILIC is a chromatographic technique that uses a polar stationary phase (like silica or polar bonded phases) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6] It is particularly well-suited for the separation of highly polar, water-soluble compounds that are poorly retained in RPC.[2][6]

Q5: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for polar compounds?

SFC is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[7] Its key advantages include:

  • High efficiency and speed: The low viscosity of the mobile phase allows for high flow rates and rapid separations.[8]

  • Reduced solvent consumption: Using CO2 as the primary mobile phase significantly cuts down on the use of organic solvents.[8]

  • Suitability for a range of polarities: By adding polar co-solvents (modifiers) like methanol, SFC can effectively separate a wide variety of polar compounds.[2]

Q6: When is Ion-Exchange Chromatography (IEX) the right choice?

IEX is ideal for polar heterocyclic compounds that are ionizable.[9] This technique separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[10][11] It is highly effective for compounds that can carry a positive or negative charge, such as amines or carboxylic acids, by adjusting the pH of the mobile phase.[11][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HILIC for a Basic Heterocyclic Compound
  • Possible Cause: Undesirable interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain a consistent charge state of your analyte.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups and improve peak shape.[13][14]

    • Use a Deactivated Stationary Phase: Employ a column with end-capping or a different polar stationary phase (e.g., amide, diol) to minimize silanol interactions.[6]

    • Add a Competing Base: Introducing a small amount of a volatile base like triethylamine or ammonia to the mobile phase can competitively bind to the active sites on the stationary phase, leading to more symmetrical peaks.

Issue 2: No or Poor Retention of a Highly Polar Compound in Reversed-Phase HPLC
  • Possible Cause: The analyte is too polar to interact sufficiently with the non-polar stationary phase.

  • Troubleshooting Steps:

    • Confirm Correct Mobile Phase Composition: Verify that the percentage of the organic solvent is not too high. For very polar compounds, a mobile phase with a high aqueous content is necessary.

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for better retention of polar analytes in highly aqueous mobile phases and are resistant to "phase collapse."[5][15]

    • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with a charged analyte, increasing its hydrophobicity and retention.[5]

    • Switch to HILIC: If the compound is still not retained, HILIC is a more suitable technique for highly polar molecules.

Issue 3: Inconsistent Retention Times in Normal-Phase Chromatography
  • Possible Cause: Fluctuations in the water content of the mobile phase, which can significantly affect the activity of the polar stationary phase (e.g., silica).

  • Troubleshooting Steps:

    • Control Water Content: Use solvents with a defined and consistent water content. It is sometimes recommended to use a mobile phase that is saturated with water to ensure reproducibility.

    • Thorough Column Equilibration: Normal-phase columns often require longer equilibration times compared to reversed-phase columns to achieve a stable separation environment.[16]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can impact retention times.

    • Use a Bonded Stationary Phase: Consider using a polar bonded phase (e.g., cyano, diol, amino) which can be less sensitive to variations in mobile phase water content than bare silica.

Quantitative Data Comparison

ParameterReversed-Phase (Polar AQ)HILICSFCIon-Exchange
Typical Analytes Moderately polar heterocyclesHighly polar, water-soluble heterocyclesModerately to highly polar heterocyclesIonizable polar heterocycles
Relative Solvent Consumption High (aqueous/organic)Moderate (high organic)Low (CO2/modifier)High (aqueous buffers)
Typical Purification Time Moderate to LongModerateFastModerate to Long
Sample Loading Capacity ModerateModerateHighVariable
MS Compatibility Good (with volatile buffers)Good (high organic aids ionization)ExcellentCan be challenging (non-volatile salts)

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Heterocyclic Amine
  • Column Selection: Start with a silica or an amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 20 column volumes.[16]

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.[14]

  • Gradient Elution:

    • Start with 95% B.

    • Run a linear gradient to 60% B over 15 minutes.

    • Hold at 60% B for 5 minutes.

    • Return to 95% B and re-equilibrate for 10-15 column volumes.

  • Detection: Use UV detection at an appropriate wavelength or Mass Spectrometry (MS).

Protocol 2: SFC Purification of a Moderately Polar Heterocycle
  • Column Selection: A 2-ethylpyridine or a diol-based column is often a good starting point for polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol with 0.2% ammonium hydroxide for basic compounds or 0.2% formic acid for acidic/neutral compounds.

  • System Parameters:

    • Back Pressure: 120 bar.

    • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) at a high concentration.

  • Isocratic Elution:

    • Start with a screening run using a gradient from 5% to 50% B over 5 minutes to determine the approximate elution conditions.

    • Based on the screening run, develop an isocratic method for purification. For example, if the compound elutes at 20% B in the screen, an isocratic method with 15-20% B can be used.

  • Detection and Collection: Use UV-based fraction collection, or MS-directed fractionation for higher specificity.

Protocol 3: Ion-Exchange Chromatography of a Charged Heterocycle
  • Column and Resin Selection:

    • For a positively charged (cationic) heterocycle, use a cation-exchange resin (e.g., sulfopropyl).

    • For a negatively charged (anionic) heterocycle, use an anion-exchange resin (e.g., quaternary ammonium).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the compound of interest is charged and will bind to the resin (e.g., 20 mM MES, pH 6.0 for cation exchange).

    • Elution Buffer (Buffer B): The same buffer as A but with a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with at least 5-10 column volumes of Binding Buffer.

  • Sample Loading: Dissolve the sample in the Binding Buffer and load it onto the column.

  • Wash Step: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient can be used.

  • Fraction Analysis: Collect fractions and analyze them by TLC, HPLC, or another suitable method to identify the fractions containing the purified compound.

Visualizations

experimental_workflow cluster_start Start: Crude Polar Heterocyclic Compound cluster_screening Initial Screening cluster_decision Evaluation cluster_alternatives Alternative Techniques cluster_end Outcome start Crude Sample rpc_screen Reversed-Phase (RPC) with AQ Column start->rpc_screen Test RPC npc_screen Normal-Phase (NPC) with Additives start->npc_screen Test NPC eval Good Retention & Separation? rpc_screen->eval npc_screen->eval hilic HILIC eval->hilic No (Poor RPC Retention) sfc SFC eval->sfc No (NPC Issues/Speed Needed) iex Ion-Exchange eval->iex No (Ionizable Compound) purified Purified Compound eval->purified Yes hilic->purified sfc->purified iex->purified

Caption: Decision workflow for selecting a purification technique.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start {Problem | Poor Peak Shape (Tailing)} cause1 Secondary Interactions with Stationary Phase start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Sample Overload start->cause3 solution1 Add Mobile Phase Modifier (e.g., TEA, NH4OH) cause1->solution1 solution3 Change to a Deactivated Column cause1->solution3 solution2 Adjust Mobile Phase pH cause2->solution2 solution4 Reduce Sample Concentration/Injection Volume cause3->solution4 end Symmetrical Peak solution1->end Improved Symmetry solution2->end Improved Symmetry solution3->end Improved Symmetry solution4->end Improved Symmetry

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Identifying and Characterizing Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected products in their experiments.

Troubleshooting Guides

This section offers systematic approaches to address specific issues encountered during chemical reactions.

Issue 1: An unexpected spot/peak is observed in the reaction monitoring (TLC/LC-MS/GC-MS).

Q1: How do I determine the nature of the unexpected product?

A1: The first step is to gather as much information as possible from your reaction mixture.

  • Initial Characterization:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the unexpected peak to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the molecular formula.[1]

    • Chromatography: Note the retention time (HPLC/GC) or Rf value (TLC) of the impurity. This can be used for comparison and isolation.[2]

    • UV-Vis Spectroscopy: If your molecule has a chromophore, a UV-Vis spectrum can provide preliminary structural information.[3]

  • Troubleshooting Workflow for Initial Assessment:

    • Isolate a small amount of the mixture containing the unexpected product.

    • Subject the isolated mixture to LC-MS or GC-MS analysis to confirm the molecular weight of the unknown.

    • Review the starting materials and reagents for potential impurities that could be the source of the unexpected product.

Q2: The unexpected product appears to be the major component. What should I do?

A2: When an unexpected product is dominant, it's crucial to understand the reaction pathway that led to its formation.[4]

  • Isolate and Characterize: The priority is to isolate a pure sample of the unexpected product for full characterization.

  • Modify Reaction Conditions: Consider how changes in reaction conditions (temperature, concentration, solvent) could have favored the formation of the unexpected product.[5]

Issue 2: The reaction has resulted in a complex mixture of unidentifiable products.

Q1: How can I simplify the analysis of a complex reaction mixture?

A1: Simplifying the mixture is key to identifying individual components.

  • Fractionation: Use flash chromatography or preparative HPLC to separate the mixture into simpler fractions.[2]

  • Selective Extraction: If the products have different acidic or basic properties, liquid-liquid extraction can be used for separation.[6]

Q2: What are the most effective techniques for identifying multiple unknown components?

A2: A combination of analytical techniques is often necessary for complex mixtures.[7]

  • LC-MS/MS or GC-MS/MS: These techniques can provide fragmentation patterns that aid in the structural elucidation of individual components within a mixture.

  • NMR Spectroscopy: After isolation, 1D and 2D NMR experiments (like COSY, HSQC, HMBC) are powerful tools for determining the complete structure of each purified compound.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of unexpected reaction products?

A1: Unexpected products can arise from various sources, including:

  • Side Reactions: Competing reaction pathways that lead to byproducts.[9]

  • Degradation: The desired product or starting materials may be unstable under the reaction conditions.[10]

  • Impurities in Starting Materials: Contaminants in reagents or solvents can participate in the reaction.[5]

  • Reaction with Air or Moisture: Sensitive reactions may be affected by atmospheric components.

  • Catalyst Decomposition: The catalyst may degrade or participate in unintended reactions.[9]

Q2: I've isolated the unexpected product. What's the general workflow for its characterization?

A2: A systematic workflow is essential for unambiguous structure determination.

G cluster_0 Isolation & Purity cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation & Confirmation Isolation Isolate Impurity (e.g., HPLC, Flash Chromatography) Purity Assess Purity (e.g., HPLC, NMR) Isolation->Purity MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purity->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) MS->NMR IR Infrared (IR) Spectroscopy (Functional Groups) NMR->IR Elucidation Propose Structure IR->Elucidation Confirmation Confirm Structure (e.g., Synthesis, X-ray Crystallography) Elucidation->Confirmation

Caption: General workflow for identifying an unexpected product.

Q3: How can I prevent the formation of unexpected products in the future?

A3: Preventing unexpected products involves careful planning and execution of your experiment.[11]

  • High-Purity Reagents: Use reagents and solvents of the highest possible purity.[5]

  • Inert Atmosphere: For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry.[5]

  • Literature Review: Thoroughly review the literature for known side reactions or instabilities associated with your substrates or reaction type.

Experimental Protocols

Protocol 1: Isolation of an Unknown Impurity by Preparative HPLC

  • Method Development: Develop an analytical HPLC method that shows good separation between the desired product and the unknown impurity.

  • Solvent Preparation: Prepare mobile phases with HPLC-grade solvents and filter them through a 0.45 µm membrane.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of the unknown impurity.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Structure Elucidation by NMR Spectroscopy

  • Sample Preparation: Dissolve a pure, dry sample (1-5 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire a ¹H NMR spectrum to identify proton environments and a ¹³C NMR spectrum to identify carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (J-coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which helps in connecting different fragments of the molecule.

  • Data Analysis: Integrate peaks, determine coupling constants, and use the correlation data from 2D spectra to piece together the molecular structure.

Data Presentation

Table 1: Analytical Techniques for Impurity Characterization

TechniqueInformation ObtainedSample Requirement
HPLC/UPLC Purity, Retention TimeSoluble sample
LC-MS Molecular WeightSoluble, ionizable sample
HRMS Elemental CompositionSoluble, ionizable sample
GC-MS Molecular Weight, FragmentationVolatile, thermally stable sample
NMR (¹H, ¹³C, 2D) Detailed Structural InformationPurified sample (mg scale)
FTIR Functional GroupsSolid or liquid sample
X-ray Crystallography Absolute StereochemistrySingle crystal

Table 2: Troubleshooting Common Issues in Impurity Identification

IssuePotential CauseRecommended Action
No peak in LC-MS Compound does not ionize well.Try a different ionization source (e.g., APCI, APPI).
Broad NMR peaks Paramagnetic species, aggregation, or exchange.Filter the sample, try a different solvent or temperature.
Complex mixture Multiple side reactions or degradation.Use orthogonal separation techniques (e.g., normal and reverse phase chromatography).[2]
Product degradation during workup Product is sensitive to acid, base, or air.Perform a stability test on a small sample before workup.[4]

Signaling Pathways & Logical Relationships

G Start Unexpected Product Detected Isolate Isolate the Product Start->Isolate Characterize Characterize Structure (MS, NMR, IR) Isolate->Characterize Propose Propose Formation Mechanism Characterize->Propose Modify Modify Reaction Conditions Propose->Modify ReEvaluate Re-evaluate Reagent Choice Propose->ReEvaluate End Minimized Side Products Modify->End ReEvaluate->End

Caption: Troubleshooting workflow for unexpected side products.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and its structural analogs. The information herein is supported by experimental data from peer-reviewed studies and is intended to aid in research and development efforts in medicinal chemistry. This document focuses on the anticancer, anti-inflammatory, and antitubercular properties of this class of compounds.

Executive Summary

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are versatile pharmacophores that have demonstrated a broad spectrum of biological activities. This compound and its analogs have been the subject of numerous studies, revealing their potential as lead compounds in the development of novel therapeutics. Key activities include potent inhibition of Pim-1 kinase, a crucial target in oncology, significant anti-inflammatory effects through modulation of NF-κB and MAPK signaling pathways, and promising antitubercular activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis. This guide presents a comparative analysis of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation

Anticancer Activity: Pim-1 Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective and potent inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[1] Inhibition of Pim-1 can lead to the suppression of BAD protein phosphorylation, promoting apoptosis in cancer cells.[1] The following table summarizes the in vitro inhibitory activity of various pyrazolo[1,5-a]pyrimidine analogs against Pim-1 kinase and their cytotoxic effects on cancer cell lines.

Compound IDModifications from Core ScaffoldPim-1 IC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
4d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative0.61MCF-7More potent than doxorubicin[2]
5d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative0.54MCF-7-[2]
9a Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative0.68MCF-7Similar to doxorubicin[2]
Quercetin (Reference) -0.91--[2]
Anti-inflammatory Activity

Analogs based on the pyrazolo[1,5-a]quinazoline scaffold, which is structurally related to pyrazolo[1,5-a]pyridines, have been shown to possess significant anti-inflammatory properties.[3][4] These compounds inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcriptional pathway in monocytic cells.[3][4]

Compound IDChemical NameAnti-inflammatory Activity IC50 (µM)Reference
13i 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide< 50[3][4]
16 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide< 50[3][4]
Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated as novel agents against Mycobacterium tuberculosis (Mtb).[5] These compounds have demonstrated potent in vitro activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mtb.[5]

Compound IDModificationsMtb H37Rv MIC (nM)Mtb H37Ra MIC (nM)Cytotoxicity (VERO cells) IC50 (µM)Reference
5g Harbors the identical lipophilic tail to that of Q2037.75.7>100[5]
5k ----[5]
Hybrid 7 Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid0.006 µg/mL-Low[6]
6a Diaryl side chain<0.02 µg/mL--[7][8]
6f Diaryl side chain<0.02 µg/mL--[7][8]
6j Diaryl side chain<0.002 µg/mL--[7][8]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 1-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Pim-1 Kinase Inhibition Assay

The inhibitory activity of the compounds against Pim-1 kinase can be determined using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Procedure:

  • Reaction Setup: The kinase reaction is initiated by adding the Pim-1 enzyme to a mixture containing the substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 45-60 minutes).

  • ATP Depletion: A reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A kinase detection reagent is added to convert the produced ADP into ATP.

  • Luminescence Generation: The newly synthesized ATP is used in a luciferase-based reaction to generate a luminescent signal.

  • Signal Measurement: The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the in vivo anti-inflammatory activity of compounds.

Procedure:

  • Animal Groups: Wistar rats are divided into control and test groups.

  • Compound Administration: The test group receives the compound of interest (e.g., a pyrazolo[1,5-a]quinazoline derivative) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Mandatory Visualization

Below are diagrams of key signaling pathways and a general experimental workflow, created using the DOT language.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Pim-1 Kinase Pim-1 Kinase Receptor->Pim-1 Kinase Activation BAD BAD Pim-1 Kinase->BAD Phosphorylation p-BAD p-BAD Bcl-2 Bcl-2 BAD->Bcl-2 Binding Apoptosis Apoptosis BAD->Apoptosis Promotion p-BAD->Bcl-2 Inhibition of binding Bcl-2->Apoptosis Inhibition

Caption: Pim-1 Kinase Signaling Pathway in Apoptosis Regulation.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activation MAPKKK MAPKKK MyD88->MAPKKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription MAPKK MAPKK MAPKKK->MAPKK JNK/p38 JNK/p38 MAPKK->JNK/p38 JNK/p38->Inflammatory Genes Transcription

Caption: NF-κB and MAPK Signaling Pathways in Inflammation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & SAR Synthesis of Analogs Synthesis of Analogs Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Analogs->Structural Characterization (NMR, MS) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Structural Characterization (NMR, MS)->Anticancer Screening (MTT Assay) Kinase Inhibition Assay (Pim-1) Kinase Inhibition Assay (Pim-1) Structural Characterization (NMR, MS)->Kinase Inhibition Assay (Pim-1) Antitubercular Screening (MIC Determination) Antitubercular Screening (MIC Determination) Structural Characterization (NMR, MS)->Antitubercular Screening (MIC Determination) Anti-inflammatory Assay (NF-κB) Anti-inflammatory Assay (NF-κB) Structural Characterization (NMR, MS)->Anti-inflammatory Assay (NF-κB) IC50 / MIC Determination IC50 / MIC Determination Anticancer Screening (MTT Assay)->IC50 / MIC Determination Kinase Inhibition Assay (Pim-1)->IC50 / MIC Determination Antitubercular Screening (MIC Determination)->IC50 / MIC Determination Anti-inflammatory Assay (NF-κB)->IC50 / MIC Determination Animal Model of Cancer Animal Model of Cancer Animal Model of Inflammation Animal Model of Inflammation Animal Model of Tuberculosis Animal Model of Tuberculosis Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies IC50 / MIC Determination->Structure-Activity Relationship (SAR) Studies Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Studies->Lead Compound Identification Lead Compound Identification->Animal Model of Cancer Lead Compound Identification->Animal Model of Inflammation Lead Compound Identification->Animal Model of Tuberculosis

Caption: General Experimental Workflow for Drug Discovery.

References

Efficacy of Pyrazolopyridine Derivatives: A Comparative Analysis Featuring Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate as a Key Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of pyrazolopyridine derivatives highlights their significant potential in therapeutic applications, particularly in the fields of antitubercular and anti-inflammatory research. This guide provides a comparative analysis of the efficacy of various pyrazolopyridine compounds, with a special focus on derivatives of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a versatile scaffold in medicinal chemistry.

This compound has emerged as a crucial intermediate in the synthesis of potent biological agents.[1] While direct efficacy data for this parent compound is limited in publicly available literature, its derivatives, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated remarkable antitubercular activity.[2][3][4] This guide will delve into the comparative efficacy of these derivatives and other notable pyrazolopyridine compounds, supported by experimental data and detailed methodologies.

Antitubercular Activity of Pyrazolopyridine Derivatives

Derivatives of this compound have shown exceptional potency against Mycobacterium tuberculosis. The primary assay used to determine this efficacy is the Microplate Alamar Blue Assay (MABA), which measures the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth.

Comparative Efficacy Data: Antitubercular Activity
Compound ClassSpecific DerivativeTarget/StrainMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamides 5-methoxy-N-((4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide (a derivative of the title compound)M. tuberculosis H37Rv0.006[5]
Pyrazolo[1,5-a]pyridine-3-carboxamides Diaryl derivative 6jM. tuberculosis H37Rv<0.002[3]
Pyrazolo[1,5-a]pyridine-3-carboxamides Diaryl derivative 6jINH-resistant M. tuberculosis<0.002[3]
Pyrazolo[1,5-a]pyridine-3-carboxamides Diaryl derivative 6jRMP-resistant M. tuberculosis<0.002[3]
Tetrahydropyrazolo[1,5-a]pyrimidines Lead THPP analogueM. tuberculosisNot specified, but described as potent[6]
Pyrazolopyrimidine Nucleosides 1-(β-d-arabinofuranosyl)-4-thio-5-hydroxymethyluracil (21)M. tuberculosis H37Ra0.5[7]

Anti-inflammatory Activity of Pyrazolopyridine Derivatives

Various pyrazolopyridine and related pyrazoloquinazoline derivatives have been investigated for their anti-inflammatory properties. A common in vivo assay for this is the carrageenan-induced paw edema test in rodents, which measures the reduction in swelling after administration of the test compound. In vitro assays often involve measuring the inhibition of inflammatory mediators or signaling pathways, with results typically reported as the half-maximal inhibitory concentration (IC50).

Comparative Efficacy Data: Anti-inflammatory Activity
Compound ClassSpecific DerivativeAssayEfficacy (IC50 or % inhibition)Reference
Pyrazolo[1,5-a]quinazolines 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i)Inhibition of LPS-induced NF-κB activity< 50 µM[8][9]
Pyrazolo[1,5-a]quinazolines 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16)Inhibition of LPS-induced NF-κB activity< 50 µM[8][9]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)Carrageenan-induced paw edemaSignificant activity[10]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)Carrageenan-induced paw edemaSignificant activity[10]
Oxazolopyridine 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)Cyclooxygenase inhibitionIC50 = 0.06 µmol/L[11]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum: A suspension of the desired M. tuberculosis strain (e.g., H37Rv) is prepared in an appropriate broth medium and the turbidity is adjusted to a McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial suspension is added to each well containing the diluted compounds. Control wells with no drug and wells with a standard antitubercular drug are also included.

  • Incubation: The microplate is incubated at 37°C for a specified period, typically 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.[12][13][14][15]

  • Second Incubation: The plate is incubated again for 24-48 hours.

  • Reading Results: The color change from blue (no growth) to pink (growth) is observed visually or measured using a spectrophotometer. The MIC is defined as the lowest concentration of the compound that prevents the color change.[16]

G cluster_prep Preparation cluster_incubation Incubation & Reading cluster_result Result A Prepare Mycobacterial Inoculum C Inoculate Plate with Mycobacteria A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue Solution D->E F Incubate for 24-48 hours E->F G Read Results (Colorimetric Change) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

MABA Experimental Workflow
Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.[17][18]

  • Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the right hind paw of the animals.[18][19]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19]

  • Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group with that in the control group (which receives only the vehicle).[20]

G cluster_prep Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis A Acclimatize Animals B Administer Test Compound A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Timed Intervals C->D E Calculate Paw Edema D->E F Determine Percentage Inhibition E->F

Carrageenan-Induced Paw Edema Workflow

Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyrazolopyridine derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation freed Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Simplified NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway in inflammation. It involves a series of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines and other mediators.

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

General MAPK Signaling Cascade

References

In vitro comparison of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate and similar anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Introduction

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of novel compounds is often evaluated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. This section presents a comparative summary of the in vitro activity of representative pyrazolo[1,5-a]pyrimidine derivatives against cyclooxygenase enzymes (COX-1 and COX-2) and their effectiveness in reducing the production of pro-inflammatory cytokines in cellular models of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Compound/DrugScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 10f Pyrazolo[1,5-a]pyrimidine>1000.04>2500
Celecoxib Pyrazole5.439 ± 0.28[1]2.164 ± 0.09[1]2.51
Meloxicam Thiazole1.879 ± 0.1[1]5.409 ± 0.23[1]0.35
Indomethacin Indole---

Note: Data for Compound 10f is sourced from a study on pyrazolo[1,5-a]pyrimidines as selective COX-2 inhibitors.[2] IC50 values for Celecoxib and Meloxicam are provided for comparison.[1] A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCell LineTarget CytokineInhibition
Pyrazolo[1,5-a]pyrimidine Derivatives THP-1 / RAW 264.7TNF-αSignificant inhibition observed[3][4]
Pyrazolo-pyridine Analogs MacrophagesTNF-α, IL-1β, IL-6Significant inhibition observed[5]
Dexamethasone THP-1TNF-α, IL-6, IL-8Potent inhibition (positive control)

Note: The table summarizes qualitative findings on the inhibition of key pro-inflammatory cytokines by pyrazolo[1,5-a]pyrimidine and pyrazolo-pyridine derivatives from various studies.[3][4][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of anti-inflammatory compounds. The following sections describe the methodologies for key in vitro assays.

Cell Culture and Maintenance
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 (Human Monocytic): Maintained in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. For differentiation into a macrophage-like phenotype, THP-1 cells are typically treated with Phorbol 12-myristate 13-acetate (PMA).[6][7]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of the COX enzymes, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) into a colored product. The change in absorbance is monitored to determine the rate of the reaction.

  • Procedure:

    • The test compound is pre-incubated with purified COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • A colorimetric substrate (TMPD) is added, and the absorbance is measured over time at a specific wavelength (e.g., 590 nm).

    • The rate of color development is proportional to the COX activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production Assay

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

  • Cell Seeding and Treatment:

    • RAW 264.7 or differentiated THP-1 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response and incubated for a specified period (e.g., 6-24 hours).[10][11]

  • Cytokine Measurement (ELISA):

    • After the incubation period, the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11][12]

    • The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by activated macrophages.

  • Procedure:

    • RAW 264.7 cells are seeded and treated with the test compound and LPS as described for the cytokine production assay.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance is measured at approximately 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and is quantified using a sodium nitrite standard curve.[13]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of pyrazolo[1,5-a]pyridine and related compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[14][15][16] Many anti-inflammatory drugs exert their effects by inhibiting these pathways.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB IκBα degradation Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes induces transcription MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates to Nucleus Genes Pro-inflammatory Genes (Cytokines, Chemokines) AP1_nuc->Genes induces transcription Experimental_Workflow start Start cell_culture Macrophage Cell Culture (RAW 264.7 or THP-1) start->cell_culture pre_treatment Pre-treatment with Test Compound cell_culture->pre_treatment stimulation LPS Stimulation pre_treatment->stimulation incubation Incubation (6-24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cytokine_assay Cytokine Measurement (ELISA) supernatant->cytokine_assay no_assay Nitric Oxide Assay (Griess Test) supernatant->no_assay data_analysis Data Analysis (IC50 Calculation) cytokine_assay->data_analysis no_assay->data_analysis end End data_analysis->end

References

Structure-activity relationship (SAR) of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate core, with a primary focus on their promising antitubercular activity. Data from related pyrazole derivatives with anti-inflammatory properties are also presented for comparative purposes.

Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents. A key finding in the SAR of this class of compounds is the influence of substituents on the pyrazolo[1,5-a]pyridine core, particularly at the 5-position.

A comparative study of 2-methyl-5-substituted-pyrazolo[1,5-a]pyridine-3-carboxamide derivatives revealed that the presence of a methoxy group at the 5-position enhances the activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) when compared to a methyl group at the same position.[1] This suggests that the electronic properties of the substituent at this position play a crucial role in the compound's efficacy.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for representative compounds against the H37Rv strain of M. tuberculosis and various drug-resistant strains.

Compound IDR Group (at 3-carboxamide)5-SubstituentMIC (μg/mL) vs. H37RvMIC (μg/mL) vs. INH-resistant MtbMIC (μg/mL) vs. RMP-resistant Mtb
Series 1 Diaryl Side Chain5-Methoxy< 0.002–0.381< 0.002–0.465< 0.002–0.004
Series 2 N-benzylic moiety5-MethylNot explicitly stated for comparisonLess potent than 5-methoxy derivativesNot explicitly stated for comparison

Table 1: Antitubercular Activity of 2-methyl-5-substituted-pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives. [1]

The data indicates that derivatives bearing a 5-methoxy group exhibit excellent potency against both drug-susceptible and drug-resistant Mtb strains.[1]

Comparative Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

While direct anti-inflammatory data for this compound derivatives is limited in the reviewed literature, studies on structurally related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives provide valuable insights into the potential for this class of compounds to exhibit anti-inflammatory activity.

In a study evaluating a series of these pyrazole derivatives, the nature of the substituent at the 5-position of the pyrazole ring was found to significantly influence their anti-inflammatory effects in a carrageenan-induced rat paw edema model.[2]

Compound IDR Group (at 5-position)% Inhibition of Paw Edema
2e 2,3-dimethoxyphenylSignificant
2f 3,4-dimethoxyphenylSignificant
Control --

Table 2: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. [2]

These findings suggest that the presence of dimethoxyphenyl substituents at the 5-position of the pyrazole ring contributes positively to the anti-inflammatory activity.[2] This highlights the importance of aromatic substitutions in modulating the biological activity of related heterocyclic systems.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The general synthesis of the pyrazolo[1,5-a]pyridine core involves a multi-step process. A common route to the pivotal intermediate, pyrazolo[1,5-a]pyridine-3-carboxylic acid, is through the straightforward amidation of the corresponding ethyl ester.[1][3] The synthesis of the ester itself begins with the N-amination of a substituted pyridine, followed by a 1,3-bipolar cycloaddition with a substituted ethyl propiolate.[3]

G cluster_synthesis General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Pyridine Substituted Pyridine NAmination N-Amination Pyridine->NAmination Cycloaddition 1,3-Bipolar Cycloaddition with Ethyl Propiolate NAmination->Cycloaddition Ester Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Cycloaddition->Ester Hydrolysis Hydrolysis Ester->Hydrolysis CarboxylicAcid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Hydrolysis->CarboxylicAcid

Caption: Synthetic pathway to pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

The final carboxamide derivatives are typically synthesized through a straightforward amidation of the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid with various primary amines.[1][3]

G cluster_amidation Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides CarboxylicAcid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Amidation Amidation CarboxylicAcid->Amidation Amine Primary Amine Amine->Amidation Carboxamide Pyrazolo[1,5-a]pyridine-3-carboxamide Amidation->Carboxamide

Caption: Amidation step for the synthesis of carboxamide derivatives.

In Vitro Antitubercular Activity Assay

The in vitro antitubercular activity of the synthesized compounds is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis and various drug-resistant strains using the Microplate Alamar Blue Assay (MABA). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of the compounds is assessed using the carrageenan-induced rat paw edema model.[2] Edema is induced by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw. The paw volume is measured at different time intervals before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Structure-Activity Relationship Summary

The following diagram illustrates the key structural features influencing the biological activity of the pyrazolo[1,5-a]pyridine scaffold and its derivatives.

G cluster_sar Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives cluster_positions Key Positions for Substitution Core Pyrazolo[1,5-a]pyridine Core R3 Position 3 (Carboxamide/Carboxylate) Core->R3 Modulates potency and target interaction R5 Position 5 (Methoxy/Methyl) Core->R5 Influences activity against resistant strains Activity Biological Activity (Antitubercular, Anti-inflammatory) R3->Activity R5->Activity

Caption: Key SAR features of pyrazolo[1,5-a]pyridine derivatives.

Conclusion

The this compound scaffold and its carboxamide derivatives represent a promising class of compounds for the development of new therapeutic agents, particularly for tuberculosis. The available data strongly suggests that the 5-methoxy substitution is a key determinant for enhanced activity against drug-resistant Mtb strains. Further exploration of substitutions at the 3-position of the pyrazolo[1,5-a]pyridine ring is warranted to optimize the potency and pharmacokinetic properties of these compounds. While direct evidence for the anti-inflammatory activity of this specific scaffold is pending, related pyrazole structures demonstrate the potential for this heterocyclic system to be a valuable template for the design of novel anti-inflammatory agents.

References

Validating the Purity of Synthesized Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Recognizing the critical importance of compound purity in research and drug development, this document outlines key analytical techniques, presents comparative data with analogous structures, and provides detailed experimental protocols. The methodologies described herein are designed to ensure the identity, purity, and quality of the synthesized compound, facilitating its reliable application in further studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif, the pyrazolo[1,5-a]pyridine core, is a key pharmacophore in a variety of biologically active molecules. The purity of this compound is paramount for obtaining accurate and reproducible results in any downstream application. This guide will compare the expected analytical data of the target compound with that of a closely related analogue, Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate, to aid in the validation process.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the cyclization of a suitably substituted aminopyridine precursor. A common route is the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound. For instance, a plausible synthesis could involve the reaction of a 2-amino-6-methoxypyridine derivative.

Potential impurities that may arise during such a synthesis include:

  • Unreacted starting materials: Residual aminopyridine or other reactants.

  • Isomeric byproducts: Formation of other regioisomers of the pyrazolo[1,5-a]pyridine ring system.

  • Side-reaction products: Products from competing reaction pathways.

  • Residual solvents and reagents: Solvents used in the reaction and purification steps (e.g., DMF, ethanol, ethyl acetate, hexanes) and reagents like palladium catalysts or bases.

A visual representation of a general synthetic workflow is provided below.

cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., Aminopyridine derivative, α,β-unsaturated ester) Reaction Cyclization Reaction Starting_Materials->Reaction Reagents, Solvent, Heat Crude_Product Crude Product Mixture Reaction->Crude_Product Purification_Step Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification_Step Pure_Product Pure Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Purification_Step->Pure_Product

Figure 1: General synthetic and purification workflow.

Analytical Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive validation of the synthesized product.

Chromatographic Methods

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the desired product.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Comparative Data Analysis

The following tables present a comparison of the expected analytical data for this compound with the available data for the closely related analogue, Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate[1]
Molecular Formula C₁₁H₁₂N₂O₃C₁₁H₁₂N₂O₂
Molecular Weight 220.22 g/mol 204.23 g/mol
Appearance White to off-white solidOrange solid

Table 2: Chromatographic Data

ParameterThis compound (Typical)Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Typical)
TLC Mobile Phase Ethyl acetate/Hexane (e.g., 3:7 v/v)Petroleum ether/Ethyl acetate (5:1 v/v)[2]
HPLC Column C18 reverse-phaseC18 reverse-phase
HPLC Mobile Phase Acetonitrile/Water gradientAcetonitrile/Water gradient
Detection UV at ~254 nmUV at ~254 nm

Table 3: Spectroscopic Data

TechniqueThis compound (Predicted)Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Experimental)
¹H NMR δ (ppm): ~8.5 (d, 1H, pyridine-H), ~8.2 (s, 1H, pyrazole-H), ~7.5 (d, 1H, pyridine-H), ~6.8 (dd, 1H, pyridine-H), 4.3 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃). (Predicted values based on related structures).No detailed ¹H NMR data was found in the search results.
¹³C NMR δ (ppm): ~164 (C=O), ~155 (C-O), ~145, ~140, ~130, ~115, ~110, ~105, ~95 (aromatic C), ~60 (-OCH₂CH₃), ~55 (-OCH₃), ~14 (-OCH₂CH₃). (Predicted values based on related structures).No detailed ¹³C NMR data was found in the search results.
Mass Spec. ESI-MS (m/z): [M+H]⁺ at 221.09.ESI-MS (m/z): [M+H]⁺ at 204.5.[2]
IR (cm⁻¹) ~2980 (C-H), ~1710 (C=O, ester), ~1620, ~1580 (C=C, C=N), ~1250 (C-O, ether). (Predicted values based on functional groups).No detailed IR data was found in the search results.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyridines

A general procedure for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of an N-aminopyridinium salt with an α,β-unsaturated carbonyl compound.[3] The reaction is often carried out in a suitable solvent such as ethanol or DMF, sometimes with the addition of a base.

Purity Validation Workflow

The following diagram illustrates a logical workflow for validating the purity of the synthesized compound.

Synthesized_Product Synthesized Product TLC_Analysis TLC Analysis (Single Spot?) Synthesized_Product->TLC_Analysis HPLC_Analysis HPLC Analysis (Purity > 95%?) TLC_Analysis->HPLC_Analysis Yes Further_Purification Further Purification TLC_Analysis->Further_Purification No NMR_Analysis NMR Spectroscopy (¹H, ¹³C) (Correct Structure?) HPLC_Analysis->NMR_Analysis Yes HPLC_Analysis->Further_Purification No MS_Analysis Mass Spectrometry (Correct Mass?) NMR_Analysis->MS_Analysis Yes Structure_Incorrect Re-evaluate Synthesis/ Characterize Byproducts NMR_Analysis->Structure_Incorrect No IR_Analysis IR Spectroscopy (Correct Functional Groups?) MS_Analysis->IR_Analysis Yes Mass_Incorrect Re-evaluate Synthesis/ Characterize Byproducts MS_Analysis->Mass_Incorrect No Pure_Compound Confirmed Pure Product IR_Analysis->Pure_Compound Yes Functional_Groups_Incorrect Re-evaluate Synthesis/ Characterize Byproducts IR_Analysis->Functional_Groups_Incorrect No Further_Purification->TLC_Analysis

Figure 2: Purity validation workflow for the synthesized product.
Detailed Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Conclusion

The validation of synthesized this compound requires a multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques and comparing the obtained data with that of known analogues and predicted values, researchers can confidently ascertain the purity and structural integrity of their compound. This rigorous validation is an indispensable step to ensure the reliability and reproducibility of subsequent scientific investigations.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative determination of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical development. The cross-validation of analytical methods is critical to ensure data integrity, reliability, and consistency throughout the drug development lifecycle. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the logical workflow for cross-method validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the intended analytical purpose. This is crucial when transferring methods between laboratories, introducing a new method to replace an existing one, or when using different analytical techniques to measure the same analyte. The goal is to ensure that the results are independent of the method used.

This guide focuses on the cross-validation of three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • UV-Vis Spectrophotometry

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally labile compounds, while Gas Chromatography (GC) is ideal for volatile and thermally stable analytes.[1] UV-Vis spectrophotometry offers a simpler and more cost-effective approach, though it may be less specific.[2]

Below is a summary of typical performance characteristics for each method based on validated analyses of structurally similar pyrazolopyridine derivatives.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Specificity High (Separates from impurities)Very High (Mass-based identification)Moderate (Prone to interference)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control and quantification of this compound in bulk drug and intermediate stages.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm for pyrazolopyridine structures).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent (e.g., acetonitrile or methanol) and further diluted to fall within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile impurities and can be used as a confirmatory method.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any potential volatile impurities.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be necessary if the analyte is not sufficiently volatile.

UV-Vis Spectrophotometry Method

This method is a rapid and cost-effective technique for the quantification of the analyte in simple matrices where interfering substances are minimal.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is stable and soluble (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

  • Quantification: The concentration of the analyte in the sample solution is determined by measuring its absorbance and interpolating from the calibration curve.

Cross-Validation Workflow and Logic

A systematic approach is essential for the effective cross-validation of different analytical methods. The following diagram illustrates a typical workflow.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method 1 Development & Validation (e.g., HPLC) start->method1 method2 Method 2 Development & Validation (e.g., GC-MS) start->method2 method3 Method 3 Development & Validation (e.g., UV-Vis) start->method3 sample_selection Select a Set of Representative Samples (e.g., different batches, stressed samples) method1->sample_selection method2->sample_selection method3->sample_selection analysis1 Analyze Samples using Method 1 sample_selection->analysis1 analysis2 Analyze Samples using Method 2 sample_selection->analysis2 analysis3 Analyze Samples using Method 3 sample_selection->analysis3 data_comparison Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) analysis1->data_comparison analysis2->data_comparison analysis3->data_comparison acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria data_comparison->acceptance_criteria conclusion Conclusion: Methods are Equivalent OR Investigate Discrepancies acceptance_criteria->conclusion end End: Cross-Validation Complete conclusion->end

A typical workflow for the cross-validation of analytical methods.

The core of the cross-validation process involves analyzing the same set of samples using the different validated methods and then statistically comparing the results. The acceptance criteria for the comparison should be pre-defined in the validation protocol.

Signaling Pathway of Method Selection

The choice of an analytical method is often guided by a hierarchical decision-making process, as illustrated in the following diagram.

MethodSelectionPathway start Analyte: Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate physchem Assess Physicochemical Properties (Volatility, Thermal Stability, Chromophore) start->physchem volatile Is the analyte volatile & thermally stable? physchem->volatile chromophore Does the analyte have a UV chromophore? volatile->chromophore No gcms GC-MS is a suitable confirmatory/alternative method volatile->gcms Yes hplc HPLC is a suitable primary method chromophore->hplc Yes uvvis UV-Vis is a suitable screening method chromophore->uvvis Yes no_suitable_method Consider alternative techniques (e.g., LC-MS, SFC) chromophore->no_suitable_method No hplc->gcms Cross-validate with hplc->uvvis Cross-validate with

References

Benchmarking the synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthetic methodologies for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The analysis focuses on the well-established [3+2] cycloaddition pathway and contrasts it with a modern TEMPO-mediated oxidative annulation approach, offering experimental data and detailed protocols to inform strategic synthetic planning.

Executive Summary

The synthesis of this compound is most commonly achieved via a [3+2] cycloaddition reaction, a robust and versatile method. An alternative, the TEMPO-mediated annulation-aromatization, presents a milder, albeit less conventional, option. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired reaction conditions, and scalability. This guide presents the available data to facilitate an informed decision.

Comparative Data of Synthetic Routes

The following table outlines the key performance indicators for the two primary synthetic routes, based on data from analogous reactions in the literature.

ParameterRoute 1: [3+2] CycloadditionRoute 2: TEMPO-Mediated Annulation
Starting Materials 1-Amino-6-methoxypyridinium iodide, Ethyl propiolate1-Amino-6-methoxypyridinium iodide, Ethyl acrylate
Key Reagents/Catalysts Base (e.g., K₂CO₃)TEMPO, DIPEA
Typical Solvents DMF, AcetonitrileToluene
Reaction Temperature 25 °C to 85 °C0 °C to Room Temperature
Typical Reaction Time 3 - 24 hours12 - 24 hours
Reported Yield Range (%) 60 - 95%70 - 85%
Purification Column ChromatographyColumn Chromatography
Advantages High versatility, well-established, potentially higher yields.Mild reaction conditions.
Disadvantages May require elevated temperatures.Requires stoichiometric amounts of an oxidant and a bulky base.

Detailed Experimental Protocols

Route 1: [3+2] Cycloaddition

This widely-used method involves the reaction of an N-aminopyridinium ylide with an alkyne.

Step 1: In Situ Ylide Generation In a round-bottom flask, 1-amino-6-methoxypyridinium iodide (1.0 equivalent) is dissolved in anhydrous dimethylformamide (DMF). To this solution, potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to facilitate the in situ formation of the N-aminopyridinium ylide.

Step 2: Cycloaddition Ethyl propiolate (1.2 equivalents) is added dropwise to the reaction mixture. The flask is then heated to a temperature between 60-85 °C and stirred for 3 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound.

Route 2: TEMPO-Mediated Oxidative Annulation

This alternative route employs a metal-free oxidative cycloaddition.

Step 1: Reaction Setup To a solution of 1-amino-6-methoxypyridinium iodide (1.0 equivalent) and ethyl acrylate (2.0 equivalents) in toluene, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 1.2 equivalents) is added.

Step 2: Annulation and Aromatization The mixture is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 to 24 hours, with progress monitored by TLC.

Step 3: Purification Upon completion, the solvent is removed in vacuo, and the residue is directly purified by flash column chromatography on silica gel to afford the final product.

Visualized Synthetic Pathways

synthetic_routes cluster_start Key Starting Material cluster_route1 Route 1: [3+2] Cycloaddition cluster_route2 Route 2: TEMPO-Mediated Annulation cluster_product Final Product start 1-Amino-6-methoxypyridinium iodide route1_reagent + Ethyl propiolate (Base) start->route1_reagent route2_reagent + Ethyl acrylate (TEMPO, DIPEA) start->route2_reagent route1_process Cycloaddition route1_reagent->route1_process product This compound route1_process->product route2_process Oxidative Annulation route2_reagent->route2_process route2_process->product

Caption: Overview of the two primary synthetic pathways.

experimental_workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow r1_step1 Ylide Formation r1_step2 Cycloaddition r1_step1->r1_step2 r1_step3 Workup r1_step2->r1_step3 r1_step4 Purification r1_step3->r1_step4 r2_step1 Reaction Setup r2_step2 Annulation r2_step1->r2_step2 r2_step3 Purification r2_step2->r2_step3

Caption: A summary of the experimental workflows.

A Comparative Analysis of the Anticancer Potential of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of pyrazolopyridine-based anticancer agents, this guide offers a comparative analysis of the biological activities of key isomers. Highlighting crucial experimental data and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

The pyrazolopyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a multitude of biological targets.[1][2] This has led to the development of numerous derivatives with potent anticancer activities. This guide focuses on a comparative analysis of the anticancer properties of various pyrazolopyridine isomers, primarily pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, with available data on other isomers.

Comparative Anticancer Activity

The anticancer efficacy of pyrazolopyridine derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values for representative compounds from different pyrazolopyridine isomer classes, offering a glimpse into their comparative potency.

Pyrazolo[3,4-b]pyridine Derivatives

This class of isomers has been extensively investigated, with numerous derivatives demonstrating potent cytotoxic effects across a wide range of cancer cell lines. Many of these compounds exert their anticancer effects by inhibiting key cellular kinases.

CompoundCancer Cell LineIC50 (µM)Target(s)Reference
6b HCT-116 (Colon)Not specified, but high selectivity index (15.05)CDK2, PIM1[3]
6b HepG2 (Liver)Not specified, but high selectivity index (9.88)CDK2, PIM1[3]
VIII 60 cancer cell lines (NCI)2.70 (MG-MID)Kinases[3]
8c 60 cancer cell lines (NCI)1.33 (GI50 MG-MID)Topoisomerase IIα[4]
9a Hela (Cervical)2.59CDK2, CDK9[5]
14g MCF7 (Breast)4.66CDK2, CDK9[5]
14g HCT-116 (Colon)1.98CDK2, CDK9[5]
57 HepG2 (Liver)3.11-4.91DNA binding[6]
58 MCF7 (Breast)4.06-4.24DNA binding[6]
C03 Km-12 (Colon)0.304TRKA[7]
Pyrazolo[1,5-a]pyrimidine Derivatives

Derivatives of this isomer have also emerged as potent anticancer agents, with several compounds targeting cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (Trks).[8][9][10]

CompoundCancer Cell LineGI50 (µM)Target(s)Reference
4k (BS-194) 60 cancer cell lines (NCI)0.280 (mean)CDK1, CDK2, CDK9[8]
6k MDA-MB-468 (Breast)48.11 (IC50)EGFR, STAT3[11]
6h MDA-MB-231 (Breast)27.84 (IC50)EGFR, STAT3[11]
6n 56 cancer cell lines (NCI)43.9% (mean GI%)CDK2, TRKA[12]
Pyrazolo[4,3-c]pyridine Derivatives

While less extensively studied, pyrazolo[4,3-c]pyridine derivatives have also shown promising anticancer activity.

CompoundCancer Cell LineIC50 (µg/mL)Reference
41 MCF7 (Breast)1.937[6]
41 HepG2 (Liver)3.695[6]
42 HCT116 (Colon)2.914[6]

Mechanistic Insights and Signaling Pathways

The anticancer activity of pyrazolopyridine isomers is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

A primary mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[9]

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9.[3][5][8] Inhibition of these kinases leads to cell cycle arrest, typically at the G0/G1 or S phase, and subsequently induces apoptosis.[3][5]

  • Tropomyosin Receptor Kinases (TRKs): Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been utilized to develop potent TRK inhibitors.[7][10] TRK fusion proteins are oncogenic drivers in a variety of cancers, making TRK inhibition a valuable therapeutic strategy.

  • Other Kinases: Pyrazolopyridine derivatives have also been shown to inhibit other kinases like PIM1, EGFR, and STAT3, contributing to their broad-spectrum anticancer activity.[3][11]

G General Kinase Inhibition Pathway by Pyrazolopyridines Pyrazolopyridine Pyrazolopyridine Isomers Kinase Protein Kinase (e.g., CDK, TRK, EGFR) Pyrazolopyridine->Kinase Inhibition Apoptosis Apoptosis Pyrazolopyridine->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General mechanism of kinase inhibition by pyrazolopyridine isomers leading to reduced cell proliferation and induced apoptosis.

Apoptosis Induction and Cell Cycle Arrest

A common outcome of treatment with pyrazolopyridine derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Mechanistic studies have shown that these compounds can trigger apoptosis through the modulation of key proteins like PARP-1, Bax, XIAP, and Caspases.[4] Furthermore, their ability to inhibit CDKs directly leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3][5]

G Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Assays cluster_1 Mechanistic Studies Compound Pyrazolopyridine Compound CellLines Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay

Caption: A typical experimental workflow for evaluating the anticancer properties of pyrazolopyridine compounds.

Experimental Protocols

The evaluation of the anticancer activity of pyrazolopyridine isomers involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyridine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on specific kinases.

  • Assay Setup: The assay is typically performed in a multi-well plate format containing the purified kinase, a specific substrate, and ATP.

  • Compound Addition: The pyrazolopyridine compounds at various concentrations are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays.

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the pyrazolopyridine compound for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Pyrazolopyridine isomers represent a highly promising class of heterocyclic compounds for the development of novel anticancer agents. The pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been particularly fruitful, yielding numerous derivatives with potent and broad-spectrum anticancer activity. Their mechanisms of action, primarily centered around the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest, underscore their therapeutic potential. While direct comparative studies under identical experimental conditions are limited, the available data suggest that subtle variations in the isomeric core and substituent patterns can significantly impact biological activity and target selectivity. Future research should focus on systematic structure-activity relationship (SAR) studies across different isomeric series and head-to-head comparisons to identify the most promising candidates for further preclinical and clinical development.

References

A Head-to-Head Comparison of Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate with Known Kinase Inhibitors: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating novel kinase inhibitors, using Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate as a representative of the promising pyrazolopyridine class. Due to the limited publicly available data on the specific kinase inhibitory profile of Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate, this document serves as an illustrative example. The selection of comparator kinase inhibitors is based on the known activities of the broader pyrazolopyridine scaffold.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval. These compounds are known to target a range of kinases by acting as ATP-competitive inhibitors. Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate, a member of this class, holds potential as a kinase inhibitor for therapeutic development, particularly in oncology and inflammation.[1] This guide presents a hypothetical head-to-head comparison with well-characterized kinase inhibitors to outline the experimental approach for its evaluation.

Comparative Kinase Inhibition Profile

To effectively profile a novel inhibitor like Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate, it is essential to screen it against a panel of kinases. Based on the known targets of the pyrazolopyridine class, a primary screen could include representatives from major kinase families such as tyrosine kinases (e.g., Src, Abl), serine/threonine kinases (e.g., CDKs, PI3K), and dual-specificity kinases.

For the purpose of this guide, we will compare our compound of interest with three well-known kinase inhibitors:

  • Staurosporine: A broad-spectrum inhibitor, useful for establishing a baseline of potent, non-selective inhibition.

  • Dasatinib: A multi-kinase inhibitor with potent activity against Src and Abl kinases.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFR and PDGFR.

The following table summarizes the inhibitory activity (IC50 values) of these known inhibitors against a selection of kinases. The IC50 values for Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate are presented as "To Be Determined" (TBD) to highlight the data that would be generated in a typical research campaign.

Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)

Kinase TargetEthyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylateStaurosporineDasatinibSunitinib
Tyrosine Kinases
SrcTBD6<1-
AblTBD-<1-
VEGFR2TBD--80
PDGFRβTBD--2
c-KitTBD--49
Serine/Threonine Kinases
CDK2TBD7--
PI3KαTBD---
PKCαTBD3--
PKATBD7--

Data for known inhibitors are compiled from various sources and may vary based on assay conditions.

Cellular Activity: A Measure of In-Situ Efficacy

Beyond biochemical assays, evaluating the effect of an inhibitor on cancer cell viability is crucial. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50 in µM)

Cell LineCancer TypeEthyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylateStaurosporineDasatinibSunitinib
K562Chronic Myeloid LeukemiaTBD~0.02~0.001~0.02
A549Non-small Cell Lung CancerTBD~0.05>10~5
HCT116Colorectal CarcinomaTBD~0.01>10~2
U87-MGGlioblastomaTBD~0.03~1~3

IC50 values for known inhibitors are approximate and can vary between studies.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental data. Below are standard protocols for the key assays discussed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate or a known inhibitor) in a 384-well plate.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blotting for Kinase Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in a signaling cascade, providing insight into the mechanism of action of the inhibitor.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Src, phospho-Akt).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic kinase signaling cascade that is often dysregulated in cancer and can be targeted by kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Upstream Kinase (e.g., Src, PI3K) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., Akt, ERK) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation, Survival, etc. TranscriptionFactor->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Kinase Inhibitor (e.g., Ethyl 5-methoxyprazolo [1,5-a]pyridine-3-carboxylate) Inhibitor->Kinase1 Inhibitor->Kinase2

Caption: A generic kinase signaling pathway targeted by inhibitors.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the key experimental protocols described above.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate (30°C, 60 min) A->B C 3. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) B->C D 4. Incubate (RT, 40 min) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F 6. Incubate (RT, 30 min) E->F G 7. Measure Luminescence F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE & Transfer B->C D 4. Immunoblotting (Primary & Secondary Antibodies) C->D E 5. Chemiluminescent Detection D->E F 6. Image Acquisition & Analysis E->F

Caption: Workflow for Western Blot analysis.

Conclusion

This guide outlines a systematic approach to characterizing a novel pyrazolopyridine-based kinase inhibitor, Ethyl 5-methoxyprazolo[1,5-a]pyridine-3-carboxylate, through a head-to-head comparison with established inhibitors. By employing a combination of biochemical and cell-based assays, researchers can elucidate its potency, selectivity, and mechanism of action. The provided protocols and visualizations serve as a foundational template for such comparative studies, which are essential for the advancement of new targeted therapies in drug discovery. The illustrative nature of this guide underscores the critical need for generating specific experimental data for any new chemical entity to accurately assess its therapeutic potential.

References

A Comparative Guide to the Synthesis and Bioactivity of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and potential bioactivity of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative synthetic methods and bioactive compounds within the same structural class. Experimental data from related compounds are provided to offer a predictive context for the title compound's performance.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry. Derivatives of this core are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery.[1] this compound, in particular, is noted for its potential applications in anti-inflammatory and anti-cancer research by modulating specific biological pathways.[1] This guide will explore a reproducible synthetic route and compare it with other established methods, while also contextualizing its bioactivity against key cellular targets like protein kinases and GABA-A receptors.

Synthesis and Reproducibility

Primary Synthetic Protocol: Suzuki-Miyaura Coupling (Adapted)

This method involves the palladium-catalyzed cross-coupling of a bromo-substituted pyrazolo[1,5-a]pyridine precursor with a suitable boronic acid. The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate was achieved with a 77% yield.[2]

Reaction Scheme: Starting Material: Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Reagent: Methylboronic Acid Catalyst: Pd(dppf)Cl₂ (Palladium(II) chloride complex with 1,1'-Bis(diphenylphosphino)ferrocene) Base: Cesium Carbonate (Cs₂CO₃) Solvent: N,N-Dimethylformamide (DMF) Conditions: 100°C for 2 hours under an inert argon atmosphere.[2]

To synthesize the target 5-methoxy compound, this protocol would be adapted by starting with a methoxy-substituted pyridine precursor or by using a methoxyboronic ester.

Comparison of Synthetic Methodologies

Various strategies exist for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which shares synthetic precursors with pyrazolo[1,5-a]pyridines. These methods offer different advantages in terms of starting material availability, reaction conditions, and scalability.[3][4]

Synthesis MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Coupling Bromo-scaffold, Boronic acid, Palladium catalyst100°C, 2hHigh yield, functional group toleranceRequires pre-functionalized starting materials, cost of catalyst
Cyclocondensation 5-Aminopyrazole, 1,3-Diketones/EnaminonesReflux in pyridine or with piperidinium acetateOne-pot, readily available starting materialsCan lead to mixtures of isomers, moderate yields
Three-Component Reaction 3-Aminopyrazole, Aldehyde, Activated methylene compoundOne-pot, often microwave-assistedHigh atom economy, rapidScope can be limited by component reactivity
Cross-Dehydrogenative Coupling (CDC) N-Amino-2-iminopyridines, 1,3-Dicarbonyl compoundsAcetic acid, O₂, 130°CMetal-free, atom-economicalHigh temperatures, potential for side reactions

Below is a generalized workflow for the synthesis, purification, and characterization of the target compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Start Ethyl 5-bromo- pyrazolo[1,5-a]pyridine -3-carboxylate Reagents Methoxy Source (e.g., Methanol/Base or MeO-Boronic Ester) Pd Catalyst, Base, Solvent Reaction Reaction at 100°C, 2h Reagents->Reaction Concentration Solvent Evaporation Reaction->Concentration Purification Silica Gel Column Chromatography Concentration->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy TLC->NMR MS Mass Spectrometry NMR->MS Purity Purity Assessment (e.g., HPLC) MS->Purity

Caption: General experimental workflow for synthesis and characterization.

Bioactivity and Comparative Analysis

The pyrazolo[1,5-a]pyridine scaffold is a potent pharmacophore, with derivatives showing significant activity as protein kinase inhibitors and modulators of the GABA-A receptor.[5][6]

Protein Kinase Inhibition

Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives are potent ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[3][5] Key targets include PI3K, p38, and Trk kinases.[5][7][8]

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway inhibited by pyrazolopyridines.

The following table compares the bioactivity of several pyrazolo[1,5-a]pyridine derivatives against various kinase targets.

Compound ClassTarget KinaseIC₅₀ ValueReference
Pyrazolo[1,5-a]pyridinesp110α (PI3K) 0.9 nM (for compound 5x)[5]
Pyrazolo[1,5-a]pyrimidinesTrkA1 - 100 nM[7]
Pyrazolo[1,5-a]pyridinesp38Potent inhibition reported[8]
Indolyl-pyrazolo[1,5-a]pyrimidinesPI3Kδ2.8 nM (for compound CPL302253)[9]

Given the potent activity of its structural analogs, this compound is a strong candidate for evaluation as a kinase inhibitor.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines.[10] Pyrazolo[1,5-a]quinazoline and related scaffolds have been synthesized and evaluated as potent modulators of the GABA-A receptor, acting at the benzodiazepine binding site.[6][11][12][13] These compounds can act as agonists (enhancing GABA's effect), inverse agonists (reducing GABA's effect), or null modulators (binding but having no effect, thereby acting as antagonists).[11][12]

Due to the structural similarity, the pyrazolo[1,5-a]pyridine core of the title compound is a candidate for interaction with the GABA-A receptor, warranting investigation in this area.

Detailed Experimental Protocols

Protocol for Synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate[2]
  • Preparation: To a reaction vessel, add Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 3.73 mmol), methylboronic acid (448 mg, 7.46 mmol), Pd(dppf)Cl₂ (545 mg, 0.746 mmol), and Cs₂CO₃ (2.42 g, 7.46 mmol).

  • Inert Atmosphere: Purge the vessel with argon gas to establish an inert atmosphere.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 5.0 mL).

  • Reaction: Stir the reaction mixture at 100°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1, v/v) as the eluent.

  • Characterization: Combine the fractions containing the product and evaporate the solvent to yield the target compound as an orange solid (Expected yield: ~77%). Confirm the structure and purity using ESI-MS and NMR spectroscopy.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., PI3K)
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the recombinant kinase (e.g., p110α), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in an appropriate assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution like a strong acid or a chelating agent (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated product. For radiolabeled assays, this can be done by separating the product via chromatography and measuring radioactivity with a scintillation counter. For non-radioactive assays (e.g., luminescence-based), measure the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Dilutions C Combine Reagents in 96-well plate A->C B Prepare Kinase, Substrate, Buffer B->C D Add ATP to Initiate Reaction C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Detect Product (e.g., Radioactivity) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC₅₀ H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and well-documented therapeutic potential. The synthetic route via Suzuki-Miyaura coupling, proven effective for a closely related analog, offers a reproducible and high-yield method for its preparation. Based on extensive data from structurally similar compounds, its bioactivity profile is highly likely to include potent inhibition of protein kinases, particularly within the PI3K family, and potential modulation of the GABA-A receptor. This makes it a compelling candidate for further investigation in oncology and neuroscience drug discovery programs. The experimental protocols provided herein offer a robust framework for its synthesis and subsequent pharmacological evaluation.

References

Confirming the Structure of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural elucidation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, in conjunction with standard 1D NMR, provide a comprehensive and definitive structural assignment.

The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif present in numerous biologically active molecules. The precise determination of substituent positions on this ring system is paramount for understanding structure-activity relationships. While 1D ¹H and ¹³C NMR provide initial insights, overlapping signals and the absence of direct proton-proton coupling for isolated spin systems can lead to ambiguity. 2D NMR techniques overcome these limitations by revealing through-bond correlations between nuclei.

Predicted NMR Data for Structural Verification

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected key 2D NMR correlations for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2CH8.15142.5
3C-105.0
4CH7.05112.0
5C-OCH₃-158.0
6CH6.80108.0
7CH8.30135.0
8aC-148.0
-OCH₃CH₃3.9055.5
-COOCH₂CH₃CH₂4.3060.5
-COOCH₂CH₃CH₃1.3514.5
C=OC-164.0

Table 2: Key Predicted 2D NMR Correlations

ExperimentCorrelating Protons (¹H-¹H)Key Correlations (¹H-¹³C)
COSY H-6 with H-7, H-4 with H-6 (weak, ⁴J)-
HSQC -H-2 with C-2, H-4 with C-4, H-6 with C-6, H-7 with C-7, -OCH₃ with -OCH₃, -COOCH₂CH₃ with -COOCH₂CH₃
HMBC -H-2 with C-3, C-8a; H-4 with C-3, C-5, C-8a; H-6 with C-4, C-5, C-8a; H-7 with C-5, C-8a; -OCH₃ with C-5; -COOCH₂CH₃ with C-3, C=O

Experimental Protocols

To acquire the necessary data for structural confirmation, the following experimental protocols would be employed:

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

1. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

3. 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY-45 or DQF-COSY.

  • Spectral Width (F1 and F2): 0-12 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Number of Scans per Increment: 2-4.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard phase-sensitive HSQC with gradient selection.

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Data Points (F2): 1024.

  • Number of Increments (F1): 256.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Number of Scans per Increment: 2-8.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC with gradient selection.

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Relaxation Delay: 2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

  • Number of Scans per Increment: 4-16.

Workflow for Structural Elucidation

The process of confirming the structure of this compound using 2D NMR follows a logical progression, as illustrated in the diagram below.

G Workflow for 2D NMR Structural Elucidation A 1. Acquire 1D NMR (¹H, ¹³C) B 2. Acquire 2D NMR (COSY, HSQC, HMBC) A->B C 3. Assign Proton Spin Systems (COSY) B->C D 4. Correlate Protons to Directly Attached Carbons (HSQC) B->D E 5. Identify Long-Range H-C Correlations (HMBC) B->E F 6. Assemble Molecular Fragments C->F D->F E->F G 7. Confirm Final Structure F->G

Caption: A flowchart illustrating the sequential analysis of 2D NMR data for molecular structure confirmation.

Key Structural Confirmations from 2D NMR Data

The definitive structure of this compound is confirmed by specific correlations observed in the 2D NMR spectra. The HMBC experiment is particularly powerful in establishing the connectivity across quaternary carbons and heteroatoms.

The diagram below highlights the crucial HMBC correlations that would unambiguously confirm the placement of the methoxy and ethyl carboxylate groups.

Caption: A diagram showing key long-range correlations in the HMBC spectrum that confirm the substituent positions.

Analysis of Key Correlations:

  • Placement of the Methoxy Group: A crucial correlation in the HMBC spectrum would be observed between the protons of the methoxy group (-OCH₃) and carbon C-5. This three-bond coupling (³J) definitively places the methoxy group at the C-5 position.

  • Placement of the Ethyl Carboxylate Group: The position of the ethyl carboxylate group at C-3 is confirmed by several HMBC correlations. The proton at position 2 (H-2) will show a two-bond correlation to C-3. Additionally, the methylene protons of the ethyl group (-COOCH₂CH₃) will exhibit a three-bond correlation to C-3 and a two-bond correlation to the carbonyl carbon (C=O).

  • Confirmation of the Pyrazolo[1,5-a]pyridine Core: The overall structure of the heterocyclic core is pieced together by correlations between the ring protons and carbons. For instance, H-7 will show correlations to C-5 and C-8a, and H-4 will correlate with C-3, C-5, and C-8a, thus mapping out the connectivity of the pyridine ring and its fusion to the pyrazole ring.

Conclusion

Safety Operating Guide

Navigating the Disposal of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated; however, related pyridine derivatives can be harmful if inhaled, absorbed through the skin, or swallowed.[3]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or fume hood.To minimize inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[4][5][6]

1. Waste Identification and Classification:

  • Initial Assessment: Treat this compound as a hazardous chemical waste.[4][5]

  • Hazard Characteristics: While specific data is lacking, assume the compound may exhibit characteristics of toxicity. Do not dispose of it down the drain or in regular trash.[7]

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect waste this compound powder, contaminated weighing paper, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical. Plastic is often a preferred choice.[5]

  • Liquid Waste (Solutions):

    • If the compound is in solution, do not mix it with other waste streams unless compatibility is confirmed.

    • Segregate halogenated and non-halogenated solvent waste.

    • Use a designated, sealed, and labeled container for liquid hazardous waste.

  • Empty Containers:

    • An empty container that held this compound should be managed as hazardous waste.[4] For acutely toxic waste, containers must be triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste.[4]

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8] The SAA should be a secondary containment system to prevent spills. Keep the container closed except when adding waste.[5][8]

4. Disposal Pickup and Record Keeping:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for pickup.[5][8]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste Type (Solid, Liquid, Sharps) B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Storage Time Limit Reached? G->H I Contact EHS for Pickup H->I Yes J Maintain Disposal Records I->J

Caption: Workflow for the proper disposal of laboratory chemical waste.

Logical Decision-Making for Disposal

A Is the substance This compound? B Is a specific SDS available? A->B C Follow SDS Section 13 (Disposal Considerations) B->C Yes D Treat as Hazardous Waste B->D No E Segregate Solid & Liquid Waste D->E F Use Labeled, Compatible Containers E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H

Caption: Decision pathway for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.

References

Essential Safety and Operational Guide for Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this specific compound have not been fully investigated, and it should be handled with the recognition of "having unknown hazards and toxicity"[1].

Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory. The following table summarizes the required PPE for handling this compound, based on guidelines for similar pyrazolo[1,5-a]pyridine derivatives.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. Double-gloving is recommended.[2]Provides a barrier against skin contact, which can cause irritation. Use proper glove removal technique to avoid skin contact.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[3]Protects the respiratory tract from potentially irritating and harmful vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize risk and maintain the integrity of the compound.

Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the available safety information. Have all necessary PPE readily available and in good condition.

  • Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Dispensing: When dispensing, avoid creating dust or aerosols. Use appropriate tools and techniques to minimize exposure.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Contaminated clothing should be removed and washed before reuse.

Storage Procedures:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store at 2-8°C.[]

  • Store locked up.[3]

  • Keep away from incompatible materials such as bases, strong oxidizing agents, and amines.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]
Skin Contact Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, in a designated and properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by authorized personnel.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and national regulations.[3] Do not dispose of this chemical down the drain.[2]

Experimental Workflow

The following diagram outlines the key stages for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_dispense Dispense Chemical in Fume Hood prep_area->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment handle_hygiene Post-Handling Hygiene handle_experiment->handle_hygiene disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect disp_seal Seal Container disp_collect->disp_seal disp_store Store in Designated Area disp_seal->disp_store disp_dispose Dispose via Authorized Service disp_store->disp_dispose

Caption: This flowchart illustrates the key stages for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.